molecular formula C18H34O4 B092136 Dihexyl adipate CAS No. 110-33-8

Dihexyl adipate

Cat. No.: B092136
CAS No.: 110-33-8
M. Wt: 314.5 g/mol
InChI Key: HHECSPXBQJHZAF-UHFFFAOYSA-N
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Description

Dihexyl adipate is a synthetic ester that functions primarily as a specialty plasticizer in polymer research and development. Its core application lies in imparting flexibility and workability to various polymers, with a specific research value in formulating flexible PVC and rubber products. The compound's mechanism of action involves interposing between polymer chains, reducing the forces that hold them together, thereby lowering the glass transition temperature and increasing the material's elasticity. A key area of investigation is its ability to provide enhanced low-temperature performance, helping to prevent plasticized materials from becoming brittle in cold environments. Furthermore, its application extends to the domain of cosmetics, where it is utilized as a cosmetic agent. Research into alternative plasticizers often involves this compound as a subject of study, particularly in analyses aimed at estimating daily intake and understanding the migration of plasticizers from food packaging materials. This compound is for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

dihexyl hexanedioate
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InChI

InChI=1S/C18H34O4/c1-3-5-7-11-15-21-17(19)13-9-10-14-18(20)22-16-12-8-6-4-2/h3-16H2,1-2H3
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InChI Key

HHECSPXBQJHZAF-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCOC(=O)CCCCC(=O)OCCCCCC
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Molecular Formula

C18H34O4
Record name DI-N-HEXYL ADIPATE
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DSSTOX Substance ID

DTXSID9026841
Record name Dihexyl hexanedioate
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Molecular Weight

314.5 g/mol
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Physical Description

Di-n-hexyl adipate is a colorless liquid. Floats on water. (USCG, 1999), Liquid
Record name DI-N-HEXYL ADIPATE
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Record name Hexanedioic acid, 1,6-dihexyl ester
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Flash Point

325 °F (USCG, 1999)
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Density

0.939 at 68 °F (USCG, 1999) - Less dense than water; will float
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CAS No.

110-33-8
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Record name Dihexyl adipate
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Record name Dihexyl adipate
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Record name Hexanedioic acid, 1,6-dihexyl ester
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Record name Dihexyl hexanedioate
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Foundational & Exploratory

Dihexyl adipate synthesis and manufacturing process.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Manufacturing of Dihexyl Adipate (B1204190)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihexyl adipate is a diester of adipic acid and n-hexanol, belonging to the class of organic compounds known as adipate esters. It serves primarily as a plasticizer, an additive used to increase the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). Its properties, such as good low-temperature performance and compatibility with various resins, make it a valuable component in a range of applications, including food packaging films, cosmetics, and as a solvent. This technical guide provides a comprehensive overview of the synthesis and manufacturing processes of this compound, focusing on the core chemical reactions, catalytic systems, experimental protocols, and purification methods. While this compound itself is of interest, much of the detailed industrial and academic literature focuses on its close analog, di(2-ethylhexyl) adipate (DEHA), also known as dioctyl adipate (DOA). The synthesis principles and processes for these compounds are largely analogous.

Core Synthesis Pathway: Fischer Esterification

The most common and industrially significant method for producing this compound is the direct esterification of adipic acid with n-hexanol.[1] This is a type of Fischer esterification, a reversible reaction in which a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water.[2]

The overall reaction is as follows:

HOOC-(CH₂)₄-COOH (Adipic Acid) + 2 CH₃(CH₂)₅OH (n-Hexanol) ⇌ C₆H₁₃OOC-(CH₂)₄-COOC₆H₁₃ (this compound) + 2 H₂O (Water)

The reaction is an equilibrium process. To achieve a high yield of this compound, the equilibrium must be shifted towards the products. This is typically accomplished by continuously removing the water produced during the reaction, often through azeotropic distillation using a solvent like toluene (B28343) or by applying a vacuum.[1][3]

Reaction Mechanism

The acid-catalyzed esterification mechanism involves the protonation of the carbonyl oxygen of adipic acid, which enhances the electrophilicity of the carbonyl carbon. The hydroxyl group of n-hexanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. This process occurs at both ends of the adipic acid molecule to form the diester.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Steps cluster_products Products adipic_acid Adipic Acid HOOC-(CH₂)₄-COOH protonation 1. Protonation of Carbonyl Oxygen adipic_acid->protonation hexanol n-Hexanol (2 molecules) CH₃(CH₂)₅OH nucleophilic_attack 2. Nucleophilic Attack by Hexanol hexanol->nucleophilic_attack catalyst Acid Catalyst (e.g., H₂SO₄, p-TSA) catalyst->protonation H⁺ protonation->nucleophilic_attack water_elimination 3. Elimination of Water nucleophilic_attack->water_elimination dihexyl_adipate This compound C₆H₁₃OOC-(CH₂)₄-COOC₆H₁₃ water_elimination->dihexyl_adipate water Water (2 molecules) H₂O water_elimination->water

Figure 1: Acid-catalyzed esterification pathway for this compound synthesis.

Catalytic Systems

The choice of catalyst is critical for achieving high reaction rates, yields, and purity while considering environmental and economic factors.

Homogeneous Acid Catalysts

Traditional catalysts for adipate ester synthesis include strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (p-TSA).[4][5] These catalysts are effective and relatively inexpensive. However, they suffer from several drawbacks:

  • Corrosiveness: They are highly corrosive to equipment.

  • Separation difficulties: Being in the same phase as the reaction mixture, they are difficult to separate from the product, requiring neutralization and washing steps that generate wastewater.

  • Side reactions: They can promote side reactions, leading to colored impurities.

Heterogeneous (Solid) Acid Catalysts

Modern manufacturing increasingly favors solid acid catalysts due to their significant advantages over homogeneous systems.[6] These include:

  • Ease of separation: They can be easily removed from the reaction mixture by filtration.

  • Reusability: Many solid catalysts can be regenerated and reused, reducing waste and cost.[6]

  • Reduced corrosiveness: They are generally less corrosive than liquid acids.

  • Higher selectivity: They can lead to purer products with fewer side reactions.[6]

Examples of solid acid catalysts include:

  • Titanium-based catalysts (e.g., tetrabutyl titanate, titanium adipate)[7][8]

  • Tin oxides (e.g., SnO loaded on activated carbon)[9]

  • Ion-exchange resins

  • Zeolites

Enzymatic Catalysis

A greener and more sustainable approach to this compound synthesis is the use of enzymes, particularly lipases.[5] Immobilized lipase (B570770) from Candida antarctica (e.g., Novozym 435) has been shown to be highly effective in catalyzing the esterification of adipic acid.[5][10]

Advantages of enzymatic catalysis include:

  • High specificity: Enzymes are highly selective, minimizing byproduct formation.

  • Mild reaction conditions: Reactions are typically run at lower temperatures (e.g., 50°C), reducing energy consumption.[3][10]

  • Environmental benefits: The process is solvent-free and generates minimal waste.[10]

  • High yields: Under optimal conditions, such as the application of a vacuum to remove water, conversions can reach 100%.[5][10]

The primary disadvantage is the higher cost of the enzyme compared to chemical catalysts, although immobilization allows for its reuse over multiple cycles.

Quantitative Data on Synthesis Parameters

The efficiency of this compound synthesis is highly dependent on reaction parameters. The following tables summarize typical conditions and outcomes for different catalytic systems, primarily based on the closely related di(2-ethylhexyl) adipate (DEHA/DOA).

Table 1: Comparison of Catalytic Systems for Adipate Ester Synthesis
Catalyst SystemMolar Ratio (Alcohol:Acid)Catalyst LoadingTemperature (°C)Time (h)Yield/ConversionReference(s)
Chemical Catalysts
p-TSA / H₂SO₄2:11% of adipic acid mass1803>95%[6]
Titanium Tetrabutoxide / Stannic Octylate3:1 (initial)~0.2% (w/w)180-High[7]
SnO on Activated Carbon3.3:11.1% (w/w)170-1752>98%[9]
Acidic Ionic Liquid4:115 mol%804>99%[11]
Enzymatic Catalyst
Immobilized Candida antarctica Lipase2.5:15% (w/w)503100%[10]
Table 2: Optimal Conditions for Different Synthesis Methods
ParameterConventional Acid CatalysisHeterogeneous Catalysis (SnO)Enzymatic Catalysis (Lipase)
Reactants Adipic Acid, n-HexanolAdipic Acid, 2-EthylhexanolAdipic Acid, 2-Ethylhexanol
Solvent/Dehydrating Agent Toluene (optional)Toluene (6% w/w)Solvent-free
Temperature 160-180°C170-175°C50°C
Pressure Atmospheric or SubatmosphericAtmosphericVacuum (6.7 kPa)
Reaction Time 3-5 hours2 hours3 hours
Key Advantage Low catalyst costCatalyst reusability, cleaner productMild conditions, high purity, sustainable
Key Disadvantage Product purification requiredHigher initial catalyst costHigh enzyme cost

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound using both chemical and enzymatic catalysis.

Protocol 1: Chemical Synthesis using a Solid Acid Catalyst

This protocol is a composite methodology based on established procedures for adipate ester synthesis.[1][6][7][9]

Materials and Equipment:

  • Adipic Acid (high purity)

  • n-Hexanol

  • Catalyst: e.g., Titanium tetrabutoxide or SnO on activated carbon

  • Dehydrating agent (optional): Toluene

  • Neutralizing agent: 5% Sodium Carbonate (Na₂CO₃) solution

  • Drying agent: Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Reaction vessel (three-necked flask) with mechanical stirrer, thermometer, and Dean-Stark apparatus with condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Charging the Reactor: In the reaction vessel, combine adipic acid and n-hexanol. A molar ratio of 1:2.2 to 1:3.3 (acid:alcohol) is typically used to drive the reaction forward.[9]

  • Catalyst and Solvent Addition: Add the solid acid catalyst (e.g., 0.2-1.1% of the total reactant mass).[7][9] If used, add toluene as a water-carrying agent (e.g., 6% of total reactant mass).[9]

  • Esterification Reaction:

    • Begin stirring and heat the mixture to 120-130°C. Water will begin to collect in the Dean-Stark trap.

    • After the initial water evolution slows, increase the temperature to 170-180°C and maintain for 2-3 hours, ensuring continuous removal of water.[1][9]

  • Monitoring Reaction Progress: Periodically take samples to measure the acid value. The reaction is considered complete when the acid value drops below a target threshold (e.g., < 2 mg KOH/g).[1]

  • Post-Treatment and Purification:

    • Cooling and Catalyst Removal: Cool the reaction mixture to room temperature. If a solid catalyst was used, remove it by filtration.

    • Neutralization: Wash the crude ester twice with a 5% sodium carbonate solution to neutralize any residual acid.[1]

    • Water Wash: Wash the organic layer with water until the washings are neutral.

    • Dehydration and Alcohol Removal: Dry the ester over anhydrous sodium sulfate. Filter off the drying agent. Heat the ester under reduced pressure to remove residual water and any excess n-hexanol.[1]

    • Vacuum Distillation: For high-purity this compound, perform vacuum distillation. Collect the appropriate fraction (boiling point of this compound is approx. 184-186°C at 4 mmHg).

Protocol 2: Enzymatic Synthesis in a Solvent-Free System

This protocol is based on the lipase-catalyzed synthesis of adipate esters.[5][10]

Materials and Equipment:

  • Adipic Acid

  • n-Hexanol

  • Immobilized Candida antarctica lipase (e.g., Novozym 435)

  • Stirred tank reactor connected to a vacuum pump

  • Heating system (e.g., water bath)

  • Filtration apparatus

Procedure:

  • Charging the Reactor: Add adipic acid and n-hexanol to the reactor in a 1:2.5 molar ratio.[10]

  • Enzyme Addition: Add the immobilized lipase, typically 5% (w/w) of the total mass of the reactants.[10]

  • Reaction Conditions:

    • Heat the mixture to 50°C with constant stirring.[10]

    • Apply a vacuum (e.g., 6.7 kPa) to continuously remove the water formed during the reaction.[10]

  • Reaction Time: Maintain the reaction under these conditions for approximately 3 hours. A conversion of 100% can be achieved in this timeframe.[10]

  • Enzyme Separation and Product Isolation:

    • Once the reaction is complete, cool the mixture.

    • Separate the immobilized enzyme from the product by filtration. The enzyme can be washed and reused for subsequent batches.

    • The resulting this compound is typically of high purity and may not require further purification steps, which is a significant advantage of this method.[5]

Process Workflows and Diagrams

Visualizing the manufacturing process provides a clear, step-by-step understanding of the entire workflow from raw materials to the final purified product.

Overall Manufacturing Workflow

The following diagram illustrates the general workflow for the chemical synthesis of this compound.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage reactants Charge Reactants (Adipic Acid, n-Hexanol) catalyst Add Catalyst & Solvent reactants->catalyst esterification Esterification (Heating & Water Removal) catalyst->esterification cooling Cooling & Catalyst Filtration esterification->cooling neutralization Neutralization (Na₂CO₃ Wash) cooling->neutralization washing Water Wash neutralization->washing drying Drying & Alcohol Removal (Vacuum) washing->drying distillation Vacuum Distillation drying->distillation final_product High-Purity This compound distillation->final_product

Figure 2: General workflow for the chemical synthesis and purification of this compound.

Enzymatic Synthesis Workflow

The enzymatic process is significantly simpler, particularly in the purification phase.

G cluster_synthesis Enzymatic Synthesis cluster_separation Separation reactants Charge Reactants (Adipic Acid, n-Hexanol) enzyme Add Immobilized Lipase reactants->enzyme reaction Reaction at 50°C under Vacuum enzyme->reaction filtration Filtration reaction->filtration product High-Purity This compound filtration->product recycled_enzyme Recycled Enzyme filtration->recycled_enzyme

Figure 3: Simplified workflow for the enzymatic synthesis of this compound.

Conclusion

The synthesis of this compound via direct esterification is a robust and well-established process. While traditional methods using homogeneous acid catalysts are effective, they are being progressively replaced by more sustainable and efficient technologies. The use of heterogeneous solid acid catalysts offers significant improvements in terms of product purity, catalyst reusability, and reduced environmental impact. Furthermore, enzymatic catalysis represents a green alternative, operating under mild conditions to produce a high-purity product with minimal downstream processing. The choice of a specific manufacturing process will depend on a balance of factors including raw material costs, energy consumption, capital investment, and desired product purity. For high-value applications, such as those in the pharmaceutical and medical device sectors, the higher purity afforded by enzymatic or advanced heterogeneous catalytic methods may be particularly advantageous.

References

Chemical and physical properties of dihexyl adipate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihexyl adipate (B1204190) (DHA), with the CAS number 110-33-8, is a diester of hexyl alcohol and adipic acid. It is a colorless to pale yellow, oily liquid with a faint odor.[1][2] DHA is widely utilized as a plasticizer, particularly in polyvinyl chloride (PVC) formulations, to enhance flexibility and durability.[3] Its properties, including low volatility, good thermal stability, and excellent solvency, have led to its use in a variety of applications, including cosmetics, as a skin-conditioning agent and emollient, and in the manufacturing of medical devices.[4][5][6] This guide provides an in-depth overview of the chemical and physical properties of dihexyl adipate, its synthesis, and its relevance to the pharmaceutical and drug development sectors.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various formulations and applications.

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
Molecular Formula C18H34O4[2]
Molar Mass 314.46 g/mol [2]
Appearance Colorless to light yellow, transparent oily liquid[2][7]
Odor Faint, special odor[1][7]
Density 0.929 - 0.936 g/cm³ at 20°C[7]
Melting Point -13.8°C[7]
Boiling Point 374.13°C (rough estimate)[7]
Flash Point 185°C (Open Cup)[7]
Vapor Pressure 0 Pa at 25°C[7]
Refractive Index 1.4397 (estimate)[7]
Viscosity 78 cP at 25°C[7]
Table 2: Solubility of this compound
SolventSolubilityReference(s)
Water Insoluble (2.6 mg/L at 20°C)[7]
Alcohol Soluble[7]
Ether Soluble[7]
Other Organic Solvents Soluble[7]

Experimental Protocols

The determination of the physicochemical properties of chemical substances like this compound is guided by standardized methodologies. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally accepted guidelines for the testing of chemicals. These guidelines ensure consistency and reliability of data across different laboratories.[7]

General Workflow for Determining Physical-Chemical Properties (Based on OECD Guidelines)

The following diagram illustrates a generalized workflow for the experimental determination of a physical property of a substance like this compound, based on the principles outlined in the OECD Guidelines for the Testing of Chemicals.[8]

G General Experimental Workflow for Physical Property Determination cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Reporting substance Obtain Pure Substance (this compound) method_selection Select Appropriate OECD Test Guideline substance->method_selection Based on property of interest calibration Calibrate Instrumentation method_selection->calibration experiment Perform Experiment (e.g., DSC for Melting Point) calibration->experiment data_collection Collect Raw Data experiment->data_collection data_analysis Analyze Data & Calculate Property Value data_collection->data_analysis reporting Report Results with Methodology Details data_analysis->reporting

Caption: A generalized workflow for determining a physical property of a chemical.

Example Methodologies:

  • Melting Point: Differential Scanning Calorimetry (DSC) would be a common method, following a procedure similar to OECD Test Guideline 102.

  • Boiling Point: Ebulliometry or a dynamic method as described in OECD Test Guideline 103 would be appropriate.

  • Viscosity: A rotational viscometer would be used, with the methodology adhering to standards like those from ASTM International.

  • Flash Point: A Cleveland Open Cup (COC) tester is a standard apparatus for this measurement, as indicated by some sources.[7]

Synthesis of this compound

This compound is typically synthesized via the esterification of adipic acid with n-hexanol.[3] This reaction is generally catalyzed by an acid.

Synthesis Pathway

The following diagram illustrates the chemical reaction for the synthesis of this compound.

G Synthesis of this compound adipic_acid Adipic Acid (HOOC-(CH2)4-COOH) plus + adipic_acid->plus hexanol n-Hexanol (CH3(CH2)5OH) reaction Esterification (Acid Catalyst, Heat) hexanol->reaction plus->hexanol dihexyl_adipate This compound (C6H13OOC-(CH2)4-COOC6H13) reaction->dihexyl_adipate plus2 + dihexyl_adipate->plus2 water Water (H2O) plus2->water

Caption: The esterification reaction for the synthesis of this compound.

Detailed Protocol for Synthesis:

A general procedure for the synthesis of this compound involves the following steps:

  • Reactant Charging: Adipic acid and a molar excess of n-hexanol are charged into a reaction vessel equipped with a stirrer, a thermometer, and a condenser with a water trap.

  • Catalyst Addition: An acid catalyst, such as p-toluenesulfonic acid or an organometallic catalyst like titanium tetrabutoxide, is added to the mixture.[9]

  • Reaction: The mixture is heated to a temperature that allows for the esterification reaction to proceed and for the water byproduct to be removed azeotropically with a solvent like toluene.[9]

  • Monitoring: The progress of the reaction is monitored by measuring the amount of water collected or by determining the acid value of the reaction mixture.

  • Neutralization and Washing: Once the reaction is complete, the mixture is cooled and washed with a basic solution (e.g., sodium carbonate solution) to neutralize the acid catalyst, followed by washing with water to remove any remaining salts.

  • Purification: The crude this compound is then purified, typically by vacuum distillation, to remove unreacted starting materials and any byproducts.

Applications in Pharmaceutical and Drug Development

While not a primary active pharmaceutical ingredient (API), this compound's properties make it a valuable excipient in certain pharmaceutical and cosmetic formulations.

  • Topical Formulations: Its emollient and skin-conditioning properties are utilized in creams, lotions, and ointments.[6] It can help to improve the spreadability and feel of a product on the skin.

  • Solvent: this compound can act as a solvent for certain APIs, aiding in their incorporation into a formulation.[6]

  • Plasticizer in Medical Devices: this compound is used as a plasticizer in PVC-based medical devices such as tubing and bags.[5] This is relevant to drug delivery as it can influence the leaching of substances from the device into the drug product, or from the device into the patient.

It is important to note that while adipate-based plasticizers are considered alternatives to some phthalates, their potential for migration from polymer matrices and subsequent human exposure is a subject of ongoing research and regulatory consideration.[10][11]

Safety and Reactivity

This compound is an ester and will react with acids to produce heat, along with the corresponding alcohol and acid.[12] Strong oxidizing acids can cause a vigorous, exothermic reaction.[12] It is generally considered to have low toxicity.[4]

Conclusion

This compound is a versatile chemical with a well-characterized set of physical and chemical properties. Its primary role as a plasticizer has led to its use in a range of industrial and consumer products, including applications relevant to the pharmaceutical and drug development fields. A thorough understanding of its properties, synthesis, and potential applications is essential for formulation scientists and researchers working with this compound.

References

Dihexyl Adipate (CAS No. 110-33-8): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Dihexyl Adipate (B1204190) (CAS No. 110-33-8), a versatile diester of adipic acid and hexanol. This document compiles essential information on its chemical and physical properties, spectroscopic data, synthesis protocols, and toxicological profile to support its application in research and development.

Chemical Identification and Properties

Dihexyl adipate is a colorless to pale yellow, oily liquid. It is primarily utilized as a plasticizer, emollient, and solvent in various industrial and commercial applications, including cosmetics, plastics, and lubricants.[1] Its low volatility and good thermal stability make it a suitable component in formulations requiring durability and flexibility.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 110-33-8[1][2]
Molecular Formula C18H34O4[3][4]
Molecular Weight 314.46 g/mol [4]
Appearance Colorless to pale yellow liquid[1][]
Boiling Point 351.3 °C at 760 mmHg; 175 - 181 °C at 1 torr[3][4]
Melting Point -17.5 °C[3]
Density 0.935 - 0.945 g/cm³ at 20 °C[3][4][]
Refractive Index 1.447 at 20 °C[]
Water Solubility 0.04224 mg/L at 25 °C (estimated)[]
Flash Point 157.5 °C[4]
Vapor Pressure 4.14E-05 mmHg at 25°C[4]

Synonyms: Adipic acid dihexyl ester, Di-n-hexyl adipate, Hexanedioic acid dihexyl ester, Plastomoll DHA.[1][6]

Spectroscopic Data

Infrared (IR) Spectrum: The IR spectrum of this compound is available through the NIST Chemistry WebBook. Key absorptions are expected for C=O stretching of the ester functional group and C-H stretching of the alkyl chains.

Mass Spectrum: The mass spectrum (electron ionization) of this compound is also available in the NIST Chemistry WebBook, providing fragmentation patterns useful for its identification.

Synthesis of this compound

This compound is commercially synthesized via the esterification of adipic acid with n-hexanol.[1][2]

Experimental Protocol: Dehydrating Esterification

A detailed experimental protocol for the synthesis of this compound is described below, adapted from a patented method.[7]

Materials:

  • Adipic acid (2.1 mol, 306.6 g)

  • 1,3-Butanediol (0.7 mol, 63 g) - Note: This is part of a more complex ester mixture synthesis described in the source, for pure this compound, this would be omitted and the hexanol amount adjusted. For the purpose of this guide, we will focus on the direct esterification of adipic acid and n-hexanol.

  • n-Hexanol (2.1 mol, 214.2 g initially)

  • Titanium tetrabutoxide (0.8 g)

  • Stannic octylate (0.2 g)

  • Toluene (80 g)

  • Butyl titanate (0.5 g)

Procedure:

  • To a reaction vessel equipped with a stirrer, thermometer, and a distillation setup for water removal, add adipic acid, n-hexanol, titanium tetrabutoxide, stannic octylate, and toluene.[7]

  • Heat the mixture to initiate the dehydrating esterification reaction.[7]

  • Continuously remove the water formed during the reaction by distillation.[7]

  • Once a significant amount of water has been distilled, add an additional amount of n-hexanol (143 g).[7]

  • Monitor the reaction progress by measuring the acid value of the mixture.

  • When the acid value reaches a low level (e.g., 0.28), add butyl titanate and increase the reaction temperature to 180°C to drive the reaction to completion through an ester-interchange reaction.[7]

  • During this phase, unreacted n-hexanol can be recovered by distillation.[7]

  • After the reaction is complete, the crude product is purified. This involves removing the catalyst, washing with an alkali solution (e.g., sodium carbonate solution) followed by water washes until neutral.[7]

  • The final product is obtained by distillation under reduced pressure.[7]

SynthesisWorkflow cluster_reactants Reactants cluster_catalysts Catalysts & Solvent AdipicAcid Adipic Acid Reactor Reaction Vessel AdipicAcid->Reactor nHexanol n-Hexanol nHexanol->Reactor Catalysts Titanium Tetabutoxide Stannic Octylate Butyl Titanate Catalysts->Reactor Toluene Toluene Toluene->Reactor Heating Heating & Stirring Reactor->Heating Distillation Water Removal (Distillation) Heating->Distillation Reaction Purification Purification (Washing & Neutralization) Distillation->Purification Crude Product FinalProduct This compound Purification->FinalProduct Purified Product

Synthesis Workflow for this compound

Toxicological Profile

This compound is generally considered to have low toxicity.[1]

Table 2: Acute Toxicity Data for this compound

TestSpeciesRouteValueReference
LD50RatOral> 5,000 mg/kg[8]
LD50MouseOral19,600 mg/kg[6]
LC50RatInhalation> 5.7 mg/L (4 h)[8]

Skin and Eye Irritation: Based on available data, this compound is not classified as a skin or eye irritant.[8][9] One safety data sheet indicates it may cause skin and eye irritation, but the official GHS classification does not support this.[4][10] As a general precaution, direct contact with skin and eyes should be avoided.[3]

Sensitization: this compound is not considered to be a skin sensitizer.[8]

Carcinogenicity and Genotoxicity: The substance is not expected to have carcinogenic potential as it has been shown to be not genotoxic.[8]

Environmental Fate: this compound is considered to be readily biodegradable.[8]

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Safety glasses or goggles are recommended.

  • Skin Protection: Wear protective gloves and a lab coat.

  • Respiratory Protection: Not typically required under normal conditions of use with adequate ventilation.

First Aid Measures:

  • After Inhalation: Move to fresh air.

  • After Skin Contact: Wash off with soap and plenty of water.

  • After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical advice.[3]

Storage: Keep the container tightly closed in a dry and well-ventilated place.[3]

Conclusion

This compound (CAS No. 110-33-8) is a well-characterized compound with a range of applications, particularly as a plasticizer and cosmetic ingredient. Its low toxicity profile and ready biodegradability make it a favorable choice in many formulations. This guide provides key technical data and protocols to assist researchers and professionals in their work with this compound.

References

Molecular structure and formula of dihexyl adipate.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dihexyl Adipate (B1204190): Molecular Structure, Properties, and Synthesis

Introduction

Dihexyl adipate (DHA) is an organic compound classified as a diester of adipic acid and n-hexanol.[1] It is a significant industrial chemical primarily utilized as a plasticizer to enhance the flexibility and durability of various polymers, such as polyvinyl chloride (PVC) and rubber.[] Its properties, including low-temperature performance and high solvency, also make it a valuable component in cosmetic formulations as an emollient and skin-conditioning agent.[1][3] This technical guide provides a comprehensive overview of the molecular structure, chemical formula, physicochemical properties, and a detailed experimental protocol for the synthesis of this compound, tailored for researchers, scientists, and professionals in drug development and material science.

Molecular Structure and Chemical Identity

This compound is the 1,6-dihexyl ester of hexanedioic acid.[1] The structure consists of a central six-carbon adipic acid backbone esterified at both carboxylic acid groups with a six-carbon straight-chain hexyl group.

  • Molecular Formula: C₁₈H₃₄O₄[1][]

  • IUPAC Name: dihexyl hexanedioate[1][]

  • CAS Number: 110-33-8[1][3]

  • Synonyms: Di-n-hexyl adipate, Hexanedioic acid dihexyl ester, Adipic acid dihexyl ester, DHA[1][][3]

The structural formula is: CH₃(CH₂)₅OOC(CH₂)₄COO(CH₂)₅CH₃

And its SMILES notation is: CCCCCCOC(=O)CCCCC(=O)OCCCCCC.[1][]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. The data is compiled from various sources, and discrepancies in reported values are noted.

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
Molecular Weight 314.46 g/mol [][4]
Appearance Colorless to light yellow oily liquid[][4]
Density 0.945 g/cm³[][3]
0.932 g/cm³[4]
Boiling Point 351.3 °C at 760 mmHg[][3]
175 - 181 °C at 1 torr[5]
Melting Point -13.8 °C[4]
Flash Point 157.5 °C[3][4]
185 °C (Open Cup)[4]
Refractive Index 1.447[][3]
1.4397 (estimate)[4]
Table 2: Solubility and Partitioning Data for this compound
PropertyValueSource(s)
Water Solubility 0.04224 mg/L at 25 °C (estimated)[][6]
2.6 mg/L at 20 °C[4]
Insoluble[4][5]
Solubility in Organic Solvents Soluble in alcohol, ether[4]
LogP (o/w) 6.045 (estimated)[6]

Experimental Protocols: Synthesis of this compound

The primary industrial method for producing this compound is through the direct esterification of adipic acid with n-hexanol. The following protocol is a detailed methodology for its synthesis.

Reaction Principle

The synthesis is a dehydrating esterification reaction where adipic acid reacts with two equivalents of n-hexanol in the presence of catalysts to form this compound and water. The removal of water drives the equilibrium towards the product side.

HOOC-(CH₂)₄-COOH + 2 CH₃(CH₂)₅OH ⇌ CH₃(CH₂)₅OOC(CH₂)₄COO(CH₂)₅CH₃ + 2 H₂O

Materials and Reagents
  • Adipic Acid (2.1 mol, 306.6 g)

  • n-Hexanol (4.2 mol total, initially 2.1 mol, 214.2 g)

  • Titanium tetrabutoxide (catalyst, 0.8 g)

  • Stannic octylate (co-catalyst, 0.2 g)

  • Toluene (B28343) (solvent, 80 g)

  • Butyl titanate (for ester-interchange, 0.5 g)

Experimental Procedure
  • Initial Setup: A reaction vessel equipped with a stirrer, thermometer, and a distillation apparatus for water removal is charged with adipic acid (306.6 g), an initial portion of n-hexanol (214.2 g), titanium tetrabutoxide (0.8 g), stannic octylate (0.2 g), and toluene (80 g).[7]

  • Dehydrating Esterification: The mixture is heated to initiate the esterification reaction. Water produced during the reaction is continuously removed by azeotropic distillation with toluene.[7]

  • Addition of n-Hexanol: When approximately 37.8 mL of water has been distilled off, an additional 143 g of n-hexanol is added to the reaction mixture to continue the esterification process.[7]

  • Ester-Interchange Reaction: Once the acid value of the mixture drops to approximately 0.28, butyl titanate (0.5 g) is added. The reaction temperature is maintained at 180 °C under atmospheric or reduced pressure to facilitate the ester-interchange reaction and recover excess n-hexanol.[7]

  • Purification:

    • Catalyst Removal and Washing: After the reaction is complete, the mixture is treated to remove the catalyst, followed by washing with an alkali solution and then with water until neutral.[7]

    • Distillation: The crude product is subjected to distillation under reduced pressure to yield pure this compound.[7]

Visualization of Key Relationships

The following diagram illustrates the logical workflow from the chemical identity of this compound to its properties, synthesis, and applications.

Dihexyl_Adipate_Technical_Overview cluster_identity Chemical Identity cluster_properties Physicochemical Properties cluster_synthesis Synthesis cluster_applications Applications Identity This compound (CAS: 110-33-8) Formula Formula: C18H34O4 Identity->Formula Physical Physical State: Colorless Liquid Molecular Weight: 314.46 g/mol Density: ~0.94 g/cm³ Identity->Physical Thermal Boiling Point: 351.3 °C Melting Point: -13.8 °C Flash Point: 157.5 °C Identity->Thermal Solubility Water Solubility: Very Low Soluble in organic solvents Identity->Solubility Industrial Industrial: Plasticizer for PVC, Rubber Identity->Industrial Cosmetic Cosmetic & Personal Care: Emollient, Skin-Conditioning Agent Identity->Cosmetic Research Research & Development: Polymer formulation, Solvent studies Identity->Research Structure Structure: Di-n-hexyl ester of Adipic Acid Formula->Structure Reactants Reactants: Adipic Acid + n-Hexanol Process Process: Dehydrating Esterification Reactants->Process Process->Identity Yields Catalysts Catalysts: Titanium tetrabutoxide, Stannic octylate

Caption: Logical overview of this compound's identity, properties, synthesis, and uses.

Applications in Research and Drug Development

While this compound is predominantly an industrial plasticizer, its properties are relevant to scientific research and pharmaceutical development:

  • Polymer Science: As a plasticizer, it is a model compound for studying polymer-additive interactions, material flexibility at low temperatures, and durability.[]

  • Drug Formulation: In topical and transdermal drug delivery systems, esters like this compound can function as emollients and penetration enhancers.[8] Its low water solubility and oily nature make it a suitable vehicle for hydrophobic active pharmaceutical ingredients (APIs).

  • Toxicology and Safety Studies: this compound and related compounds are subjects of toxicological research to assess their safety profile for applications in cosmetics and materials that come into contact with food or skin.[6]

Conclusion

This compound is a well-characterized diester with a defined molecular structure and a range of applications stemming from its physicochemical properties. Its synthesis via esterification is a standard and scalable process. For researchers and drug development professionals, this compound serves as an important excipient in formulations and a reference compound in material science, offering a combination of plasticizing, emollient, and solvent characteristics. A clear understanding of its technical data is crucial for its effective and safe application in advanced research and product development.

References

A Comprehensive Technical Guide to Dihexyl Adipate (Dihexyl Hexanedioate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of dihexyl adipate (B1204190), scientifically known as dihexyl hexanedioate. It covers the compound's nomenclature, physicochemical properties, synthesis, and spectral analysis. The guide is intended for researchers, scientists, and professionals in drug development, offering in-depth information including experimental protocols and data presented for clarity and practical application. While dihexyl adipate is primarily recognized as a plasticizer and emollient, this guide also explores its potential, though less documented, applications within the pharmaceutical sciences.

Introduction

This compound, with the IUPAC name dihexyl hexanedioate, is a diester of adipic acid and n-hexanol. It belongs to the class of organic compounds known as dialkyl adipates. These compounds are characterized by their ester functional groups, which impart properties that make them suitable for a variety of industrial and commercial applications. While its isomer, di(2-ethylhexyl) adipate (DEHA), is a widely studied and used plasticizer, di-n-hexyl adipate possesses its own distinct set of properties. This guide focuses specifically on the straight-chain diester, di-n-hexyl adipate, providing a comprehensive resource for its synthesis, characterization, and potential utility in scientific research and development.

Nomenclature and Chemical Structure

  • IUPAC Name: dihexyl hexanedioate[1]

  • Synonyms: this compound, Di-n-hexyl adipate, Hexanedioic acid, dihexyl ester, Adipic acid, dihexyl ester[1]

  • CAS Number: 110-33-8

  • Molecular Formula: C₁₈H₃₄O₄

  • Molecular Weight: 314.46 g/mol

The chemical structure of this compound consists of a central six-carbon dicarboxylic acid backbone (adipic acid) esterified at both ends with a six-carbon straight-chain alcohol (n-hexanol).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental and formulation settings.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Appearance Colorless to light yellow, transparent oily liquid[2]
Molecular Weight 314.46 g/mol [2]
Density 0.9320 g/cm³[2]
Melting Point -13.8 °C[2]
Boiling Point 374.13 °C (estimated)[2]
Flash Point 157.5 °C[2]
Solubility in Water 2.6 mg/L at 20 °C[2]
Solubility in Organic Solvents Soluble in alcohol, ether, and other organic solvents[2]
Vapor Pressure 0 Pa at 25 °C[2]
Refractive Index 1.4397 (estimate)[2]

Synthesis of this compound

The primary method for synthesizing this compound is through the Fischer esterification of adipic acid with n-hexanol in the presence of an acid catalyst. The overall reaction is depicted below:

G Adipic_Acid Adipic Acid (HOOC-(CH₂)₄-COOH) Dihexyl_Adipate This compound (CH₃(CH₂)₅OOC-(CH₂)₄-COO(CH₂)₅CH₃) Adipic_Acid->Dihexyl_Adipate Catalyst + Acid Catalyst (e.g., H₂SO₄, p-TSA) n_Hexanol 2 x n-Hexanol (CH₃(CH₂)₅OH) n_Hexanol->Dihexyl_Adipate Water 2 x Water (H₂O) Heat Heat

Caption: Fischer esterification of adipic acid and n-hexanol.

Experimental Protocol: Direct Esterification

This protocol describes a straightforward method for the synthesis of this compound.

Materials:

  • Adipic acid

  • n-Hexanol

  • Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA) as a catalyst

  • Toluene (B28343) (as a solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine adipic acid (1.0 eq), n-hexanol (2.2 eq), and a catalytic amount of sulfuric acid or p-toluenesulfonic acid (e.g., 0.02 eq). Add toluene to the flask.

  • Esterification: Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the toluene and excess n-hexanol by rotary evaporation.

    • For higher purity, the resulting crude this compound can be purified by vacuum distillation.

Spectral Data and Characterization

The structural confirmation and purity assessment of synthesized this compound are crucial. This is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra for di-n-hexyl adipate are not widely available in public databases, predicted ¹H and ¹³C NMR data provide expected chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Di-n-hexyl Adipate

¹H NMR Predicted Chemical Shift (ppm) Assignment
Proton
a~4.05 (t)-O-CH₂ -CH₂-
b~2.28 (t)-OOC-CH₂ -CH₂-
c~1.63 (m)-O-CH₂-CH₂ -CH₂-
d~1.63 (m)-OOC-CH₂-CH₂ -
e~1.30 (m)-CH₂-CH₂ -CH₂ -CH₂ -CH₃
f~0.89 (t)-CH₂-CH₃
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Carbon
1~173.7C =O
2~64.3-O-CH₂ -
3~34.2-OOC-CH₂ -
4~31.5-CH₂-CH₂ -CH₃
5~28.6-O-CH₂-CH₂ -
6~25.6-CH₂-CH₂ -CH₂-CH₃
7~24.5-OOC-CH₂-CH₂ -
8~22.6-CH₂ -CH₃
9~14.0-CH₃

Note: Predicted shifts are estimates and may vary from experimental values.

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern, which is useful for its identification.

Table 3: Key Mass Spectrum Peaks for this compound

m/zRelative IntensityPossible Fragment
213High[M - C₆H₁₃O]⁺
129High[C₆H₉O₃]⁺
111Moderate[C₆H₇O₂]⁺
87Moderate[C₄H₇O₂]⁺
43Moderate[C₃H₇]⁺

Data obtained from PubChem.[1]

Applications in Research and Drug Development

While di-n-hexyl adipate is primarily used as a plasticizer in the polymer industry and as an emollient in cosmetics, its properties suggest potential applications in the pharmaceutical field.[1]

  • Topical Formulations: Its oily nature and emollient properties make it a potential vehicle or solvent for lipophilic active pharmaceutical ingredients (APIs) in creams, ointments, and lotions.

  • Plasticizer for Pharmaceutical Coatings: Similar to its isomer DEHA, di-n-hexyl adipate could potentially be used as a plasticizer in film coatings for tablets and capsules, particularly for enteric or controlled-release formulations. This application would require extensive toxicological and compatibility studies.

  • Solubilizer: For poorly water-soluble drugs, this compound could be investigated as a component in lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS), to enhance API solubility and bioavailability.

It is important to note that the use of di-n-hexyl adipate as a pharmaceutical excipient is not as well-documented as that of other adipate esters. Therefore, its application in drug development would necessitate thorough investigation into its safety, stability, and compatibility with APIs and other excipients.

Safety and Handling

Di-n-hexyl adipate is an ester that can react with acids to produce heat, alcohols, and acids. It may also react vigorously with strong oxidizing acids. It is considered a combustible liquid. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this chemical. For detailed safety information, refer to the material safety data sheet (MSDS).

Conclusion

This compound (dihexyl hexanedioate) is a versatile organic compound with well-defined physicochemical properties and established synthesis routes. This technical guide provides a foundational resource for scientists and researchers, detailing its synthesis and characterization. While its primary applications are in the polymer and cosmetic industries, its properties as a non-polar solvent and emollient suggest potential for its use in pharmaceutical formulations. Further research is warranted to fully explore its utility and safety profile as a pharmaceutical excipient.

Workflow and Logical Relationships

The synthesis and purification of this compound follow a logical workflow, as illustrated in the diagram below.

G Reactants Reactants (Adipic Acid, n-Hexanol, Catalyst, Toluene) Setup Reaction Setup (Round-bottom flask, Dean-Stark) Reactants->Setup Esterification Esterification (Reflux, Water Removal) Setup->Esterification Workup Aqueous Work-up (Washing, Neutralization) Esterification->Workup Drying Drying (Anhydrous MgSO₄/Na₂SO₄) Workup->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Purification Vacuum Distillation (Optional, for high purity) Evaporation->Purification Final_Product Pure this compound Evaporation->Final_Product Crude Product Purification->Final_Product Characterization Characterization (NMR, MS, IR) Final_Product->Characterization

References

A Comprehensive Technical Guide to the Solubility of Dihexyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of dihexyl adipate (B1204190), a widely used emollient and plasticizer. Understanding its behavior in various solvents is critical for formulation development, manufacturing processes, and ensuring product stability and efficacy in the pharmaceutical and cosmetic industries.

Core Solubility Profile of Dihexyl Adipate

This compound [(CH2)4(COOC6H13)2] is a diester of adipic acid and hexanol. Its molecular structure, characterized by a moderately long, non-polar hydrocarbon backbone and two polar ester functional groups, dictates its solubility. This duality results in good solubility in a range of organic solvents while being practically insoluble in water.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound in a broad spectrum of organic solvents is not extensively available in public literature. However, based on its chemical properties and data for structurally similar long-chain diesters, a reliable solubility profile can be established. The following table summarizes the available quantitative and qualitative solubility data for this compound and its analogues.

Solvent ClassSolventThis compound SolubilityAnalogue Solubility Data (Compound)
Polar Protic WaterInsoluble (2.6 mg/L at 20°C, est. 0.04224 mg/L at 25°C)[1][]-
EthanolSoluble[1][3]Soluble (Dioctyl Adipate: 25.42 g/L)[4]
MethanolSolubleSoluble (Dioctyl Adipate: 31.55 g/L)[4]
Polar Aprotic AcetoneSolubleSoluble (Dibutyl Sebacate)[5][6][7]
Ethyl AcetateSolubleSoluble (Dioctyl Adipate)[8]
Non-Polar Diethyl EtherSoluble[1][3]Soluble (Dioctyl Adipate)[9]
HexaneSolubleSoluble (Dibutyl Sebacate)[6][7]
TolueneSolubleSoluble (Dibutyl Sebacate)[5][6]
Oils & Lipids Mineral OilSolubleSoluble (Dioctyl Adipate)[8]
Cosmetic EstersMiscibleMiscible with many fatty acid esters.

Experimental Protocol for Solubility Determination

For applications requiring precise solubility values, experimental determination is essential. The following protocol outlines the isothermal saturation method, a reliable technique for determining the equilibrium solubility of a compound in a solvent at a specific temperature. This method is adapted from established guidelines such as OECD Guideline 105 and ASTM E1148.

Materials and Apparatus
  • Solute: this compound (high purity)

  • Solvents: Selected organic solvents (analytical grade)

  • Apparatus:

    • Analytical balance (± 0.1 mg accuracy)

    • Thermostatic shaker or water bath capable of maintaining a constant temperature (± 0.5°C)

    • Glass vials with screw caps (B75204) and PTFE septa

    • Volumetric flasks and pipettes

    • Syringe filters (e.g., 0.45 µm PTFE)

    • Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC))

Experimental Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of glass vials.

    • Accurately add a known volume or mass of the selected solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in the thermostatic shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to reach equilibrium. A preliminary study should be conducted to determine the time to reach equilibrium (typically 24-72 hours).

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette or syringe.

    • Immediately filter the aliquot using a syringe filter to remove any undissolved microparticles.

  • Quantification:

    • Accurately dilute the filtered aliquot with the pure solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted sample using a validated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the solubility of this compound in the solvent, expressed in g/100 mL or other appropriate units, based on the measured concentration and the dilution factor.

    • Perform the experiment in triplicate to ensure the reliability of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the isothermal saturation method for determining the solubility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_data Data Processing prep_solute Weigh excess This compound prep_vial Combine in sealed vial prep_solute->prep_vial prep_solvent Add known volume/mass of solvent prep_solvent->prep_vial equil_agitate Agitate at constant temperature (24-72h) prep_vial->equil_agitate Establish Equilibrium equil_settle Allow to settle (≥ 24h) equil_agitate->equil_settle sample_supernatant Withdraw supernatant equil_settle->sample_supernatant Collect Sample sample_filter Filter through 0.45 µm syringe filter sample_supernatant->sample_filter sample_dilute Dilute aliquot sample_filter->sample_dilute sample_analyze Analyze via GC/HPLC sample_dilute->sample_analyze data_calc Calculate solubility sample_analyze->data_calc Quantify data_report Report results data_calc->data_report

Caption: Experimental workflow for determining this compound solubility.

Conclusion

This compound exhibits broad solubility in common organic solvents, a characteristic that underpins its utility in numerous pharmaceutical and cosmetic formulations. While precise quantitative data remains limited in the public domain, the provided qualitative and analogue data, in conjunction with the detailed experimental protocol, offer a robust framework for scientists and researchers. This guide serves as a foundational resource for the effective utilization and characterization of this compound in drug development and other scientific applications.

References

A Technical Guide to the Thermal Stability and Decomposition of Dihexyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of dihexyl adipate (B1204190). Dihexyl adipate is a plasticizer used in various applications, including in materials for pharmaceutical packaging and medical devices. Understanding its behavior at elevated temperatures is crucial for ensuring product stability, safety, and regulatory compliance. This document summarizes key thermal properties, details experimental methodologies for their characterization, and presents a plausible decomposition pathway based on available data for this compound and analogous compounds. All quantitative data are presented in structured tables, and key processes are visualized using diagrams.

Introduction

This compound (CAS No. 110-33-8), the diester of hexanol and adipic acid, is utilized as a plasticizer to enhance the flexibility and durability of polymeric materials.[1] Its thermal stability is a critical parameter, influencing its processing conditions and the shelf-life of products in which it is incorporated. Thermal degradation can lead to the formation of volatile and semi-volatile compounds, which may compromise the integrity of the final product and introduce leachables. This guide aims to provide a detailed technical resource on the thermal properties and decomposition profile of this compound.

Thermal Stability and Properties

The thermal stability of this compound is characterized by its response to increasing temperature, typically assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). While specific experimental data for this compound is limited in publicly available literature, data from analogous adipate esters, such as di(2-ethylhexyl) adipate (DEHA), provide valuable insights.

Physical and Thermal Properties

A summary of the known physical and thermal properties of this compound is provided in Table 1. It is important to note that some of these values are predicted or sourced from chemical databases and may not be experimentally verified under all conditions.

Table 1: Physical and Thermal Properties of this compound

PropertyValueSource
Molecular Formula C₁₈H₃₄O₄[1]
Molecular Weight 314.46 g/mol [1]
Boiling Point 351.3 °C at 760 mmHg[1]
Flash Point 157.5 °C[1]
Density 0.945 g/cm³[1]
Thermogravimetric Analysis (TGA)

Table 2: Estimated Thermogravimetric Analysis Data for this compound

ParameterEstimated ValueDescription
Onset of Decomposition (T_onset) ~200 - 250 °CThe temperature at which significant mass loss begins.
Temperature at 5% Mass Loss (T_d5%) ~220 - 270 °CA common metric for the initiation of thermal decomposition.
Temperature at 50% Mass Loss (T_d50%) ~280 - 330 °CThe temperature at which half of the initial mass has been lost.
End of Decomposition (T_endset) ~350 - 400 °CThe temperature at which the decomposition process is largely complete.

Note: These values are estimations based on the general thermal behavior of adipate ester plasticizers and should be confirmed by experimental analysis.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as it is heated or cooled, providing information on thermal transitions such as melting, boiling, and glass transitions. For a liquid sample like this compound, a DSC thermogram would primarily show an endothermic event corresponding to its boiling point.

Table 3: Expected Differential Scanning Calorimetry Data for this compound

Thermal TransitionEstimated Temperature RangeDescription
Boiling Point 340 - 360 °CThe temperature at which the liquid transitions to a gas at atmospheric pressure.

Note: The boiling point is a key endothermic transition observable by DSC. Other transitions, such as a glass transition, would occur at much lower, sub-ambient temperatures and are not the focus of this thermal stability guide.

Decomposition Pathway and Products

The thermal decomposition of this compound is expected to proceed via a mechanism common to other aliphatic esters, primarily involving the cleavage of the ester bonds. This process can be initiated by heat and may be influenced by the presence of oxygen or other reactive species.

Proposed Decomposition Mechanism

At elevated temperatures, the primary decomposition pathway for this compound is likely to be a non-radical, intramolecular elimination reaction (pyrolysis), leading to the formation of an alkene and a carboxylic acid. The adipic acid moiety can then undergo further decarboxylation.

cluster_products DihexylAdipate This compound Heat Heat (Pyrolysis) DihexylAdipate->Heat Products Decomposition Products Heat->Products Hexene 1-Hexene AdipicAcid Adipic Acid Hexanol Hexanol (minor) Cyclopentanone Cyclopentanone AdipicAcid->Cyclopentanone Decarboxylation CO2 Carbon Dioxide AdipicAcid->CO2 Decarboxylation Start Start SamplePrep Sample Preparation: - Accurately weigh 5-10 mg of this compound - Place in an alumina (B75360) crucible Start->SamplePrep InstrumentSetup Instrument Setup: - TGA instrument (e.g., Mettler Toledo TGA/SDTA 851e) - Nitrogen purge gas (e.g., 50 mL/min) SamplePrep->InstrumentSetup HeatingProgram Heating Program: - Equilibrate at 30 °C - Ramp temperature from 30 °C to 600 °C  at a constant rate (e.g., 10 °C/min) InstrumentSetup->HeatingProgram DataAcquisition Data Acquisition: - Record mass loss as a function of temperature HeatingProgram->DataAcquisition DataAnalysis Data Analysis: - Determine T_onset, T_d5%, T_d50% - Plot TGA and DTG curves DataAcquisition->DataAnalysis End End DataAnalysis->End Start Start SamplePrep Sample Preparation: - Accurately weigh 2-5 mg of this compound - Hermetically seal in an aluminum pan Start->SamplePrep InstrumentSetup Instrument Setup: - DSC instrument (e.g., TA Instruments Q2000) - Nitrogen purge gas (e.g., 50 mL/min) SamplePrep->InstrumentSetup HeatingProgram Heating Program: - Equilibrate at a low temperature (e.g., -50 °C) - Ramp temperature at a constant rate (e.g., 10 °C/min)  to a temperature above the boiling point (e.g., 400 °C) InstrumentSetup->HeatingProgram DataAcquisition Data Acquisition: - Record heat flow as a function of temperature HeatingProgram->DataAcquisition DataAnalysis Data Analysis: - Identify and quantify endothermic and exothermic transitions - Determine boiling point DataAcquisition->DataAnalysis End End DataAnalysis->End Start Start SamplePrep Sample Preparation: - Place a small amount of this compound (µg range)  into a pyrolysis sample cup Start->SamplePrep Pyrolysis Pyrolysis: - Insert sample into pyrolyzer - Heat rapidly to a set temperature (e.g., 600 °C)  in an inert atmosphere (Helium) SamplePrep->Pyrolysis GC_Separation GC Separation: - Transfer pyrolysis products to GC column - Separate compounds based on volatility and column interaction Pyrolysis->GC_Separation MS_Detection MS Detection: - Fragment and detect separated compounds - Generate mass spectra for each component GC_Separation->MS_Detection DataAnalysis Data Analysis: - Identify compounds by comparing mass spectra  to a spectral library (e.g., NIST) MS_Detection->DataAnalysis End End DataAnalysis->End

References

Toxicological data and safety profile of dihexyl adipate.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Dihexyl adipate (B1204190) (CAS No. 110-33-8), the diester of hexyl alcohol and adipic acid, is a chemical compound used in various industrial applications. This technical guide provides a comprehensive overview of the available toxicological data and safety profile of dihexyl adipate to support its safe handling and use in research and development.

Acute Toxicity

This compound exhibits a low order of acute toxicity based on available data from studies in rats and mice.

Oral Toxicity

Studies in rats indicate an oral LD50 of >5,000 mg/kg, suggesting a very low acute toxicity via the oral route.[1] An oral LD50 in mice has been reported as 19,600 mg/kg.[2]

Inhalation Toxicity

An inhalation study in rats reported an LC50 of >5.7 mg/L for a 4-hour exposure, indicating low acute toxicity via inhalation.[1]

Dermal Toxicity

Specific quantitative dermal toxicity data for this compound were not found in the reviewed literature.

Table 1: Summary of Acute Toxicity Data for this compound

SpeciesRoute of ExposureEndpointValueReference
RatOralLD50> 5,000 mg/kg[1]
MouseOralLD5019,600 mg/kg[2]
RatInhalation (4h)LC50> 5.7 mg/L[1]

Irritation and Sensitization

Based on the available information, this compound is not considered to be a significant skin or eye irritant, nor a skin sensitizer.

Skin Irritation

This compound is not classified as a skin irritant.[1]

Eye Irritation

This compound is not classified as an eye irritant.[1] General exposure may cause irritation to the eyes, nose, and throat.[3]

Skin Sensitization

This compound is not considered to be a skin sensitizer.[1]

Repeated Dose Toxicity

This compound is not classified as a specific target organ toxicant following repeated exposure.[1] However, detailed study reports on sub-chronic or chronic toxicity were not available in the public domain.

Genotoxicity

In vitro genotoxicity data suggests that this compound is not genotoxic.[1] Specific details of the assays conducted were not available in the reviewed literature.

Table 2: Summary of Genotoxicity Data for this compound

Assay TypeSystemResultReference
In vitroNot specifiedNegative[1]

Carcinogenicity

Due to the lack of genotoxic potential, this compound is not expected to have carcinogenic properties.[1] No long-term carcinogenicity studies in animals were found in the reviewed literature.

Reproductive and Developmental Toxicity

No data on the reproductive or developmental toxicity of this compound were found in the reviewed literature.

Experimental Protocols

While detailed experimental protocols for the toxicological studies on this compound are not publicly available, some studies were conducted following standardized guidelines.

Acute Oral Toxicity (as per OECD Test Guideline 401)

The acute oral toxicity of this compound in rats was assessed based on OECD Test Guideline 401.[1] This guideline typically involves the administration of the test substance in graduated doses to several groups of experimental animals. Observations of effects and mortality are made over a period of time, typically 14 days. The LD50 is then calculated as the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.

cluster_protocol Acute Oral Toxicity Study Workflow (OECD 401) start Dose Range-Finding Study main Main Study: Graduated Doses to Animal Groups start->main Determine Dose Levels admin Single Oral Administration main->admin obs Observation Period (14 days): Clinical Signs & Mortality admin->obs necropsy Gross Necropsy obs->necropsy calc LD50 Calculation necropsy->calc

Acute Oral Toxicity Experimental Workflow
Acute Inhalation Toxicity (as per OECD Test Guideline 403)

The acute inhalation toxicity study in rats was conducted in accordance with OECD Test Guideline 403.[1] This guideline exposes animals to the test substance, typically as a gas, vapor, or aerosol, for a defined period. The animals are then observed for a subsequent period for signs of toxicity and mortality.

Safety Assessment Logic

The overall safety assessment of a chemical like this compound follows a logical progression, starting from acute toxicity and moving towards more complex endpoints. The available data for this compound allows for a partial assessment, with significant data gaps remaining.

cluster_assessment Safety Assessment Logic for this compound acute Acute Toxicity (Oral, Inhalation) Result: Low Toxicity irritation Irritation & Sensitization (Skin, Eye) Result: Not an Irritant/Sensitizer acute->irritation genotox Genotoxicity (In vitro) Result: Not Genotoxic irritation->genotox carcino Carcinogenicity Assessment Conclusion: Not Expected to be Carcinogenic genotox->carcino conclusion Overall Safety Profile: Low concern based on available data, but significant data gaps exist. carcino->conclusion repeated Repeated Dose Toxicity Data Gap repeated->conclusion repro Reproductive/Developmental Toxicity Data Gap repro->conclusion

Logical Flow of this compound Safety Assessment

Conclusion and Data Gaps

However, significant data gaps exist in the toxicological profile of this compound. There is a lack of publicly available, detailed studies on repeated dose toxicity, reproductive toxicity, and developmental toxicity. A comprehensive safety assessment would require further investigation into these endpoints. Researchers and drug development professionals should exercise appropriate caution and consider the need for further testing depending on the specific application and potential for human exposure.

References

The Environmental Fate and Biodegradability of Dihexyl Adipate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and biodegradability of dihexyl adipate (B1204190). Dihexyl adipate is a diester of hexanedioic acid and n-hexanol, utilized primarily as a plasticizer to enhance the flexibility and durability of various polymers. Understanding its behavior in the environment is crucial for assessing its ecological risk profile. This document synthesizes available data on its physicochemical properties, abiotic and biotic degradation pathways, bioaccumulation potential, and ecotoxicity. Methodologies for key experimental assessments are also detailed to support further research and evaluation.

Physicochemical Properties

The environmental distribution and behavior of a chemical are fundamentally governed by its physicochemical properties. This compound is a colorless to light yellow, oily liquid with a faint odor.[1] It is characterized by low water solubility and a high octanol-water partition coefficient, suggesting a tendency to partition from water to organic matrices such as soil, sediment, and biota.[1][2]

Table 1: Physicochemical Properties of this compound and its Analogue Di(2-ethylhexyl) adipate (DEHA)

PropertyThis compoundDi(2-ethylhexyl) adipate (DEHA)Reference
CAS Number 110-33-8103-23-1[1][2]
Molecular Formula C18H34O4C22H42O4[1]
Molecular Weight 314.46 g/mol 370.58 g/mol [1][3]
Physical State Colorless to light yellow oily liquidColorless to straw-colored liquid[1][3]
Melting Point -13.8 °C-67.8 °C[1][4]
Boiling Point 374.13 °C (estimated)417 °C[1][4]
Water Solubility 2.6 mg/L at 20 °C0.78 mg/L at 22 °C; 5.5 µg/L (slow-stir method)[1][2]
Vapor Pressure 0 Pa at 25 °C1.13 x 10-4 Pa at 20 °C[1][5]
Log Kow (Octanol-Water Partition Coefficient) Not available>6.11[2]
Henry's Law Constant Not available4.34 x 10-7 atm-m³/mol at 20 °C[2]

Note: Di(2-ethylhexyl) adipate (DEHA) is a structurally similar adipate ester, and its data is often used to estimate the environmental behavior of other adipates like this compound.

Environmental Fate

The environmental fate of this compound is dictated by a combination of abiotic and biotic processes that lead to its degradation and transformation.

Abiotic Degradation

Abiotic degradation mechanisms for this compound include hydrolysis and photolysis.

  • Hydrolysis: As an ester, this compound can undergo hydrolysis, breaking down into adipic acid and n-hexanol. The rate of this reaction is pH-dependent. While specific data for this compound is limited, for the analogue DEHA, estimated hydrolysis half-lives are 3 years at pH 7 and 120 days at pH 8.[6] This suggests that hydrolysis is not a rapid degradation pathway under neutral environmental conditions but can become more significant in alkaline environments.

  • Photolysis: In the atmosphere, the vapor phase of this compound is expected to degrade by reacting with photochemically produced hydroxyl radicals. For DEHA, the estimated atmospheric half-life is approximately 16 hours, indicating that this is a significant degradation pathway in the air.[2] Direct photolysis in water may also occur if the compound absorbs light at wavelengths greater than 290 nm.[6]

Biotic Degradation

Biodegradation is the primary mechanism for the removal of this compound from the environment.

  • Ready Biodegradability: Studies on adipate esters have shown that they are readily biodegradable.[5][7] In tests using acclimated activated sludge, rapid primary biodegradation of di-n-hexyl adipate (67 to >99%) was observed within 24 hours.[7] Furthermore, ultimate biodegradation, measured by the evolution of carbon dioxide, exceeded 75% of the theoretical maximum over a 35-day period for several adipate diesters.[7] This indicates that microorganisms in environments such as wastewater treatment plants can effectively degrade these compounds.

  • Biodegradation in Activated Sludge: In simulated activated sludge systems, this compound is expected to be significantly removed. For DEHA, the half-life in activated sludge has been reported to be 2.7 days.[2] The high degree of biodegradation observed in these studies suggests that adipate esters are unlikely to persist in environments with active microbial populations.[7]

The biodegradation of this compound is initiated by enzymatic hydrolysis, a process analogous to chemical hydrolysis. This initial step is the cleavage of the ester bonds to yield adipic acid and n-hexanol.

Biodegradation pathway of this compound.

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is greater than in the surrounding medium. Due to its high lipophilicity (inferred from DEHA's Log Kow >6.11), this compound has the potential to bioaccumulate.[2] However, experimental data for DEHA shows a much lower bioaccumulation potential than predicted. A bioconcentration factor (BCF) of 27 was measured in bluegill fish.[2] This discrepancy is attributed to the rapid metabolism of the substance by the fish.[2] Given the structural similarity, this compound is also expected to have a low potential for bioaccumulation in aquatic organisms that are capable of metabolizing it.

Ecotoxicity

The ecotoxicity of this compound is an important consideration for its environmental risk assessment. Acute and chronic toxicity data for the analogue DEHA are available for various aquatic organisms.

Table 2: Ecotoxicity of Di(2-ethylhexyl) adipate (DEHA) in Aquatic Organisms

OrganismTest TypeEndpointValueReference
Fish (species not specified)AcuteLC50 (96h)>0.78 mg/L (above water solubility)[2]
Daphnia magna (water flea)AcuteEC50 (48h)480 - 850 µg/L[2]
Daphnia magna (water flea)ChronicNOEC (21d)24 - 52 µg/L[2]
Algae (species not specified)AcuteEC50>0.78 mg/L (above water solubility)[2]

DEHA was not acutely toxic to fish and algae at concentrations at or above its water solubility.[2] However, it was found to be acutely and chronically toxic to Daphnia magna at microgram per liter concentrations.[2]

Experimental Protocols

Standardized test methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to assess the environmental fate and ecotoxicity of chemicals.

Ready Biodegradability - OECD 301F (Manometric Respirometry Test)

This test evaluates the potential for a chemical to be rapidly and completely biodegraded by aerobic microorganisms.

  • Test System: A defined volume of mineral medium is inoculated with a small amount of activated sludge from a domestic wastewater treatment plant.

  • Test Substance Addition: The test substance is added as the sole source of organic carbon at a concentration of 100 mg/L.

  • Incubation: The test vessels are incubated in the dark at a constant temperature (20 ± 1 °C) for 28 days.

  • Measurement: The consumption of oxygen is measured over time using a manometer.

  • Data Analysis: The percentage of biodegradation is calculated as the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the test substance. A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.

OECD_301F_Workflow cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_analysis Data Analysis A Prepare Mineral Medium D Set up Test Flasks: - Mineral Medium - Inoculum - Test Substance A->D E Set up Control Flasks: - Mineral Medium - Inoculum A->E B Collect and Prepare Activated Sludge Inoculum B->D B->E C Prepare Test Substance Solution (100 mg/L) C->D F Incubate at 20°C in the dark D->F E->F G Continuously Measure Oxygen Consumption (Manometer) F->G I Calculate % Biodegradation vs. Time G->I H Calculate Theoretical Oxygen Demand (ThOD) H->I J Determine if >60% biodegradation occurs in a 10-day window I->J

Workflow for OECD 301F Ready Biodegradability Test.
Hydrolysis as a Function of pH - OECD 111

This test determines the rate of abiotic hydrolysis of a chemical in aqueous solutions at environmentally relevant pH values.

  • Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

  • Test Substance Addition: The test substance is added to the buffer solutions at a concentration not exceeding half its water solubility.

  • Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, followed by lower temperatures for definitive tests).

  • Sampling and Analysis: Aliquots are taken at specific time intervals and analyzed for the concentration of the parent substance and any major hydrolysis products using a suitable analytical method (e.g., HPLC, GC-MS).

  • Data Analysis: The rate of hydrolysis is determined, and the half-life of the substance at each pH is calculated.

Fish, Acute Toxicity Test - OECD 203

This test assesses the acute toxicity of a substance to fish.

  • Test Organism: A suitable fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), is used.

  • Test Concentrations: Fish are exposed to at least five concentrations of the test substance in a geometric series, plus a control group.

  • Exposure: The exposure period is typically 96 hours under static or semi-static conditions.

  • Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 (the concentration that is lethal to 50% of the test organisms) is calculated for each observation period.

Daphnia sp., Acute Immobilisation Test - OECD 202

This test evaluates the acute toxicity of a substance to Daphnia.

  • Test Organism: Young daphnids (Daphnia magna), less than 24 hours old, are used.

  • Test Concentrations: Daphnids are exposed to a range of at least five concentrations of the test substance, plus a control.

  • Exposure: The exposure period is 48 hours.

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Data Analysis: The EC50 (the concentration that causes immobilization in 50% of the daphnids) is calculated for the 48-hour exposure period.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test - OECD 201

This test assesses the effects of a substance on the growth of freshwater algae.

  • Test Organism: An exponentially growing culture of a green alga, such as Pseudokirchneriella subcapitata, is used.

  • Test Concentrations: The algae are exposed to at least five concentrations of the test substance in a nutrient-rich medium, along with a control.

  • Exposure: The cultures are incubated for 72 hours under continuous illumination and constant temperature.

  • Measurement: Algal growth is measured at least daily by determining the cell concentration or a surrogate parameter like fluorescence.

  • Data Analysis: The inhibition of growth is calculated for each concentration, and the EC50 (the concentration that causes a 50% reduction in growth or growth rate) is determined.

Conclusion

This compound is expected to have a limited persistence in the environment due to its susceptibility to biodegradation. While its low water solubility and high lipophilicity suggest a potential for partitioning to sediment and biota, its rapid metabolism in organisms limits its bioaccumulation potential. The primary environmental degradation pathway is microbial breakdown, initiated by hydrolysis of the ester bonds. Abiotic processes such as photolysis in the atmosphere and hydrolysis in alkaline waters can also contribute to its degradation. Based on data from its close analogue, DEHA, this compound is not expected to be acutely toxic to fish and algae at its limit of water solubility, but may pose a risk to sensitive aquatic invertebrates like Daphnia magna. A comprehensive environmental risk assessment should consider the concentrations of this compound in relevant environmental compartments in relation to its ecotoxicity endpoints.

References

The Formation of Dihexyl Adipate: An In-depth Technical Guide to its Reaction Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed exploration into the synthesis of dihexyl adipate (B1204190), this technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development. The document outlines the core principles of the reaction mechanism, provides detailed experimental protocols, and presents quantitative data to support process optimization and understanding.

The synthesis of dihexyl adipate, a significant diester with applications ranging from plasticizers to specialty lubricants, is primarily achieved through the Fischer-Speier esterification of adipic acid with 1-hexanol (B41254). This guide delves into the nuances of this reaction, offering a technical overview for professionals in the chemical and pharmaceutical sciences.

Core Reaction Mechanism: Fischer-Speier Esterification

The formation of this compound from adipic acid and 1-hexanol is a classic example of an acid-catalyzed equilibrium reaction. The overall transformation is as follows:

HOOC-(CH₂)₄-COOH + 2 CH₃(CH₂)₅OH ⇌ CH₃(CH₂)₅OOC-(CH₂)₄-COOC(CH₂)₅CH₃ + 2 H₂O (Adipic Acid) + (1-Hexanol) ⇌ (this compound) + (Water)

The reaction proceeds through a series of protonation and nucleophilic acyl substitution steps, which are reversible. To achieve high yields of this compound, the equilibrium must be shifted towards the products. This is typically accomplished by using an excess of the alcohol reactant or by the continuous removal of water as it is formed.[1][2][3]

The mechanism can be broken down into the following key stages:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of one of the carbonyl oxygen atoms of adipic acid by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][4][5]

  • Nucleophilic Attack by Hexanol: A molecule of 1-hexanol, acting as a nucleophile, attacks the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate.[2][5]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[2][4]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the monoester, 6-hexyloxycarbonyl)hexanoic acid.

  • Second Esterification: The process is repeated on the second carboxylic acid group to form the final product, this compound.

Catalytic Systems

A variety of acid catalysts can be employed to facilitate the esterification process. The choice of catalyst influences the reaction rate, temperature requirements, and the need for subsequent purification steps.

  • Homogeneous Catalysts: Strong mineral acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are effective and commonly used catalysts.[6] However, their use can lead to corrosion issues and necessitates a neutralization step during product work-up.[7]

  • Heterogeneous Catalysts: Solid acid catalysts, such as tin(II) oxide on activated carbon fiber, offer advantages in terms of easier separation from the reaction mixture and potential for reuse.[8] Other examples include supported heteropoly acids like HPW/C.[9]

  • Organometallic Catalysts: Tetrabutyl titanate and stannic octylate are also utilized as esterification catalysts.[10]

  • Enzymatic Catalysis: Lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), provide a green and highly selective alternative for the synthesis of adipate esters.[11] Enzymatic routes often proceed under milder conditions and can achieve high conversion rates.[11][12]

Quantitative Data Summary

The following tables summarize key quantitative data gathered from various studies on the synthesis of adipate esters. While specific kinetic data for this compound is limited, the data for analogous compounds provide valuable insights into the reaction conditions and expected outcomes.

Catalyst System Molar Ratio (Alcohol:Adipic Acid) Catalyst Loading Temperature (°C) Reaction Time (h) Conversion/Yield (%) Reference
Sulfuric AcidNot SpecifiedNot SpecifiedBoiling with refluxNot SpecifiedNot Specified[13]
Titanium Tetrabutoxide & Stannic Octylate3:1 (total alcohol to adipic acid)0.8g & 0.2g respectively for 2.1 mol adipic acid180 (ester-interchange)Not SpecifiedHigh (inferred)[10]
SnO on Activated Carbon Fiber3.3:11.1% of total reactant mass170-1752>95% (inferred from optimal conditions)[8]
Candida antarctica lipase (Novozym 435)2.5:15% (w/w of substrate)503100[11]
HPW/C6:1 (Ethanol:Adipic Acid)0.8g for a specific reaction scaleNot Specified597.3 (for diethyl adipate)[9]

Table 1: Comparison of Reaction Conditions and Yields for Adipate Ester Synthesis.

Detailed Experimental Protocols

The following protocols are generalized methodologies for the synthesis of this compound based on common laboratory and industrial practices for similar adipate esters.

Protocol 1: Acid-Catalyzed Synthesis of this compound

Materials:

  • Adipic Acid

  • 1-Hexanol

  • Acid Catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)

  • Toluene (B28343) (as a water-entraining agent)

  • 5% Sodium Carbonate Solution

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer, heating mantle, and a Dean-Stark apparatus connected to a reflux condenser.

  • Thermometer or thermocouple.

  • Separatory funnel.

  • Rotary evaporator.

Procedure:

  • Reactor Setup: Assemble the reaction apparatus in a fume hood.

  • Charging Reactants: To the round-bottom flask, add adipic acid and 1-hexanol. A molar excess of 1-hexanol (e.g., a 1:2.5 to 1:3 molar ratio of adipic acid to 1-hexanol) is recommended to drive the reaction equilibrium.[7][8] Add toluene to aid in the azeotropic removal of water.

  • Catalyst Addition: Add the acid catalyst (e.g., 0.5-1% by weight of the total reactants).

  • Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected, or until the reaction is deemed complete by monitoring the acid value of the reaction mixture (typically < 2 mg KOH/g).[7]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a 5% sodium carbonate solution to neutralize the acid catalyst.[7]

    • Wash with water until the aqueous layer is neutral.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification: Remove the excess 1-hexanol and toluene by vacuum distillation. The final product, this compound, can be further purified by fractional distillation under reduced pressure.

Protocol 2: Enzymatic Synthesis of this compound

Materials:

  • Adipic Acid

  • 1-Hexanol

  • Immobilized Lipase (e.g., Novozym 435)

Equipment:

  • Reaction vessel with temperature control and mechanical stirring.

  • Vacuum system.

Procedure:

  • Charging Reactants: Add adipic acid and 1-hexanol to the reaction vessel. A molar ratio of 1:2.5 (adipic acid to 1-hexanol) is optimal.[11]

  • Enzyme Addition: Add the immobilized lipase (e.g., 5% by weight of the substrates).[11]

  • Reaction: Heat the mixture to the optimal temperature for the enzyme (e.g., 50°C for Novozym 435).[11] Apply a vacuum to remove the water produced during the esterification, which significantly increases the conversion rate.[11]

  • Enzyme Recovery: After the reaction is complete (monitored by acid value or chromatographic analysis), the immobilized enzyme can be recovered by filtration for potential reuse.

  • Purification: The product can be purified by vacuum distillation to remove any unreacted starting materials.

Visualizing the Reaction Pathway and Workflow

The following diagrams, generated using the DOT language, illustrate the key pathways and processes involved in the synthesis of this compound.

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_mechanism Reaction Steps cluster_products Products Adipic_Acid Adipic Acid (R-COOH) Protonation 1. Protonation of Carbonyl Oxygen Adipic_Acid->Protonation Hexanol 1-Hexanol (R'-OH) Nucleophilic_Attack 2. Nucleophilic Attack by Hexanol Hexanol->Nucleophilic_Attack Catalyst_H H⁺ (Acid Catalyst) Catalyst_H->Protonation Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer 3. Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination 4. Elimination of Water Proton_Transfer->Water_Elimination Deprotonation 5. Deprotonation Water_Elimination->Deprotonation Water Water (H₂O) Water_Elimination->Water Monoester Monohexyl Adipate Deprotonation->Monoester Catalyst_Regen H⁺ (Catalyst Regenerated) Deprotonation->Catalyst_Regen Dihexyl_Adipate This compound (R-COOR')₂ Monoester->Dihexyl_Adipate Repeat Steps 1-5

Caption: Acid-catalyzed Fischer esterification mechanism for the formation of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Reactant_Charging 1. Charge Reactants (Adipic Acid, 1-Hexanol) Catalyst_Addition 2. Add Catalyst Reactant_Charging->Catalyst_Addition Reaction 3. Heat to Reflux (with water removal) Catalyst_Addition->Reaction Cooling 4. Cool Reaction Mixture Reaction->Cooling Neutralization 5. Neutralize Catalyst (e.g., Na₂CO₃ wash) Cooling->Neutralization Washing 6. Water Wash Neutralization->Washing Drying 7. Dry Organic Layer Washing->Drying Filtration 8. Filter Drying->Filtration Distillation 9. Vacuum Distillation Filtration->Distillation Final_Product Pure this compound Distillation->Final_Product

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound via Fischer-Speier esterification is a well-established and versatile reaction. The selection of the catalyst and the optimization of reaction conditions, particularly with respect to temperature and water removal, are critical for achieving high yields and purity. While traditional acid catalysis is effective, emerging enzymatic methods offer a more sustainable and selective approach. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis and understanding of this important diester.

References

Health and Safety Considerations for Handling Dihexyl Adipate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety considerations for handling dihexyl adipate (B1204190), with a primary focus on the most common isomer, di(2-ethylhexyl) adipate (DEHA), due to the extensive available data. Information on di-n-hexyl adipate is also included for comparison where available. This document is intended to equip researchers, scientists, and drug development professionals with the necessary information for safe handling, risk assessment, and experimental design.

Chemical Identification and Physical Properties

Dihexyl adipate refers to a group of diesters of hexanedioic acid (adipic acid) and hexanol. The most prevalent isomer in industrial applications is di(2-ethylhexyl) adipate (DEHA), also known as dioctyl adipate (DOA).

Table 1: Chemical and Physical Properties of this compound Isomers

PropertyDi(2-ethylhexyl) adipate (DEHA/DOA)Di-n-hexyl adipate
CAS Number 103-23-1[1]110-33-8
Molecular Formula C22H42O4[1]C18H34O4[2]
Molecular Weight 370.57 g/mol [3]314.46 g/mol [2]
Appearance Colorless to light-colored, oily liquid[1]Colorless liquid[2]
Boiling Point 417 °C[1]175 - 181 °C at 1 torr
Melting Point -67.8 °C[1]-17.5 °C
Density 0.922 g/cm³ at 20 °C[1]0.935 g/cm³ at 20 °C
Vapor Pressure 346 Pa at 200 °C[1]Not available
Water Solubility Very slightly soluble (< 200 mg/L at 20 °C)[1]Insoluble[2]
Log P (Octanol/Water) 8.1[1]Not available
Flash Point 196 °C (closed cup)191 °C

Toxicological Data

The toxicological profile of di(2-ethylhexyl) adipate has been extensively studied. Data for di-n-hexyl adipate is limited.

Acute Toxicity

DEHA exhibits low acute toxicity via oral and dermal routes.

Table 2: Acute Toxicity of Di(2-ethylhexyl) adipate (DEHA)

SpeciesRouteLD50Reference
Rat (Fischer 344, male)Oral45 g/kg bwNTP, 1982[1]
Rat (Fischer 344, female)Oral25 g/kg bwNTP, 1982[1]
Mouse (B6C3F1, male)Oral15 g/kg bwNTP, 1982[1]
Mouse (B6C3F1, female)Oral25 g/kg bwNTP, 1982[1]
RatIntravenous900 mg/kgThe Good Scents Company[4]
RabbitIntravenous540 mg/kgThe Good Scents Company[4]
Skin and Eye Irritation

DEHA is considered to be a minimal skin and eye irritant.[5] In rabbit studies, it produced at most, weak skin irritation.[5] For di-n-hexyl adipate, exposure can cause irritation of the eyes, nose, and throat.[2]

Skin Sensitization

DEHA was not found to be a dermal sensitizer (B1316253) in guinea pig studies.[6]

Chronic Toxicity and Carcinogenicity

Long-term exposure to high doses of DEHA has been associated with adverse effects in animal studies.

Table 3: Chronic Toxicity and Carcinogenicity of Di(2-ethylhexyl) adipate (DEHA)

SpeciesStudy DurationDosing RegimenKey FindingsReference
Rat (Fischer 344)103 weeks12,000 or 25,000 ppm in feedNo evidence of carcinogenicity. Lower mean body weights in high-dose groups.NTP, 1982[2][3]
Mouse (B6C3F1)103 weeks12,000 or 25,000 ppm in feedCarcinogenic for female mice (increased hepatocellular carcinomas). Probably carcinogenic for male mice (hepatocellular adenomas). Lower mean body weights in dosed groups.[3]NTP, 1982[2][3]

Table 4: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for DEHA

SpeciesStudy TypeNOAELLOAELEndpointReference
Rat90-day189 mg/kg/day~400 mg/kg/dayReduced body weight gainOECD SIDS[6]
Mouse90-day451 mg/kg/day~600 mg/kg/dayReduced body weight gainOECD SIDS[6]
RatDevelopmental200 mg/kg/day400 mg/kg/dayPostnatal deathDalgaard et al., 2003

Mechanism of Action and Metabolism

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

The hepatocarcinogenicity of DEHA in mice is believed to be mediated through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism and peroxisome proliferation. In rodents, chronic activation of PPARα by compounds like DEHA can lead to hepatomegaly, peroxisome proliferation, and ultimately, the development of liver tumors. This mechanism is generally considered to be less relevant to humans.

PPARa_Pathway cluster_cellular Hepatocyte DEHA Di(2-ethylhexyl) adipate (DEHA) Metabolites Active Metabolites DEHA->Metabolites Metabolism PPARa PPARα Metabolites->PPARa Binds and Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE Heterodimerizes with RXR and binds to DNA RXR RXR Gene_Expression Target Gene Expression (e.g., lipid metabolism enzymes) PPRE->Gene_Expression Upregulates Peroxisome_Proliferation Peroxisome Proliferation Gene_Expression->Peroxisome_Proliferation Hepatomegaly Hepatomegaly Peroxisome_Proliferation->Hepatomegaly Tumor_Formation Liver Tumor Formation (in rodents) Hepatomegaly->Tumor_Formation

Caption: Proposed PPARα-mediated mechanism of DEHA-induced hepatocarcinogenesis in rodents.
Metabolism

DEHA is rapidly metabolized in the body. The primary metabolic pathway involves hydrolysis to its monoester, mono(2-ethylhexyl) adipate (MEHA), and 2-ethylhexanol. MEHA can be further oxidized to various metabolites that are excreted in the urine.

DEHA_Metabolism DEHA Di(2-ethylhexyl) adipate (DEHA) Hydrolysis Hydrolysis (Esterases) DEHA->Hydrolysis MEHA Mono(2-ethylhexyl) adipate (MEHA) Hydrolysis->MEHA Ethylhexanol 2-Ethylhexanol Hydrolysis->Ethylhexanol Oxidation Oxidation (CYP450) MEHA->Oxidation Metabolites Oxidized Metabolites (e.g., 5OH-MEHA, 5oxo-MEHA, 5cx-MEPA) Oxidation->Metabolites Excretion Urinary Excretion Metabolites->Excretion

Caption: Simplified metabolic pathway of di(2-ethylhexyl) adipate (DEHA).

Experimental Protocols

Detailed methodologies for key toxicological assessments are provided below. These are based on established regulatory guidelines and the available literature on this compound.

Chronic Toxicity and Carcinogenicity Bioassay (NTP TR-212)

This protocol is a summary of the methodology used in the National Toxicology Program's bioassay of DEHA.[2][3]

  • Test Species: Fischer 344 rats and B6C3F1 mice, 50 males and 50 females per group.

  • Administration: DEHA was administered in the diet at concentrations of 0, 12,000, or 25,000 ppm.

  • Duration: 103 weeks.

  • Observations:

    • Animals were observed twice daily for mortality and morbidity.

    • Body weights were recorded weekly for the first 13 weeks and then monthly.

    • Feed consumption was measured monthly.

    • Complete gross necropsy was performed on all animals.

    • Histopathological examination was conducted on all major tissues and organs.

  • Data Analysis: Survival rates, tumor incidence, and non-neoplastic lesion incidence were statistically analyzed.

NTP_Bioassay_Workflow start Start acclimation Animal Acclimation (F344 Rats, B6C3F1 Mice) start->acclimation randomization Randomization into Groups (Control, Low Dose, High Dose) acclimation->randomization dosing Dietary Administration of DEHA (103 weeks) randomization->dosing observations In-life Observations (Mortality, Body Weight, Clinical Signs) dosing->observations termination Terminal Sacrifice dosing->termination necropsy Gross Necropsy termination->necropsy histopathology Histopathological Examination necropsy->histopathology analysis Data Analysis and Reporting histopathology->analysis end End analysis->end

Caption: Workflow for the NTP chronic toxicity and carcinogenicity bioassay of DEHA.
Acute Dermal Irritation (Based on OECD Guideline 404)

  • Test Species: Albino rabbits.

  • Procedure:

    • The fur on the dorsal area of the trunk is clipped 24 hours before the test.

    • 0.5 mL of the test substance is applied to a small area (~6 cm²) of intact skin and covered with a gauze patch and semi-occlusive dressing.

    • The exposure duration is 4 hours.

    • After exposure, the residual test substance is removed.

    • The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

    • Dermal reactions are scored according to a standardized scale (e.g., Draize scale).

Acute Eye Irritation (Based on OECD Guideline 405)
  • Test Species: Albino rabbits.

  • Procedure:

    • A single dose of 0.1 mL of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

    • The eyelids are held together for about one second.

    • The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation.

    • Ocular lesions are scored according to a standardized scale.

Skin Sensitization - Guinea Pig Maximization Test (GPMT) (Based on OECD Guideline 406)
  • Test Species: Guinea pigs.

  • Induction Phase:

    • Day 0: Intradermal injections of the test substance (with and without Freund's Complete Adjuvant) and Freund's Complete Adjuvant alone are administered to the shoulder region.

    • Day 7: Topical application of the test substance to the same area.

  • Challenge Phase:

    • Day 21: The animals are challenged with a topical application of the test substance on a flank.

    • Skin reactions are observed at 24 and 48 hours after the challenge.

    • The incidence and severity of the skin reactions in the test group are compared to a control group.

Health and Safety Recommendations

Engineering Controls
  • Handle this compound in a well-ventilated area.

  • Use of a chemical fume hood is recommended, especially when heating the substance or creating aerosols.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

  • Respiratory Protection: If ventilation is inadequate or if aerosols are generated, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling and Storage
  • Store in a cool, dry, well-ventilated place away from direct sunlight and sources of ignition.

  • Keep containers tightly closed.

  • Avoid contact with strong oxidizing agents.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spills and Disposal
  • In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.

  • Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Di(2-ethylhexyl) adipate has low acute toxicity but has been shown to be a carcinogen in female mice at high doses, likely through a PPARα-mediated mechanism that may have limited relevance to humans. It is a minimal skin and eye irritant and is not a skin sensitizer. The available data on di-n-hexyl adipate is limited, but it is also considered to have low acute toxicity. Adherence to standard laboratory safety practices, including the use of appropriate engineering controls and personal protective equipment, is essential for the safe handling of this compound in a research or professional setting. This guide provides a comprehensive overview of the available health and safety information to support informed risk assessment and handling procedures.

References

Methodological & Application

Application Notes and Protocols for Dihexyl Adipate as a Plasticizer in Polyvinyl Chloride (PVC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dihexyl adipate (B1204190) as a plasticizer in polyvinyl chloride (PVC) formulations. This document includes detailed experimental protocols for performance evaluation and data on the mechanical properties, thermal stability, and migration characteristics of PVC plasticized with adipate esters. While specific data for dihexyl adipate is limited in publicly available literature, data for the closely related and widely studied di(2-ethylhexyl) adipate (DEHA), also known as dioctyl adipate (DOA), is used as a representative analogue to provide a thorough understanding of the expected performance.

Introduction to this compound as a PVC Plasticizer

This compound is an organic ester used to increase the flexibility and durability of PVC.[1] Adipate esters, in general, are known for imparting good low-temperature flexibility and are often used in applications where this property is critical.[2] They serve as an alternative to some phthalate (B1215562) plasticizers, particularly in consumer goods and food contact materials, due to a more favorable toxicological profile.[3]

The mechanism of plasticization involves the insertion of this compound molecules between the PVC polymer chains. This spacing increases the free volume and reduces the intermolecular forces between the polymer chains, thereby lowering the glass transition temperature (Tg) and imparting flexibility to the otherwise rigid PVC matrix.[4]

Performance Characteristics of Adipate Plasticizers in PVC

The performance of this compound in PVC is comparable to other mid-chain length adipate esters. Key performance indicators include plasticizing efficiency, thermal stability, and resistance to migration.

Mechanical Properties

The addition of adipate plasticizers significantly alters the mechanical properties of PVC, transforming it from a rigid material to a flexible one. The following table summarizes typical mechanical properties of PVC plasticized with di(2-ethylhexyl) adipate (DEHA) as a proxy for this compound.

Table 1: Typical Mechanical Properties of DEHA-Plasticized PVC

PropertyTest MethodUnplasticized PVCPVC + 40 phr DEHA
Tensile Strength (MPa)ASTM D638~45~15-25
Elongation at Break (%)ASTM D638<10~250-400
100% Modulus (MPa)ASTM D638-~8-12
Shore A HardnessASTM D2240>100 (Shore D)~70-90

Data compiled from various sources and represents typical values. Actual values will vary depending on the specific formulation and processing conditions.

Thermal Stability

Thermal stability is a critical factor for the processing and end-use performance of plasticized PVC. Adipate plasticizers can influence the thermal degradation of PVC. The glass transition temperature (Tg) is a key indicator of the plasticizer's efficiency in lowering the softening point of the PVC.

Table 2: Thermal Properties of DEHA-Plasticized PVC

PropertyTest MethodUnplasticized PVCPVC + 40 phr DEHA
Glass Transition Temperature (Tg) (°C)DSC~85~ -20 to 0
Volatility (Weight Loss, %) 24h @ 100°CASTM D1203-~1-3

Data is representative and gathered from literature on DEHA.

Migration Resistance

Plasticizer migration is a key concern, especially in food contact and medical applications. Migration can lead to a loss of flexibility in the PVC article and contamination of the surrounding environment.[5] Adipate esters, being relatively low in molecular weight, can be more prone to migration than polymeric plasticizers.[6]

Migration is influenced by several factors including the type of contacting medium (e.g., fatty or aqueous), temperature, and contact time.[7]

Table 3: Migration of DEHA from PVC Film into Food and Food Simulants

Food/SimulantContact Time & TemperatureMigration Level
Uncooked Meat & PoultryRetail Storage1.0 - 72.8 mg/kg
Cooked ChickenRetail Storage9.4 - 48.6 mg/kg
CheeseRetail Storage27.8 - 135.0 mg/kg[8]
Baked Goods & SandwichesRetail Storage11.0 - 212 mg/kg[8]
Fruits & VegetablesRetail Storage< 2.0 mg/kg[8]
Olive Oil (Fatty Food Simulant)10 days @ 40°CHigh Migration
3% Acetic Acid (Aqueous Food Simulant)10 days @ 40°CLow Migration
10% Ethanol (B145695) (Aqueous Food Simulant)10 days @ 40°CLow Migration

Data is for DEHA and is intended to be indicative of the performance of this compound.[8]

Experimental Protocols

Detailed protocols for the evaluation of this compound as a PVC plasticizer are provided below. These protocols are based on established ASTM standards and common industry practices.

PVC Formulation and Sample Preparation

Objective: To prepare PVC sheets plasticized with this compound for subsequent testing.

Materials:

  • PVC resin (suspension grade)

  • This compound

  • Thermal stabilizer (e.g., mixed metal stabilizer)

  • Lubricants (optional)

  • Two-roll mill

  • Compression molding press

Protocol:

  • Compounding:

    • Accurately weigh the PVC resin, this compound (e.g., 30, 40, 50 parts per hundred of resin - phr), and thermal stabilizer (e.g., 2 phr).

    • Pre-mix the components in a high-speed mixer or by hand.

    • Transfer the pre-mix to a two-roll mill heated to 150-160°C.

    • Mill the compound until a homogenous, molten sheet is formed (typically 5-10 minutes).

  • Sheet Preparation:

    • Cut the milled sheet into appropriate sizes for the compression molding press.

    • Place the sheet in a picture-frame mold of the desired thickness.

    • Compression mold at 160-170°C for 5-10 minutes under a pressure of 10-15 MPa.

    • Cool the mold under pressure to below 50°C before removing the PVC sheet.

  • Conditioning:

    • Condition the prepared sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

Evaluation of Mechanical Properties

Objective: To determine the effect of this compound on the tensile properties and hardness of PVC.

Applicable Standard: ASTM D638 (Tensile Properties), ASTM D2240 (Hardness)

Protocol:

  • Specimen Preparation:

    • Cut dumbbell-shaped specimens from the conditioned PVC sheets according to ASTM D638 Type IV dimensions.

  • Tensile Testing:

    • Measure the thickness and width of the gauge section of each specimen.

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant crosshead speed of 500 mm/min until the specimen fractures.

    • Record the tensile strength at break, elongation at break, and 100% modulus.

  • Hardness Testing:

    • Use a Shore A durometer to measure the hardness of the conditioned PVC sheet according to ASTM D2240.

Evaluation of Thermal Stability (Volatility)

Objective: To determine the weight loss of the plasticizer due to volatilization at elevated temperatures.

Applicable Standard: ASTM D1203

Protocol:

  • Sample Preparation:

    • Cut circular specimens of 50 mm diameter from the conditioned PVC sheet.

  • Procedure:

    • Weigh the specimens accurately.

    • Place the specimens in a circulating air oven at 100 ± 1°C for 24 hours.

    • Remove the specimens and allow them to cool to room temperature in a desiccator.

    • Re-weigh the specimens.

    • Calculate the percentage weight loss.

Evaluation of Migration into Food Simulants

Objective: To quantify the migration of this compound from PVC into food simulants.

Applicable Standard: Based on principles from FDA and EU regulations for food contact materials.

Protocol:

  • Sample Preparation:

    • Cut the plasticized PVC sheet into known dimensions (e.g., 10 cm x 10 cm).

    • Clean the surface of the samples with distilled water and dry with a lint-free cloth.

  • Migration Test:

    • Place a PVC sample in a glass container.

    • Add a known volume of the food simulant (e.g., 10% ethanol for aqueous foods, olive oil for fatty foods) to achieve a specific surface area to volume ratio (e.g., 6 dm²/L).

    • Seal the container and place it in an incubator at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 10 days).

  • Analysis:

    • After the incubation period, remove the PVC sample.

    • Take an aliquot of the food simulant.

    • Extract the this compound from the simulant using a suitable solvent (e.g., hexane (B92381) for olive oil).

    • Analyze the concentration of this compound in the extract using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Calculate the migration in mg/dm² or mg/kg of food simulant.

Visualizations

The following diagrams illustrate the key workflows and concepts described in these application notes.

PVC_Plasticization_Mechanism Mechanism of PVC Plasticization P1 PVC Chain P2 PVC Chain P3 PVC Chain P4 PVC Chain A1 Dihexyl Adipate A3 Dihexyl Adipate P5 PVC Chain A2 Dihexyl Adipate A4 Dihexyl Adipate P6 PVC Chain Experimental_Workflow Experimental Workflow for Plasticizer Evaluation cluster_prep Sample Preparation cluster_testing Performance Evaluation cluster_analysis Data Analysis A PVC Compounding (Two-Roll Mill) B Compression Molding A->B C Conditioning (23°C, 50% RH) B->C D Mechanical Testing (ASTM D638, D2240) C->D E Thermal Stability (ASTM D1203) C->E F Migration Testing (Food Simulants) C->F G Tensile Strength, Elongation, Hardness D->G H Plasticizer Volatility (Weight Loss) E->H I Migrated Plasticizer (GC-MS) F->I Migration_Pathway Logical Pathway of Plasticizer Migration PVC Plasticized PVC Matrix (this compound Dispersed) Surface PVC Surface PVC->Surface 1. Diffusion to Surface Environment Contacting Medium (Food, Liquid, Air) Surface->Environment 2. Transfer/Evaporation

References

Application Notes and Protocols for Dihexyl Adipate in Cosmetic and Personal Care Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihexyl adipate (B1204190) is a versatile diester that serves multiple functions in cosmetic and personal care formulations. As a non-occlusive emollient, it imparts a light, silky feel to the skin, making it an excellent choice for a wide range of products, from skincare and sun care to color cosmetics. Its properties as a plasticizer and solvent further broaden its utility. This document provides detailed application notes, quantitative data (where available for dihexyl adipate and its close analogues), and experimental protocols to guide researchers and formulators in utilizing this ingredient effectively.

Application Notes

This compound is primarily used in cosmetic and personal care products as a skin-conditioning agent, emollient, plasticizer, and solvent.[1] It is a clear, colorless to light yellow viscous liquid.[2] Its key functions and applications are outlined below:

  • Emollient in Skincare and Body Care: this compound forms a non-greasy, lubricating film on the skin's surface, enhancing its softness and smoothness.[2][3] Its light texture makes it suitable for daily wear moisturizers, body lotions, and creams where a non-heavy feel is desired. Recommended use levels in these applications typically range from 1-5%.

  • Solvent for UV Filters in Sunscreen Formulations: Adipate esters, due to their polarity, are effective solvents for solid, crystalline organic UV filters.[4] This property is crucial for preventing the recrystallization of UV filters, which would otherwise diminish the product's SPF efficacy and create a gritty texture.[4] While specific data for this compound is limited, related compounds like dibutyl adipate are known to be excellent solubilizers for UV filters such as Avobenzone.[5][6] The use of polar emollients like adipate esters can also optimize the UVA protection of a sunscreen.[4]

  • Plasticizer in Nail Polish: In nail lacquer formulations, this compound acts as a plasticizer, improving the flexibility and durability of the nail polish film.[3] This helps to prevent chipping and cracking, extending the life of the manicure.[3] Plasticizers can constitute up to 15% of a nail polish formulation by weight.[7]

  • Film Former in Makeup and Hair Care: As a film-forming agent, this compound can provide a continuous film on the skin or hair.[1] In foundations and lipsticks, this contributes to even application and a smooth appearance.[2] In hair care, it can add softness and a healthy sheen.

  • Safety Profile: this compound is considered safe for use in cosmetic and personal care products.[2] It has low acute oral and dermal toxicity and is not found to be a skin sensitizer.[2]

Data Presentation

While extensive quantitative performance data specifically for this compound is limited in publicly available literature, the following tables summarize typical physicochemical properties and comparative performance data for closely related adipate esters (dibutyl adipate and diisopropyl adipate), which can serve as a valuable reference.

Table 1: Physicochemical Properties of this compound and Analogues

PropertyThis compoundDibutyl AdipateDiisopropyl Adipate
INCI Name This compoundDibutyl AdipateDiisopropyl Adipate
CAS Number 110-33-8105-99-76938-94-9
Molecular Formula C18H34O4C14H26O4C12H22O4
Molecular Weight 314.46 g/mol 258.36 g/mol 230.30 g/mol
Appearance Colorless liquidClear, colorless oily liquidClear, colorless to light yellow viscous liquid
Viscosity (at 20°C) ~8.8 cP~18-21 mPa·s[8]-
Spreading Value -High (1000 mm²/10 min)[8]-

Table 2: Comparative Sensory Profile of Adipate Esters vs. Other Emollients

Sensory AttributeDiisopropyl AdipateIsodecyl NeopentanoateIsocetyl StearateOctyldodecyl Stearoyl Stearate
Initial Spreading HighMedium-HighMediumLow
Skin Feel (Initial) Lightest, DriestLight, DryMediumHeavy
Residue LeastLowMediumHigh
Gloss LeastLowMediumHigh
Tackiness Non-TackyLowMediumHigh
(Data adapted from a study on various emollient esters and is intended to be indicative of the performance of adipate esters like this compound)[9]

Table 3: Solubility of a Common UV Filter (Avobenzone) in Various Emollients

EmollientSolubility of Avobenzone (wt%)
Dibutyl Adipate Excellent
C12-15 Alkyl BenzoateGood
Caprylic/Capric TriglycerideModerate
Mineral OilLow
(Qualitative data based on the known high polarity and solvent capabilities of adipate esters for crystalline UV filters)[4]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound in cosmetic formulations.

Protocol 1: Evaluation of Emolliency and Sensory Profile

Objective: To quantitatively and qualitatively assess the emollient properties and sensory characteristics of a cream formulation containing this compound compared to a control formulation. This protocol is based on the ASTM E1490 standard guide for sensory analysis of skin creams and lotions.[10][11][12][13][14]

Materials and Equipment:

  • Test formulation (e.g., O/W cream with 5% this compound)

  • Control formulation (same base without this compound)

  • Trained sensory panel (10-15 panelists)

  • Controlled environment room (22°C ± 2°C, 50% ± 5% RH)

  • Corneometer® for skin hydration measurement

  • Tewameter® for Transepidermal Water Loss (TEWL) measurement

  • Standardized application tools (e.g., syringes for dispensing)

  • Data collection software

Methodology:

  • Panelist Selection and Training:

    • Select panelists based on their sensory acuity and ability to discriminate tactile differences.

    • Train panelists on the standardized terminology for skin feel attributes (e.g., spreadability, absorbency, greasiness, softness, residue) and the use of a labeled magnitude scale (e.g., 0-100).

  • Skin Preparation and Product Application:

    • Panelists should avoid using any moisturizers on their forearms for at least 12 hours before the test.

    • Acclimatize panelists to the controlled environment for at least 20 minutes.

    • Mark two equivalent test sites on the volar forearm of each panelist.

    • Measure baseline skin hydration (Corneometer®) and TEWL (Tewameter®) at both sites.

    • Apply a standardized amount (e.g., 2 mg/cm²) of the test and control formulations to the assigned sites.

  • Sensory Evaluation:

    • Initial Phase (0-2 minutes): Panelists evaluate attributes such as Ease of Spreading, Absorbency, and Initial Greasiness.

    • Mid Phase (2-5 minutes): Panelists evaluate Stickiness and Film Residue.

    • Final Phase (10 minutes): Panelists evaluate Softness, Smoothness, and Residual Greasiness.

    • Panelists record their ratings on the provided scale at each time point.

  • Instrumental Evaluation:

    • Measure skin hydration and TEWL at 1, 2, and 4 hours post-application.

  • Data Analysis:

    • Analyze sensory data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine significant differences between the test and control formulations for each attribute.

    • Analyze instrumental data to compare the change in skin hydration and TEWL from baseline for both formulations.

Visualization of Experimental Workflow:

G cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis P1 Panelist Selection & Training P2 Skin Preparation & Acclimatization P1->P2 E1 Baseline Instrumental Measurement (Hydration & TEWL) P2->E1 E2 Product Application (Test & Control) E1->E2 E3 Sensory Evaluation (Initial, Mid, Final Phases) E2->E3 E4 Post-Application Instrumental Measurement (1, 2, 4 hours) E2->E4 A1 Statistical Analysis of Sensory Data E3->A1 A2 Analysis of Instrumental Data E4->A2 A3 Comparative Report Generation A1->A3 A2->A3

Workflow for Emolliency and Sensory Profile Evaluation.
Protocol 2: Determination of UV Filter Solubility

Objective: To quantify the solubility of a crystalline organic UV filter (e.g., Avobenzone) in this compound at various temperatures.

Materials and Equipment:

  • This compound

  • Crystalline UV filter (e.g., Avobenzone)

  • Variable temperature water bath/shaker

  • Analytical balance

  • HPLC with a UV detector

  • Vials with screw caps

  • 0.45 µm syringe filters

Methodology:

  • Sample Preparation:

    • Prepare supersaturated solutions of the UV filter in this compound in sealed vials. To do this, add an excess amount of the UV filter to a known weight of this compound.

    • Place the vials in a shaker water bath set to a high temperature (e.g., 60°C) for several hours to ensure maximum dissolution.

  • Equilibration:

    • After the initial dissolution, reduce the temperature of the water bath to the desired test temperatures (e.g., 25°C, 30°C, 35°C, 40°C).

    • Allow the solutions to equilibrate at each temperature for at least 24 hours with continuous shaking. This allows the excess UV filter to crystallize out of the solution.

  • Filtration and Dilution:

    • Once equilibrated, carefully take an aliquot of the supernatant from each vial, ensuring no solid crystals are transferred.

    • Filter the aliquot through a 0.45 µm syringe filter.

    • Accurately weigh the filtered solution and dilute it with a suitable solvent (e.g., acetonitrile) to a concentration within the calibration range of the HPLC.

  • HPLC Analysis:

    • Prepare a calibration curve of the UV filter in the chosen solvent.

    • Inject the diluted samples into the HPLC and determine the concentration of the UV filter.

  • Calculation:

    • Calculate the solubility of the UV filter in this compound (in g/100g ) at each temperature using the concentration obtained from the HPLC and the dilution factor.

Visualization of Experimental Workflow:

G S1 Prepare Supersaturated Solution (UV Filter in this compound) S2 Equilibrate at Test Temperatures (e.g., 25°C, 30°C, 35°C, 40°C) S1->S2 S3 Filter Supernatant S2->S3 S4 Dilute with Solvent S3->S4 S5 HPLC Analysis S4->S5 S6 Calculate Solubility (g/100g) S5->S6

Workflow for UV Filter Solubility Determination.
Protocol 3: Evaluation of Plasticizing Effect in Nail Polish

Objective: To assess the effect of this compound as a plasticizer on the flexibility, adhesion, and drying time of a nail polish formulation.

Materials and Equipment:

  • Test nail polish formulation with this compound (e.g., 5% wt/wt)

  • Control nail polish formulation (with a standard plasticizer or no plasticizer)

  • Glass plates or nail substrates

  • Film applicator (e.g., Bird-type) for uniform thickness

  • Mandrel bend tester for flexibility

  • Cross-hatch adhesion tester

  • Texture analyzer with a probe for drying time/tackiness

  • Persoz pendulum for hardness testing[7][15]

Methodology:

  • Film Preparation:

    • Apply a uniform film of the test and control nail polishes onto the substrates using a film applicator. Ensure a consistent thickness for all samples.

    • Allow the films to dry under controlled conditions (22°C ± 2°C, 50% ± 5% RH).

  • Flexibility Test (Mandrel Bend Test):

    • After 24 hours of drying, place the coated substrate in the mandrel bend tester.

    • Bend the substrate over a series of decreasing diameter mandrels.

    • Record the smallest diameter mandrel at which the film shows cracking or delamination. A smaller diameter indicates greater flexibility.

  • Adhesion Test (Cross-Hatch Test - ASTM D3359):

    • After 24 hours of drying, use the cross-hatch cutter to make a grid of cuts through the film to the substrate.

    • Apply a standardized adhesive tape over the grid and then rapidly pull it off.

    • Evaluate the grid area for the amount of film removed by the tape and classify the adhesion according to the standard's scale.

  • Drying Time and Hardness:

    • Immediately after application, periodically test the surface of the film with a texture analyzer to measure tackiness over time. The point at which the probe no longer adheres to the surface can be defined as the touch-dry time.

    • Use a Persoz pendulum to measure the hardness of the film at different time intervals (e.g., 1, 6, 24 hours). A lower number of oscillations indicates a softer film, which is characteristic of an effective plasticizer.[15]

  • Data Analysis:

    • Compare the results for flexibility, adhesion, drying time, and hardness between the test formulation with this compound and the control formulation.

Visualization of Logical Relationships:

G cluster_formulation Nail Polish Formulation cluster_properties Film Properties cluster_performance Performance Outcome F1 This compound (Plasticizer) P1 Increased Flexibility F1->P1 P2 Improved Adhesion F1->P2 P3 Reduced Brittleness F1->P3 O1 Reduced Chipping & Cracking P1->O1 O2 Increased Wear Time P2->O2 P3->O1

Logical Relationship of this compound in Nail Polish.

References

Dihexyl Adipate: Application Notes and Protocols for Chemical Reactions and Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of dihexyl adipate (B1204190) as a versatile solvent in chemical reactions and formulations. Its properties make it a valuable excipient, particularly in the pharmaceutical and cosmetic industries. This document offers detailed protocols and data to support its application in research and development.

Introduction to Dihexyl Adipate as a Solvent

This compound (DHA) is a diester of adipic acid and hexanol. It is a colorless, oily liquid with a high boiling point and low volatility.[1][2] Its chemical structure, featuring a nonpolar hydrocarbon backbone and two polar ester groups, imparts excellent solvency for a range of compounds, particularly those with poor aqueous solubility.[3] A closely related and often used analogue is di(2-ethylhexyl) adipate (DEHA or DOA), which shares many similar properties and applications.[4][5]

Key Applications:

  • Plasticizer: Widely used to enhance the flexibility and durability of polymers such as PVC.[1][6]

  • Solvent in Formulations: Acts as a solvent and emollient in cosmetic and personal care products, including sunscreens to dissolve UV filters, lotions, and color cosmetics.[4][7]

  • Drug Delivery: A potential vehicle for enhancing the solubility and delivery of poorly soluble active pharmaceutical ingredients (APIs) in topical and transdermal formulations.[8]

  • Reaction Medium: Can be used as a non-aqueous solvent for chemical synthesis.[5]

Physicochemical Properties of Adipate Esters

A clear understanding of the physicochemical properties of this compound and its common surrogate, di(2-ethylhexyl) adipate, is essential for formulation development.

PropertyThis compound (DHA)Di(2-ethylhexyl) adipate (DEHA/DOA)
CAS Number 110-33-8103-23-1
Molecular Formula C18H34O4C22H42O4
Molecular Weight 314.52 g/mol 370.57 g/mol
Appearance Colorless liquidColorless to pale yellow oily liquid
Boiling Point 351.3 °C at 760 mmHg417 °C
Melting Point -13.8°C-67.8 °C
Density 0.945 g/cm³0.922 - 0.9861 g/cm³ at 20°C
Water Solubility 0.04224 mg/L @ 25 °C (estimated)< 200 mg/L at 20 °C
Solubility in Organic Solvents Soluble in alcohol and etherVery soluble in acetone, diethyl ether, and ethanol

Sources:[1][3][5][6][7][9][10]

This compound in Chemical Synthesis: Enzymatic Esterification

This compound and its analogues can be synthesized through esterification. Enzymatic synthesis offers a sustainable and highly efficient alternative to traditional chemical catalysis. The following protocol is for the synthesis of di(2-ethylhexyl) adipate, which can be adapted for this compound by substituting 2-ethylhexanol with n-hexanol.

Reaction Parameters for Optimal Yield

The enzymatic synthesis of di(2-ethylhexyl) adipate using an immobilized lipase (B570770) from Candida antarctica (Novozym 435) can achieve a 100% molar conversion.[1][9]

ParameterOptimal Condition
Catalyst Immobilized Candida antarctica lipase B
System Solvent-free
Temperature 50 °C
Enzyme Loading 5% (based on total substrate weight)
Pressure 6.7 kPa (vacuum)
Molar Ratio (Acid:Alcohol) 1:2.5 (Adipic Acid : 2-Ethylhexanol)
Reaction Time 3 hours

Source:[9]

Experimental Workflow: Enzymatic Synthesis of Adipate Ester

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Purification A Combine Adipic Acid and 2-Ethylhexanol (1:2.5 molar ratio) in a reaction vessel. B Add 5% (w/w) immobilized Candida antarctica lipase. A->B C Heat the mixture to 50°C. B->C D Apply vacuum (6.7 kPa) to remove water byproduct. C->D E Maintain reaction for 3 hours with continuous stirring. D->E F Cool the reaction mixture. E->F G Filter to remove the immobilized enzyme. F->G H Analyze product for purity and yield. G->H G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add an excess amount of API to a known volume/mass of This compound in a sealed vial. B Place the vial in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C). A->B C Agitate for a sufficient time (e.g., 24-72 hours) to reach equilibrium. B->C D Allow undissolved API to settle. C->D E Withdraw a clear aliquot of the supernatant using a syringe and filter. D->E F Accurately dilute the aliquot with a suitable solvent. E->F G Quantify the API concentration using a validated analytical method (e.g., HPLC, UV-Vis). F->G H Calculate solubility in mg/mL or g/100g. G->H

References

Analytical Methods for the Quantification of Dihexyl Adipate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihexyl adipate (B1204190), also known as di(2-ethylhexyl) adipate (DEHA), is a common plasticizer used to impart flexibility to polymers, particularly polyvinyl chloride (PVC). It finds applications in a wide range of consumer and industrial products, including food packaging films, medical devices, and toys. Due to its potential to migrate from these materials into food, beverages, pharmaceuticals, and biological systems, robust and sensitive analytical methods for its quantification are essential for ensuring product safety, regulatory compliance, and for toxicological and exposure assessment studies.

This document provides detailed application notes and protocols for the quantification of dihexyl adipate in various matrices. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS), which are powerful tools for the selective and sensitive detection of this compound.

Analytical Techniques and Performance

The choice of analytical technique for this compound quantification often depends on the sample matrix, the required sensitivity, and the available instrumentation. GC-MS is a widely adopted and robust technique for the analysis of volatile and semi-volatile compounds like this compound.[1] For biological matrices and the analysis of its metabolites, HPLC-MS/MS offers high sensitivity and specificity.[2]

Data Presentation: Comparison of Analytical Methods

The following tables summarize the quantitative performance data for the analysis of this compound using different analytical techniques. These parameters are critical for method validation and comparison, indicating the sensitivity, accuracy, and precision of each approach.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance

ParameterGC-MSMatrixReference
Linearity Range 5 - 1000 ng/gHam Sausage[3]
Recovery 85.7% - 106%Ham Sausage[3]
Precision (%CV) Intraday: 2.5% - 11.3% Interday: 2.8% - 15.6%Ham Sausage[3]
Detection Levels 30.4 - 237 ng/gHuman Milk[4]
Recovery 75% - 112%Tap and Waste Water[5][6]

Table 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method Performance for this compound Metabolites

ParameterHPLC-MS/MSMatrixReference
Analyte 5cx-MEPA¹, 5OH-MEHA²Human Urine[2][7]
Limit of Quantification (LOQ) 0.05 µg/LHuman Urine[2][7]
Analyte 5oxo-MEHA³Human Urine[2][7]
Limit of Quantification (LOQ) 0.1 µg/LHuman Urine[2][7]
Recovery 92% - 109%Human Urine[2]
Precision (%RSD) <5%Human Urine[2]

¹ mono-5-carboxy-2-ethylpentyl adipate ² mono-2-ethyl-5-hydroxyhexyl adipate ³ mono-2-ethyl-5-oxohexyl adipate

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantification of this compound.

Protocol 1: Quantification of this compound in Polymer Matrices by GC-MS

This protocol is adapted from methodologies for the analysis of plasticizers in food packaging and other polymer-based materials.[1][8]

1. Sample Preparation: Solvent Extraction

  • Sample Comminution: Cut the polymer sample (e.g., plastic film) into small pieces (approximately 2x2 mm).

  • Extraction: Accurately weigh approximately 1 gram of the comminuted sample into a glass vial. Add 10 mL of a suitable organic solvent such as n-hexane or a mixture of dichloromethane (B109758) and methanol (B129727) (1:1, v/v).

  • Vortexing: Vortex the vial for 5 minutes to ensure efficient extraction of the analyte from the polymer matrix.

  • Centrifugation: Centrifuge the sample to separate the polymer debris from the solvent extract.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean glass vial.

  • Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of n-hexane.

  • Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into a GC vial for analysis.

2. GC-MS Analysis

  • Instrumentation: A Gas Chromatograph (GC) equipped with a Mass Selective Detector (MSD).

  • Column: HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.[6]

  • Injection: 1-2 µL in splitless mode.[6]

  • Injector Temperature: 280°C.[6]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 min.

    • Ramp 1: 30°C/min to 160°C.[6]

    • Ramp 2: 3°C/min to 260°C.[6]

    • Ramp 3: 30°C/min to 300°C, hold for 5 min.[6]

  • MSD Parameters:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Target ions for this compound should be selected based on its mass spectrum (e.g., m/z 112, 129, 147).

3. Quantification

  • Prepare a series of calibration standards of this compound in n-hexane.

  • Analyze the standards and samples under the same GC-MS conditions.

  • Construct a calibration curve by plotting the peak area of the target ion against the concentration of the standards.

  • Determine the concentration of this compound in the sample extract from the calibration curve.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Polymer Sample Comminution Comminution (Cut into small pieces) Sample->Comminution Extraction Solvent Extraction (e.g., n-hexane) Comminution->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Filtration Filtration (0.45 µm) Concentration->Filtration GC_Vial Sample in GC Vial Filtration->GC_Vial GC_MS GC-MS System GC_Vial->GC_MS Data_Analysis Data Acquisition & Analysis GC_MS->Data_Analysis Quantification Quantification Data_Analysis->Quantification

Figure 1: Workflow for GC-MS analysis of this compound in polymers.

Protocol 2: Quantification of this compound Metabolites in Human Urine by Online-SPE-HPLC-MS/MS

This protocol is based on a method for the determination of specific side-chain oxidized monoester metabolites of this compound in human urine.[2][7]

1. Sample Preparation

  • Enzymatic Hydrolysis: To deconjugate the glucuronidated metabolites, treat urine samples with β-glucuronidase.

  • Online Solid-Phase Extraction (SPE): The prepared urine sample is directly injected into the HPLC system, where it first passes through an online SPE column for matrix depletion and analyte enrichment.[2] This automated step significantly reduces sample handling time and potential for contamination.

2. HPLC-MS/MS Analysis

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Online SPE Column: A suitable turbulent flow chromatography column.[2]

  • Analytical Column: A reversed-phase column, such as a Phenyl-X or C18.[7]

  • Mobile Phase: A gradient elution using a mixture of acidified water (e.g., with formic acid) and an organic solvent like acetonitrile (B52724) or methanol.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for the acidic metabolites.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for the highest selectivity and sensitivity. Specific precursor-to-product ion transitions for each metabolite (5OH-MEHA, 5oxo-MEHA, and 5cx-MEPA) and their stable isotope-labeled internal standards are monitored.

3. Quantification

  • Isotope Dilution: Stable isotope-labeled internal standards for each analyte are added to the samples and calibration standards.[2] This method corrects for matrix effects and variations in instrument response, providing high accuracy.

  • Calibration: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

  • Calculation: The concentration of the metabolites in the urine samples is determined from the calibration curve.

HPLCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Online-SPE-HPLC-MS/MS Analysis Urine_Sample Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample->Hydrolysis Injection Direct Injection Hydrolysis->Injection Online_SPE Online SPE (Matrix Removal) Injection->Online_SPE HPLC_Sep HPLC Separation (Analytical Column) Online_SPE->HPLC_Sep MSMS_Det MS/MS Detection (MRM) HPLC_Sep->MSMS_Det Quantification Quantification (Isotope Dilution) MSMS_Det->Quantification

Figure 2: Workflow for online-SPE-HPLC-MS/MS analysis of metabolites.

Conclusion

The analytical methods described provide robust and sensitive means for the quantification of this compound and its metabolites in a variety of matrices. The choice between GC-MS and HPLC-MS/MS will depend on the specific application, with GC-MS being well-suited for the parent compound in materials and environmental samples, and HPLC-MS/MS offering superior performance for the analysis of polar metabolites in biological fluids. Proper method validation is crucial to ensure the accuracy and reliability of the obtained data. The provided protocols and performance data serve as a valuable resource for researchers, scientists, and drug development professionals in establishing and validating their own analytical procedures for this compound.

References

Application Note: Analysis of Dihexyl Adipate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihexyl adipate (B1204190) (CAS No. 110-33-8) is a diester of hexanedi-1,6-diol and adipic acid, belonging to the class of adipate esters.[1][2] It is primarily utilized as a plasticizer to enhance the flexibility and durability of polymers, particularly in polyvinyl chloride (PVC) products. Its applications can be found in consumer goods, packaging materials, and various industrial products.[3] Due to the potential for plasticizers to migrate from polymer matrices into the surrounding environment, including food, beverages, or pharmaceuticals, robust analytical methods are essential for its detection and quantification to ensure product safety and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the selective and sensitive determination of dihexyl adipate in complex matrices.

Principle of the Method

This method outlines the extraction of this compound from a sample matrix followed by analysis using a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS). The analyte is first isolated from the sample using an appropriate extraction technique, such as solvent extraction or solid-phase extraction (SPE). The extract is then introduced into the GC, where this compound is separated from other components based on its volatility and affinity for the chromatographic column's stationary phase. Following separation, the compound enters the mass spectrometer, where it is ionized by electron ionization (EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for highly specific identification and accurate quantification. For enhanced sensitivity, the analysis is often performed in Selected Ion Monitoring (SIM) mode, where only characteristic fragment ions of the target analyte are monitored.

Experimental Protocols

Sample Preparation: Solvent Extraction from a Polymer Matrix

This protocol is a general procedure for extracting this compound from a solid sample like a plastic film. Optimization may be required based on the specific matrix.

Materials and Reagents:

  • Dichloromethane (B109758) (HPLC grade)

  • n-Hexane (HPLC grade)

  • Methanol (HPLC grade)

  • Anhydrous Sodium Sulfate

  • This compound standard (≥98% purity)

  • Glass vials with PTFE-lined caps

  • Analytical balance

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Nitrogen evaporator or rotary evaporator

  • Syringe filters (0.45 µm, PTFE)

Procedure:

  • Sample Comminution: Cut the polymer sample into small pieces (approx. 2x2 mm) to maximize the surface area for extraction.[4][5]

  • Extraction: Accurately weigh approximately 1.0 g of the comminuted sample into a glass vial.[4]

  • Add 10 mL of dichloromethane or a suitable solvent mixture (e.g., dichloromethane/methanol 1:1 v/v).[4][5]

  • Vortex the vial for 2-5 minutes to ensure thorough mixing.[4]

  • Place the vial in an ultrasonic bath for 30 minutes to improve extraction efficiency.[4]

  • Centrifuge the sample to separate the polymer debris from the solvent extract.

  • Concentration: Carefully transfer the supernatant (the solvent extract) to a clean vial. Evaporate the solvent to near dryness under a gentle stream of nitrogen at 40°C.[4]

  • Reconstitution: Reconstitute the dried residue in 1 mL of n-hexane.[4]

  • Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into a GC vial for analysis.[4]

GC-MS Analysis

Instrumentation: A Gas Chromatograph (GC) system equipped with a Mass Selective Detector (MSD).

Data Presentation

The following tables summarize the instrumental conditions and typical quantitative data for the GC-MS analysis of this compound.

Table 1: GC-MS Instrument Parameters

Parameter Setting
Gas Chromatograph
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Splitless Mode
Injection Volume 1 µL
Inlet Temperature 280 °C
Oven Program Initial 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
Mass Spectrometer
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Table 2: Quantitative Ions for this compound (SIM Mode)

Analyte Role m/z
This compound Quantifier 129
Qualifier 1 85

| | Qualifier 2 | 147 |

Note: Ions selected are based on the typical fragmentation pattern of adipate esters and reference spectra.[1][6]

Table 3: Typical Method Validation Performance

Parameter Typical Value
Linearity (R²) > 0.998[7][8]
Calibration Range 5 - 1000 ng/mL[7][8]
Recovery 85% - 115%[7][8]
Precision (%RSD) < 15%[7][8]

| Limit of Quantification (LOQ) | ~5 ng/g[7][9] |

Note: These values are representative and may vary depending on the specific matrix and instrument configuration. Data is based on similar adipate plasticizer analyses.[7][8][9]

Mandatory Visualization

The following diagram illustrates the general workflow for the GC-MS analysis of this compound from a solid sample.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Reporting Sample 1. Polymer Sample Collection Comminution 2. Comminution (Cut into small pieces) Sample->Comminution Extraction 3. Solvent Extraction (Dichloromethane + Sonication) Comminution->Extraction Concentration 4. Concentration (N2 Evaporation) Extraction->Concentration Reconstitution 5. Reconstitution (n-Hexane) Concentration->Reconstitution Filtration 6. Filtration (0.45 µm Syringe Filter) Reconstitution->Filtration GCMS_Analysis 7. GC-MS Analysis (SIM Mode) Filtration->GCMS_Analysis Data_Processing 8. Data Processing (Peak Integration & Calibration) GCMS_Analysis->Data_Processing Report 9. Results & Report (Quantification of this compound) Data_Processing->Report

Caption: Workflow for GC-MS analysis of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Detection of Dihexyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the qualitative and quantitative analysis of dihexyl adipate (B1204190). Dihexyl adipate is a plasticizer used in various materials, and its detection is crucial for quality control, safety assessment, and stability studies in pharmaceutical and other applications. The described method utilizes a C18 stationary phase with a UV detector, providing a robust and reliable analytical approach. While specific performance data for this compound is not widely published, this note provides a well-established starting point based on the analysis of structurally similar adipate esters. Method validation and optimization are recommended for specific matrices.

Introduction

This compound belongs to the class of adipate esters, which are commonly used as plasticizers to enhance the flexibility and durability of polymers. The potential for these compounds to migrate from packaging materials or medical devices into pharmaceutical products necessitates sensitive and accurate analytical methods for their detection and quantification. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose, offering high resolution and sensitivity. This document provides a comprehensive protocol for the analysis of this compound using RP-HPLC.

Chromatographic Principles

The separation of this compound is achieved using reversed-phase chromatography. In this mode, a non-polar stationary phase (typically C18) is used with a polar mobile phase. This compound, being a relatively non-polar molecule, is retained on the column and its elution is controlled by the composition of the mobile phase. A higher proportion of organic solvent in the mobile phase will decrease the retention time.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.

  • Chemicals and Reagents:

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by further diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix.

  • For Liquid Samples (e.g., drug formulations):

    • If necessary, dilute the sample with the mobile phase to bring the expected concentration of this compound within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • For Solid Samples (e.g., polymer extracts):

    • Extract a known weight of the solid sample with a suitable solvent (e.g., methanol or acetonitrile). Sonication may be used to ensure complete extraction.

    • Filter the extract through a 0.45 µm syringe filter into an HPLC vial. A dilution step with the mobile phase may be necessary.

  • For Biological Matrices (e.g., plasma):

    • To 200 µL of plasma, add 1 mL of acetonitrile to precipitate proteins.

    • Add an internal standard if required for improved accuracy.

    • Vortex the mixture for 1 minute.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

HPLC Method Parameters

The following are recommended starting parameters. Optimization may be required based on the specific HPLC system and column used.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (85:15, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector Wavelength 210 nm
Run Time 15 minutes
System Suitability

Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. Inject the working standard solution (e.g., 25 µg/mL) five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.

Data Analysis

Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.

Data Presentation

The following table summarizes typical quantitative data expected from the analysis of adipate esters. Note: This data is based on structurally similar compounds like di(2-ethylhexyl) adipate (DEHA) and should be determined specifically for this compound during method validation.

ParameterExpected Performance
Retention Time (min) ~ 8 - 12 (highly dependent on exact conditions)
Linearity (r²) > 0.999
Limit of Detection (LOD) To be determined (typically in the ng/mL range)
Limit of Quantitation (LOQ) To be determined (typically in the ng/mL range)
Recovery (%) 95 - 105%
Precision (%RSD) < 2%

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Extraction/Dilution & Filtration) Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, Flow Rate) HPLC_System->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection UV Detection (210 nm) Chromatography->Detection Integration Peak Integration & Identification Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for HPLC analysis of this compound.

Method Validation

For use in a regulated environment, the analytical method must be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Validation_Parameters Method Analytical Method Validation Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Range Range Method->Range Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD Method->LOD Detection Limits LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness Repeatability Repeatability Precision->Repeatability Intra-day Intermediate_Precision Intermediate_Precision Precision->Intermediate_Precision Inter-day

Caption: Key parameters for analytical method validation.

Conclusion

The RP-HPLC method described provides a solid foundation for the detection and quantification of this compound. The use of a C18 column with a mobile phase of acetonitrile and water, coupled with UV detection, is a well-established approach for the analysis of adipate esters. Researchers, scientists, and drug development professionals should perform method optimization and validation to ensure its suitability for their specific sample matrix and analytical requirements.

Dihexyl Adipate: Application Notes and Protocols for Lubricant and Hydraulic Fluid Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihexyl adipate (B1204190) (DHA), a diester of hexanol and adipic acid, is a synthetic ester base oil or additive that offers significant performance advantages in the formulation of industrial and automotive lubricants and hydraulic fluids. Its chemical structure imparts a unique combination of properties, including excellent low-temperature fluidity, good thermal and oxidative stability, and inherent lubricity.[1] These characteristics make it a valuable component for creating high-performance fluids that can operate under a wide range of temperatures and demanding conditions. This document provides detailed application notes and experimental protocols for evaluating dihexyl adipate in lubricant and hydraulic fluid formulations.

Core Properties and Applications

This compound is utilized in a variety of lubricant applications, including:

  • Engine oils: To improve low-temperature performance and maintain fluidity in cold climates.[1]

  • Gear oils: Where its lubricity and thermal stability contribute to reduced friction and wear.[1]

  • Hydraulic fluids: To ensure consistent performance across a broad temperature range and protect hydraulic system components.[1]

  • Greases: As a base oil or co-base oil to enhance low-temperature properties and overall performance.[1]

The primary benefits of incorporating this compound into lubricant and hydraulic fluid formulations include:

  • Superior Low-Temperature Performance: Lubricants containing this compound maintain their fluidity at very low temperatures, which is crucial for preventing stiffening and potential equipment damage during cold starts.[1]

  • Enhanced Thermal and Oxidative Stability: As a synthetic ester, this compound can withstand higher operating temperatures without significant degradation, leading to longer lubricant life and better protection for machinery.[1]

  • Inherent Lubricity: The ester structure provides good lubricity, which helps to reduce friction and wear between moving parts, contributing to improved energy efficiency and lower maintenance costs.[1]

  • Good Compatibility: this compound is generally compatible with a wide range of base oils and additive packages, offering flexibility to formulators.[1]

Quantitative Data and Performance Characteristics

Table 1: Physical and Chemical Properties of Adipate Esters

PropertyDi(2-ethylhexyl) adipate (DEHA/DOA)This compoundTest Method
CAS Number 103-23-1110-33-8-
Molecular Formula C22H42O4C18H34O4-
Molecular Weight 370.57 g/mol 314.46 g/mol -
Appearance Colorless to light-colored oily liquidColorless, transparent oily liquidVisual
Density @ 20°C (g/cm³) 0.920 - 0.9300.929 - 0.936DIN 51757
Dynamic Viscosity @ 20°C (mPa·s) 12 - 16~78 cP (25°C)DIN 51562
Flash Point (°C) 196 (Open Cup)185 (Open Cup)ISO 2592
Pour Point (°C) < -50-13.8DIN ISO 3016
Water Solubility Very slightly solubleInsoluble-

Note: Data for di(2-ethylhexyl) adipate is included as a reference for the performance characteristics of adipate esters.[2][3][4]

Table 2: Typical Performance Data of Lubricants Containing Adipate Esters

Performance ParameterAdipate Ester-based Lubricant (Typical)Mineral Oil-based Lubricant (for comparison)Test Method
Viscosity Index (VI) High (e.g., >140)95-105ASTM D2270
Oxidation Stability (hours to 2.0 mg KOH/g acid number) >2000500 - 1500ASTM D943
Four-Ball Wear Scar Diameter (mm) < 0.400.45 - 0.60ASTM D4172
Vickers Vane Pump Test (Weight Loss, mg) < 1550 - 100ASTM D2882
Hydrolytic Stability (Acidity of water layer, mg KOH) < 2.0VariableASTM D2619

Note: The values presented for adipate ester-based lubricants are typical and can vary based on the specific formulation.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound in lubricant and hydraulic fluid formulations.

Viscosity and Viscosity Index

Objective: To determine the kinematic viscosity of the lubricant at different temperatures and calculate the viscosity index (VI), which indicates the effect of temperature change on viscosity.

Standard: ASTM D445 (Kinematic Viscosity) and ASTM D2270 (Calculating Viscosity Index).

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde type).

  • Constant temperature bath.

  • Timer.

Procedure:

  • Select a viscometer with a capillary size appropriate for the expected viscosity of the sample.

  • Charge the viscometer with the lubricant sample.

  • Place the viscometer in the constant temperature bath set to 40°C and allow it to equilibrate for at least 30 minutes.

  • Measure the time required for the lubricant to flow between two marked points on the viscometer.

  • Repeat the measurement to ensure accuracy.

  • Repeat steps 3-5 with the constant temperature bath set to 100°C.

  • Calculate the kinematic viscosity at each temperature using the viscometer constant.

  • Calculate the Viscosity Index (VI) using the kinematic viscosities at 40°C and 100°C according to the formulas provided in ASTM D2270.

G cluster_prep Sample Preparation cluster_measurement Viscosity Measurement cluster_calculation Calculation SelectViscometer Select Appropriate Viscometer ChargeSample Charge Viscometer with Lubricant SelectViscometer->ChargeSample Equilibrate40C Equilibrate at 40°C ChargeSample->Equilibrate40C MeasureFlowTime40C Measure Flow Time at 40°C Equilibrate40C->MeasureFlowTime40C Equilibrate100C Equilibrate at 100°C MeasureFlowTime40C->Equilibrate100C MeasureFlowTime100C Measure Flow Time at 100°C Equilibrate100C->MeasureFlowTime100C CalculateViscosity Calculate Kinematic Viscosity MeasureFlowTime100C->CalculateViscosity CalculateVI Calculate Viscosity Index (ASTM D2270) CalculateViscosity->CalculateVI

Viscosity and Viscosity Index Testing Workflow
Oxidation Stability

Objective: To evaluate the resistance of the lubricant to oxidation under specified conditions.

Standard: ASTM D943 (Oxidation Characteristics of Inhibited Mineral Oils).

Apparatus:

  • Oxidation cell with a condenser, oxygen delivery tube, and specimen holder.

  • Heating bath capable of maintaining 95 ± 0.2°C.

  • Oxygen supply with a flow meter.

  • Iron and copper catalyst coils.

Procedure:

  • Place 300 mL of the lubricant sample into the oxidation cell.

  • Add 60 mL of distilled water.

  • Place the iron and copper catalyst coils in the sample.

  • Assemble the condenser and oxygen delivery tube.

  • Immerse the cell in the heating bath at 95°C.

  • Start the flow of oxygen at a rate of 3 ± 0.1 L/h.

  • Periodically withdraw small samples and measure the Total Acid Number (TAN) according to ASTM D664.

  • The test is complete when the TAN reaches 2.0 mg KOH/g.

  • Record the time in hours to reach this value as the oxidation lifetime.

G cluster_setup Test Setup cluster_testing Oxidation Test cluster_endpoint Endpoint Determination PrepareSample Prepare Sample (300mL oil, 60mL water) AddCatalysts Add Iron and Copper Catalysts PrepareSample->AddCatalysts AssembleCell Assemble Oxidation Cell AddCatalysts->AssembleCell HeatAndOxygenate Heat to 95°C and Start Oxygen Flow AssembleCell->HeatAndOxygenate PeriodicSampling Periodically Withdraw Samples HeatAndOxygenate->PeriodicSampling MeasureTAN Measure Total Acid Number (TAN) PeriodicSampling->MeasureTAN CheckTAN TAN >= 2.0 mg KOH/g? MeasureTAN->CheckTAN CheckTAN->PeriodicSampling No RecordTime Record Oxidation Lifetime (hours) CheckTAN->RecordTime Yes

Oxidation Stability Test Workflow (ASTM D943)
Anti-Wear Properties

Objective: To evaluate the wear-preventive characteristics of the lubricant.

Standard: ASTM D4172 (Wear Preventive Characteristics of Lubricating Fluid - Four-Ball Method).

Apparatus:

  • Four-Ball Wear Test Machine.

  • Steel balls (test specimens).

  • Microscope for measuring wear scars.

Procedure:

  • Clean three steel balls and place them in the ball pot.

  • Add the lubricant sample to the pot, covering the balls.

  • Secure a fourth ball in the chuck of the machine.

  • Assemble the test unit and apply a load of 147 N or 392 N.

  • Heat the lubricant to 75°C.

  • Rotate the top ball at 1200 rpm for 60 minutes.

  • After the test, disassemble the unit and clean the three lower balls.

  • Measure the diameter of the wear scars on the three lower balls using the microscope.

  • Calculate and report the average wear scar diameter.

G cluster_prep Preparation cluster_test Four-Ball Test cluster_analysis Analysis CleanBalls Clean Steel Balls AddLubricant Add Lubricant to Ball Pot CleanBalls->AddLubricant Assemble Assemble Test Unit AddLubricant->Assemble ApplyLoadAndHeat Apply Load and Heat to 75°C Assemble->ApplyLoadAndHeat RunTest Run Test (1200 rpm, 60 min) ApplyLoadAndHeat->RunTest MeasureScars Measure Wear Scars RunTest->MeasureScars CalculateAverage Calculate Average Wear Scar Diameter MeasureScars->CalculateAverage

Four-Ball Wear Test Workflow (ASTM D4172)

Logical Relationships in Lubricant Performance

The performance of this compound in a lubricant formulation is a result of the interplay between its molecular structure and the physical and chemical demands of the application.

G cluster_properties Molecular Properties of this compound cluster_performance Lubricant Performance Characteristics cluster_benefits Application Benefits EsterStructure Ester Linkages ThermalStability High Thermal & Oxidative Stability EsterStructure->ThermalStability Lubricity Inherent Lubricity EsterStructure->Lubricity LinearAlkylChains Linear Alkyl Chains LowTempFluidity Good Low-Temperature Fluidity LinearAlkylChains->LowTempFluidity MolecularWeight Moderate Molecular Weight MolecularWeight->LowTempFluidity Compatibility Good Additive Compatibility MolecularWeight->Compatibility WideOperatingRange Wide Operating Temperature Range LowTempFluidity->WideOperatingRange ExtendedLife Extended Lubricant & Equipment Life ThermalStability->ExtendedLife ReducedWear Reduced Engine/Component Wear Lubricity->ReducedWear ImprovedEfficiency Improved Energy Efficiency Lubricity->ImprovedEfficiency Compatibility->ExtendedLife

Relationship between this compound Properties and Lubricant Benefits

Conclusion

This compound is a versatile and high-performance component for lubricants and hydraulic fluids. Its favorable combination of low-temperature fluidity, thermal stability, and lubricity makes it a suitable choice for formulators seeking to develop advanced products for a wide range of applications. The experimental protocols outlined in this document provide a framework for the systematic evaluation of this compound's performance characteristics in finished lubricant and hydraulic fluid formulations. Further research to generate a comprehensive set of quantitative performance data for this compound will be beneficial for optimizing its use in various applications.

References

Application Notes and Protocols for the Enzymatic Synthesis of Dihexyl Adipate Using Lipases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihexyl adipate (B1204190) is a diester of adipic acid and n-hexanol, belonging to the class of adipate esters which are widely used as plasticizers, emollients, and solvents in various industries, including pharmaceuticals and cosmetics. The enzymatic synthesis of dihexyl adipate offers a green and sustainable alternative to traditional chemical catalysis, which often requires harsh reaction conditions and can lead to undesirable byproducts. Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are highly efficient biocatalysts for esterification reactions, offering high selectivity, mild reaction conditions, and reduced energy consumption. This document provides detailed application notes and protocols for the synthesis of this compound using immobilized lipases, particularly focusing on Candida antarctica lipase (B570770) B (CALB), commercially available as Novozym® 435.

Principle of the Reaction

The enzymatic synthesis of this compound is a reversible esterification reaction between adipic acid and n-hexanol. The reaction is catalyzed by a lipase, which facilitates the formation of ester bonds. To drive the equilibrium towards the product side and achieve high conversion rates, the water produced during the reaction is typically removed, often by applying a vacuum. The reaction is generally carried out in a solvent-free system, which simplifies downstream processing and reduces environmental impact.

The overall reaction is as follows:

Adipic Acid + 2 n-Hexanol ⇌ this compound + 2 Water

Data Presentation: Optimized Reaction Conditions

The successful enzymatic synthesis of dialkyl adipates is dependent on several key parameters. The following tables summarize the optimized conditions derived from studies on similar adipate esters, which can be applied to the synthesis of this compound.

Table 1: Recommended Lipases for Adipate Ester Synthesis

Lipase SourceImmobilization SupportCommercial Name
Candida antarctica lipase BMacroporous acrylic resinNovozym® 435
Thermomyces lanuginosusSilica gelLipozyme TL IM
Rhizomucor mieheiAnion-exchange resinLipozyme RM IM

Table 2: Optimized General Reaction Parameters for Dialkyl Adipate Synthesis

ParameterOptimized ValueReference / Notes
Temperature 50-60 °CBalances reaction rate and enzyme stability.[1]
Substrate Molar Ratio 1:2.5 to 1:3 (Adipic Acid:n-Hexanol)An excess of alcohol can shift the equilibrium towards product formation.[1][2]
Enzyme Loading 2.5-10% (w/w of total substrates)Higher loading can increase reaction rate but also costs.[1][3]
Reaction Time 3-6 hoursVaries with other reaction parameters.
Agitation Speed 200-300 rpmEnsures proper mixing and reduces mass transfer limitations.
Vacuum 6.7 - 13.3 kPaCrucial for water removal and achieving high conversion.[1][2]
System Solvent-freeEnvironmentally friendly and simplifies purification.[1][2][4]

Experimental Protocols

This section provides a detailed protocol for the enzymatic synthesis of this compound in a laboratory setting.

Materials and Equipment
  • Reactants: Adipic acid (≥99%), n-Hexanol (≥99%)

  • Enzyme: Immobilized Candida antarctica lipase B (Novozym® 435)

  • Equipment:

    • Three-necked round-bottom flask

    • Mechanical stirrer

    • Heating mantle with a temperature controller

    • Vacuum pump and vacuum gauge

    • Condenser with a collection flask

    • Thermometer

    • Filtration apparatus (e.g., Büchner funnel)

    • Rotary evaporator

    • Analytical equipment (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared Spectroscopy (FTIR))

Synthesis Protocol
  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask, add adipic acid and n-hexanol in a 1:2.5 molar ratio. For example, add 14.6 g (0.1 mol) of adipic acid and 25.5 g (0.25 mol) of n-hexanol.

    • Place the flask in a heating mantle and equip it with a mechanical stirrer, a thermometer, and a condenser connected to a vacuum trap and a vacuum pump.

    • Begin stirring the mixture at 200 rpm to dissolve the adipic acid in n-hexanol. This may require gentle heating to approximately 50°C.

  • Enzymatic Reaction:

    • Once the adipic acid is dissolved, add Novozym® 435 to the mixture. A typical enzyme loading is 5% of the total weight of the substrates (e.g., 2.0 g for the amounts mentioned above).

    • Increase the temperature of the reaction mixture to the desired setpoint, typically 50-60°C.

    • Once the temperature is stable, gradually apply a vacuum to the system, aiming for a pressure of approximately 6.7 kPa. The condensed water will be collected in the vacuum trap.

    • Maintain the reaction under these conditions for 3-6 hours. The progress of the reaction can be monitored by taking small aliquots periodically and analyzing them by GC-MS to determine the conversion of adipic acid.

  • Product Recovery and Purification:

    • After the reaction reaches the desired conversion (ideally >95%), turn off the heating and vacuum, and allow the mixture to cool to room temperature.

    • Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with a non-polar solvent (e.g., hexane), dried, and stored for reuse.

    • The liquid product mixture will contain this compound, unreacted n-hexanol, and potentially some monohexyl adipate.

    • Remove the excess n-hexanol from the filtrate using a rotary evaporator.

    • The resulting crude this compound can be further purified if necessary. A common method is to wash the product with a dilute aqueous sodium bicarbonate solution to remove any remaining acidic impurities, followed by washing with distilled water until the washings are neutral. Finally, dry the product over anhydrous sodium sulfate.

  • Analysis and Characterization:

    • Confirm the identity and purity of the synthesized this compound using analytical techniques such as GC-MS, ¹H NMR, ¹³C NMR, and FTIR.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the enzymatic synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Reactants Adipic Acid & n-Hexanol Mixing Mixing and Dissolving (50°C, 200 rpm) Reactants->Mixing Enzyme Immobilized Lipase (Novozym® 435) Esterification Enzymatic Esterification (50-60°C, 200 rpm, Vacuum) Enzyme->Esterification Mixing->Esterification Filtration Enzyme Separation (Filtration) Esterification->Filtration Evaporation Excess Alcohol Removal (Rotary Evaporation) Filtration->Evaporation Recycled_Enzyme Recycled_Enzyme Filtration->Recycled_Enzyme Enzyme for Reuse Washing Washing and Drying Evaporation->Washing Analysis Characterization (GC-MS, NMR, FTIR) Washing->Analysis Final_Product Final_Product Analysis->Final_Product Pure this compound

Caption: Experimental workflow for this compound synthesis.

Reaction Mechanism

The lipase-catalyzed esterification of adipic acid with n-hexanol generally follows a Ping-Pong Bi-Bi kinetic mechanism.

PingPong E Lipase (E) E_Adipic E-Adipic Acid Complex E->E_Adipic E_Acyl Acyl-Enzyme Intermediate (F) E_Adipic->E_Acyl - Water E_Acyl_Hexanol F-n-Hexanol Complex E_Acyl->E_Acyl_Hexanol Water1 Water E_Acyl->Water1 E_Acyl_Hexanol->E - Monoester Monoester Monohexyl Adipate E_Acyl_Hexanol->Monoester E_Monoester E-Monoester Complex Adipic Adipic Acid Adipic->E_Adipic + Hexanol1 n-Hexanol Hexanol1->E_Acyl_Hexanol + Hexanol2 n-Hexanol E_Acyl_Hexanol2 F'-n-Hexanol Complex Hexanol2->E_Acyl_Hexanol2 + Diester This compound Water2 Water Monoester_re Monohexyl Adipate E_Mono_Complex E-Monoester Complex Monoester_re->E_Mono_Complex + E2 Lipase (E) E2->E_Mono_Complex E_Acyl2 Acyl-Enzyme Intermediate (F') E_Mono_Complex->E_Acyl2 - Water E_Acyl2->Water2 E_Acyl2->E_Acyl_Hexanol2 E_Acyl_Hexanol2->Diester E_Acyl_Hexanol2->E2 - Diester

Caption: Ping-Pong Bi-Bi mechanism for lipase catalysis.

References

Application Notes and Protocols for the Extraction of Dihexyl Adipate from Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihexyl adipate (B1204190) is a plasticizer utilized in various polymer matrices to enhance flexibility and durability. Its application is prevalent in materials that require softness and resilience, including but not limited to polyvinyl chloride (PVC), a common material in medical devices, food packaging, and consumer goods.[1] The potential for plasticizers to migrate from the polymer into surrounding environments, such as food, beverages, or biological systems, necessitates robust and reliable analytical methods for their extraction and quantification.[1] This document provides detailed protocols for the extraction of dihexyl adipate from polymer matrices, focusing on established techniques such as Accelerated Solvent Extraction (ASE), Ultrasonic-Assisted Extraction (UAE), and the traditional Soxhlet method.

These protocols are designed to provide researchers, scientists, and drug development professionals with the necessary methodologies to accurately determine the concentration of this compound in polymeric materials, a critical step in product safety assessment and regulatory compliance. The subsequent sections detail the principles of each extraction method, provide step-by-step experimental protocols, and present quantitative data to aid in method selection and optimization.

Extraction Methodologies: An Overview

The extraction of this compound from a polymer matrix is a critical sample preparation step that aims to isolate the analyte from the bulk polymer. The choice of extraction technique depends on factors such as the nature of the polymer, the required extraction efficiency, sample throughput, and available instrumentation.

  • Soxhlet Extraction: A classical and widely used technique that employs continuous solvent washing of a solid sample. While thorough, it is often time-consuming and requires large volumes of solvent.[2][3]

  • Accelerated Solvent Extraction (ASE): A modern technique that utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process.[2][3][4][5] This method significantly reduces extraction time and solvent consumption compared to the Soxhlet method.[2][3][5]

  • Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to create cavitation in the solvent, enhancing the penetration of the solvent into the polymer matrix and accelerating the extraction process.[1][6][7][8] It is a relatively fast and simple technique.

  • Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, leading to a rapid extraction of the analyte.[9]

Experimental Protocols

Sample Preparation (Common to all methods)

Proper sample preparation is crucial for efficient extraction. The goal is to increase the surface area of the polymer to maximize contact with the extraction solvent.

Materials and Reagents:

  • Polymer sample

  • Grinder (e.g., freezer/mill)[2][4]

  • Analytical balance

  • Glass vials with PTFE-lined caps[1]

Procedure:

  • Cut the polymer sample into small pieces (e.g., approximately 2x2 mm).[1]

  • To achieve a finer particle size, grind the polymer sample to 10 mesh or finer. For heat-sensitive polymers, a liquid-nitrogen-cooled grinder is recommended to prevent melting and degradation.[2][4]

  • Accurately weigh a specific amount of the ground polymer sample (e.g., 0.5–1.0 g) for extraction.[1][2]

Protocol for Accelerated Solvent Extraction (ASE)

ASE is a rapid and efficient method for extracting plasticizers from polymers.[2][4][5]

Equipment:

  • Accelerated Solvent Extractor system (e.g., Thermo Scientific™ Dionex™ ASE™)[2][4]

  • Extraction cells (e.g., 11 mL)[2][4]

  • Cellulose (B213188) extraction thimbles[2][4]

  • Collection vials[2][4]

  • Solvent evaporator (e.g., nitrogen evaporator or rotary evaporator)[1]

Reagents:

  • Extraction Solvent: Petroleum ether is recommended for the extraction of plasticizers from PVC.[2] Other solvents like a mixture of isopropanol (B130326) and cyclohexane (B81311) can also be effective for other polymers.[4]

  • Reconstitution Solvent: Methylene chloride or n-hexane.[1][2]

Procedure:

  • Cell Preparation: Place a cellulose extraction thimble inside the extraction cell.[2][4]

  • Sample Loading: Accurately weigh the ground polymer sample and transfer it into the thimble.[2][4]

  • Extraction Parameters: Set the ASE system parameters. The following are typical starting conditions that may require optimization:

    • Temperature: 140 °C (ensure this is below the melting point of the polymer to avoid system plugging).[4]

    • Pressure: 1500 psi.[5]

    • Static Cycles: 2-3 cycles to allow fresh solvent to interact with the sample.[4]

    • Extraction Time: Approximately 12-20 minutes.[3]

  • Extraction: Initiate the extraction process. The extract will be collected in a pre-weighed collection vial.[2]

  • Concentration: Evaporate the solvent from the collection vial to dryness under a gentle stream of nitrogen at approximately 40°C.[1]

  • Reconstitution: Reconstitute the dried extract in a precise volume (e.g., 1 mL) of a suitable solvent like n-hexane for subsequent analysis.[1]

  • Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into a GC vial.[1]

Protocol for Ultrasonic-Assisted Extraction (UAE)

UAE offers a simpler and faster alternative to traditional methods.[6]

Equipment:

  • Ultrasonic bath[1]

  • Glass vials with PTFE-lined caps[1]

  • Vortex mixer[1]

  • Centrifuge[1]

  • Solvent evaporator[1]

Reagents:

Procedure:

  • Extraction: Place the weighed, ground polymer sample into a glass vial and add the extraction solvent (e.g., 10 mL).[1]

  • Vortexing: Vortex the vial for 5 minutes to ensure thorough mixing.[1]

  • Ultrasonication: Place the vial in an ultrasonic bath for 30 minutes.[1]

  • Isolation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the polymer residue.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean glass vial.[1]

  • Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitution: Reconstitute the residue in 1 mL of n-hexane.[1]

  • Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into a GC vial.[1]

Protocol for Soxhlet Extraction

This is a traditional, well-established method for exhaustive extraction.

Equipment:

  • Soxhlet apparatus (including flask, extractor, and condenser)

  • Heating mantle

  • Cellulose extraction thimble

  • Rotary evaporator

Reagents:

  • Extraction Solvent: Petroleum ether or dichloromethane.[2][10]

Procedure:

  • Sample Loading: Place the weighed, ground polymer sample into a cellulose extraction thimble and insert it into the Soxhlet extractor.

  • Apparatus Setup: Assemble the Soxhlet apparatus with the flask containing the extraction solvent and connect the condenser.

  • Extraction: Heat the solvent to its boiling point. The solvent vapor will travel to the condenser, liquefy, and drip into the thimble containing the sample. The extraction chamber will fill with solvent until it reaches the siphon arm, at which point the solvent and extracted analyte will be returned to the flask. This process is repeated for an extended period (e.g., 6 hours).[2]

  • Concentration: After the extraction is complete, cool the apparatus and concentrate the extract in the flask using a rotary evaporator.

  • Solvent Exchange: The solvent can be exchanged to one more suitable for the analytical finish if necessary.

  • Final Volume Adjustment: Adjust the final volume of the extract to a known quantity before analysis.

Data Presentation

The following tables summarize quantitative data for different extraction methods, providing a basis for comparison. Note that the specific polymer and analyte may influence the results.

Table 1: Comparison of Extraction Methods for Plasticizers from PVC

Extraction MethodSolventExtraction TimeSolvent Volume (per sample)Recovery (%)Reference
SoxhletPetroleum Ether6 hours>500 mLEquivalent to ASE[2][5]
Accelerated Solvent Extraction (ASE)Petroleum Ether12 minutes~40 mLEquivalent to Soxhlet[2][3][5]
Ultrasonic-Assisted Extraction (UAE)Dichloromethane15 minutes10 mL21% (for DEHP)[10]
Microwave-Assisted Extraction (MAE)Ethanol10 minutesNot specified78-88% (for DEHA)[9]

Note: Recovery percentages can vary significantly based on the specific polymer-plasticizer combination and the optimization of the extraction parameters.

Analytical Finish

Following extraction, the concentration of this compound in the extract is typically determined using chromatographic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and robust method for the quantification of this compound.[1] It provides both separation and specific identification of the analyte.[1]

  • Gas Chromatography with Flame Ionization Detection (GC-FID): A reliable alternative for quantification when mass spectrometric identification is not required.[9]

Diagrams

Experimental Workflow for this compound Extraction

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Processing Sample Polymer Sample Grinding Grinding/ Comminution Sample->Grinding Weighing Weighing Grinding->Weighing ASE Accelerated Solvent Extraction (ASE) Weighing->ASE Solvent, Heat, Pressure UAE Ultrasonic-Assisted Extraction (UAE) Weighing->UAE Solvent, Ultrasonication Soxhlet Soxhlet Extraction Weighing->Soxhlet Solvent, Heat Concentration Solvent Evaporation/ Concentration ASE->Concentration UAE->Concentration Soxhlet->Concentration Reconstitution Reconstitution Concentration->Reconstitution Filtration Filtration Reconstitution->Filtration Analysis GC-MS Analysis Filtration->Analysis

Caption: General workflow for extracting this compound from a polymer matrix.

Logical Relationship of Extraction Parameters in ASE

ASE_Parameters cluster_params Key ASE Parameters cluster_effects Effects Temperature Elevated Temperature Solubility Increased Analyte Solubility Temperature->Solubility Diffusion Increased Diffusion Rate Temperature->Diffusion Viscosity Decreased Solvent Viscosity Temperature->Viscosity Pressure High Pressure Solvent Solvent Choice Pressure->Solvent Maintains liquid state above boiling point Solvent->Solubility Swelling Polymer Swelling Solvent->Swelling Result Faster & More Efficient Extraction Solubility->Result Diffusion->Result Viscosity->Result Swelling->Result

Caption: Key parameters influencing accelerated solvent extraction (ASE) efficiency.

References

Application Notes and Protocols for Dihexyl Adipate Migration Testing from Food Contact Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the migration testing of dihexyl adipate (B1204190), specifically di(2-ethylhexyl) adipate (DEHA), from food contact materials (FCMs). The methodologies outlined are primarily focused on the use of gas chromatography-mass spectrometry (GC-MS), a robust and widely adopted analytical technique for the quantification of plasticizers that have migrated into food or food simulants.

Introduction

Di(2-ethylhexyl) adipate (DEHA) is a common plasticizer used to impart flexibility to polymers, most notably polyvinyl chloride (PVC). It is frequently utilized in the manufacturing of food packaging films, such as cling wraps for meats, cheeses, and other food products.[1] Due to its chemical nature, DEHA is not chemically bound to the polymer matrix and can migrate from the packaging material into the food it is in contact with. The extent of this migration is influenced by several factors, including the temperature and duration of contact, the fat content of the food, and the specific characteristics of the FCM.[2][3]

Given the potential for consumer exposure, regulatory bodies in various regions, such as the European Union, have established limits on the migration of substances from FCMs into food to ensure consumer safety.[4][5][6][7] Therefore, accurate and reliable analytical methods are crucial for monitoring the migration of DEHA.

Data Presentation: Quantitative Migration of DEHA

The following tables summarize quantitative data on DEHA migration from PVC films into various foods and food simulants under different experimental conditions.

Table 1: Migration of DEHA into Various Food Products

Food ProductTemperature (°C)Contact TimeDEHA Migration Level (mg/kg)
Uncooked Meat & PoultryRetail StorageN/A1.0 - 72.8[8][9]
Cooked Chicken PortionsRetail StorageN/A9.4 - 48.6[8][9]
CheeseRetail StorageN/A27.8 - 135.0[8][9]
Baked Goods & SandwichesRetail StorageN/A11.0 - 212.0[8][9]
Fruit & VegetablesRetail StorageN/A< 2.0[8][9]
Meat10< 41 hoursNot Detected[10]
MeatVariousVarious> 60 (in most tested conditions)[10]
Maize TortillaStorageN/AUp to 197 µg/kg

Table 2: Migration of DEHA into Food Simulants

Food SimulantTemperature (°C)Contact TimeDEHA Migration Level
Isooctane (Fatty Food Simulant)2048 hoursWorking range for method validation: 5-25 mg/kg[2][11]
Acidic Aqueous SimulantN/AN/AOverall migration below 8.8 mg/dm²[12]
Olive Oil (Fatty Food Simulant)N/AN/AVaried based on PVC film formulation[12]
n-Hexane401 hour~60% of total DEHA in PVC film migrated[13]
n-Hexane601 hour~80% of total DEHA in PVC film migrated[13]
n-Hexane69 (boiling)1 hour~95% of total DEHA in PVC film migrated[13]

Experimental Protocols

This section provides detailed methodologies for conducting migration studies and analyzing DEHA content.

Protocol 1: Migration Testing Using Food Simulants

This protocol is based on established methodologies for testing the migration of plasticizers from FCMs.[2][11][12]

1. Materials and Reagents:

  • Food Contact Material (e.g., PVC film)

  • Food Simulants:

    • Aqueous/Acidic: 10% ethanol, 3% acetic acid

    • Fatty: Isooctane or olive oil

  • Glass migration cells or containers with inert lids

  • Analytical balance

  • Incubator or oven capable of maintaining constant temperature

2. Procedure:

  • Cut a specimen of the FCM of a known surface area (e.g., 1 dm²).

  • Place the specimen in a clean, inert migration cell.

  • Add a specified volume of the chosen food simulant to the cell, ensuring the simulant is in full contact with the FCM. A typical surface area to volume ratio is 1 dm² to 100 mL.[2][11]

  • Seal the migration cell to prevent evaporation.

  • Incubate the cell under the desired time and temperature conditions. Common conditions include:

    • 10 days at 20°C for refrigerated conditions.[14]

    • 10 days at 50°C to simulate long-term room temperature storage.[14]

    • 48 hours at 20°C for fatty food simulants.[2][11]

  • After the incubation period, remove the FCM from the simulant.

  • The food simulant, now containing the migrated DEHA, is ready for extraction and analysis as described in Protocol 2.

Protocol 2: Sample Preparation and GC-MS Analysis

This protocol outlines the extraction of DEHA from food simulants and its subsequent quantification by GC-MS.[1][15]

1. Materials and Reagents:

  • Food simulant containing migrated DEHA

  • n-Hexane (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Methanol (HPLC grade)

  • Anhydrous sodium sulfate (B86663)

  • Glass vials with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • GC-MS system with a suitable capillary column (e.g., HP-5MS or equivalent)

2. Extraction Procedure:

  • For Aqueous Simulants: Perform a liquid-liquid extraction (LLE). Transfer a known volume of the simulant to a separatory funnel. Add n-hexane, shake vigorously, and allow the layers to separate. Collect the organic (n-hexane) layer. Repeat the extraction process for a total of three extractions. Combine the organic extracts.

  • For Fatty Food Simulants (Isooctane): The simulant can often be injected directly into the GC-MS after appropriate dilution with isooctane.[2][11]

  • For Fatty Food Simulants (Olive Oil): An extraction step is necessary. A common method is solvent extraction with a solvent in which DEHA is soluble but the oil is less so, followed by a clean-up step.

  • Drying and Concentration: Pass the combined organic extract through a column of anhydrous sodium sulfate to remove any residual water. Concentrate the extract to a small, known volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Filter the concentrated extract through a 0.22 µm syringe filter into a GC vial.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Injection Port: Splitless mode, 250-280°C.[15]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 60-70°C, hold for 1-2.5 minutes.

      • Ramp 1: Increase to 220-250°C at 20-30°C/min, hold for 1-2.5 minutes.

      • Ramp 2: Increase to 280-300°C at 5-30°C/min, hold for 2.5-4 minutes.[15]

    • Column: (5% phenyl)-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Detector Temperature: 280°C.[15]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for DEHA can be monitored. Alternatively, a full scan can be used for initial identification.

4. Quantification:

  • Prepare a calibration curve using standard solutions of DEHA of known concentrations.

  • The concentration of DEHA in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in DEHA migration testing.

experimental_workflow cluster_prep Sample Preparation cluster_migration Migration Test cluster_analysis Analysis cluster_result Result fcm_sample Food Contact Material (FCM) cut_sample Cut FCM to Known Surface Area fcm_sample->cut_sample migration_cell Place FCM in Migration Cell cut_sample->migration_cell add_simulant Add Food Simulant migration_cell->add_simulant incubation Incubate (Controlled Time & Temp) add_simulant->incubation extraction Solvent Extraction of Simulant incubation->extraction concentration Concentrate Extract extraction->concentration gcms_analysis GC-MS Analysis concentration->gcms_analysis quantification Quantification gcms_analysis->quantification report Report Migration Level (mg/kg or mg/dm²) quantification->report logical_relationship cluster_factors Factors Influencing Migration cluster_outcome Outcome temp Temperature migration DEHA Migration Level temp->migration time Contact Time time->migration fat Food Fat Content fat->migration

References

Application Notes and Protocols: Use of Dihexyl Adipate in Coatings and Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dihexyl adipate (B1204190) as a plasticizer in coatings and films. This document includes detailed experimental protocols for film preparation, characterization, and analysis of plasticizer migration, tailored for research and development applications, including considerations for drug-eluting systems.

Introduction to Dihexyl Adipate

This compound is an ester of hexanediocic acid and hexanol, belonging to the adipate ester class of plasticizers.[1][2] It is a colorless, oily liquid known for imparting flexibility to polymers, particularly at low temperatures.[1] Due to its favorable toxicological profile compared to some phthalate-based plasticizers, this compound is utilized in a variety of applications, including food packaging films and has potential for use in pharmaceutical and biomedical coatings. Adipates, in general, are recognized for their ability to improve the low-temperature performance of polymers.[3]

Physicochemical Properties of this compound:

PropertyValueReference
Molecular FormulaC18H34O4[1][2]
Molecular Weight314.46 g/mol [1]
AppearanceColorless liquid[1]
Solubility in Water0.04224 mg/L @ 25 °C (estimated)[1]

Applications in Coatings and Films

This compound's primary function is to act as an external plasticizer, where its molecules intercalate between polymer chains, reducing intermolecular forces and thereby increasing flexibility and reducing the glass transition temperature (Tg).[4][5]

Key Application Areas:

  • Flexible PVC Films: A primary application for adipate plasticizers is in polyvinyl chloride (PVC) films to enhance flexibility, particularly for food packaging.[6]

  • Pharmaceutical Coatings: Plasticizers are crucial excipients in pharmaceutical film coatings for solid dosage forms, improving the flexibility and preventing cracking of the film.[4][7] Adipate esters are considered for these applications.[3]

  • Drug-Eluting Films and Coatings: In the context of drug delivery, plasticizers can influence the mechanical properties and drug release kinetics of the polymer matrix.[8][9] While specific data for this compound is limited, its properties suggest potential for modulating drug release from polymeric films. Plasticizers can affect the diffusion of the drug through the polymer matrix.[10][11]

Experimental Protocols

Preparation of Polymer Films with this compound via Solvent Casting

This protocol describes a general method for preparing polymer films plasticized with this compound. The choice of polymer and solvent will depend on the specific application. Polyvinyl chloride (PVC) and ethyl cellulose (B213188) are common polymers used with adipate plasticizers.

Materials:

  • Polymer (e.g., PVC, Ethyl Cellulose)

  • This compound

  • Volatile Solvent (e.g., Tetrahydrofuran (THF), Acetone, Dichloromethane)

  • Active Pharmaceutical Ingredient (API) (for drug-eluting films)

  • Glass petri dish or other flat casting surface

  • Magnetic stirrer and stir bar

  • Leveling surface

  • Drying oven or desiccator

Protocol:

  • Polymer Solution Preparation:

    • Dissolve a known amount of the polymer in a suitable volatile solvent to achieve the desired concentration (e.g., 10-20% w/v). Stir the mixture using a magnetic stirrer until the polymer is completely dissolved. This may take several hours.

  • Addition of this compound:

    • Calculate the required amount of this compound based on the desired weight percentage relative to the polymer (e.g., 10%, 20%, 30% w/w of polymer).

    • Add the this compound to the polymer solution and continue stirring until a homogenous solution is obtained.

  • Incorporation of Active Pharmaceutical Ingredient (for Drug-Eluting Films):

    • If preparing a drug-eluting film, dissolve or disperse the desired amount of API into the polymer-plasticizer solution.[12] Ensure the API is fully dissolved or uniformly dispersed to achieve content uniformity in the final film.

  • Casting the Film:

    • Place a clean, dry glass petri dish on a level surface.

    • Carefully pour a predetermined volume of the polymer solution into the center of the petri dish.[13] The volume will determine the final thickness of the film.

    • Gently tilt the dish to ensure the solution spreads evenly across the entire surface.

  • Solvent Evaporation:

    • Cover the petri dish with a watch glass or place it in a fume hood with controlled airflow to allow for slow and uniform evaporation of the solvent. Rapid evaporation can lead to defects in the film.

    • Once the majority of the solvent has evaporated at room temperature, transfer the petri dish to a drying oven set at a temperature below the boiling point of the solvent (e.g., 40-60°C) for a specified period (e.g., 24 hours) to remove any residual solvent.[12]

  • Film Removal and Storage:

    • Carefully peel the dried film from the glass surface using a flat-edged tool.

    • Cut the film into desired dimensions for subsequent characterization.

    • Store the film in a desiccator to prevent moisture absorption.

G Experimental Workflow: Film Preparation via Solvent Casting A 1. Polymer Dissolution (e.g., PVC in THF) B 2. Addition of this compound (e.g., 10-30% w/w of polymer) A->B C 3. (Optional) API Incorporation (Dissolve or disperse API) B->C D 4. Homogenous Solution C->D E 5. Casting (Pour onto level surface) D->E F 6. Solvent Evaporation (Controlled environment) E->F G 7. Drying (Oven at 40-60°C) F->G H 8. Film Peeling and Storage G->H

Caption: Workflow for preparing polymer films with this compound.

Characterization of Plasticized Films

Thermal analysis is crucial for determining the effect of the plasticizer on the polymer's thermal properties, such as the glass transition temperature (Tg) and thermal stability.[14][15]

Protocol for DSC:

  • Accurately weigh 5-10 mg of the film sample into an aluminum DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature. The Tg is observed as a step change in the baseline of the DSC thermogram.[1]

Protocol for TGA:

  • Accurately weigh 10-15 mg of the film sample into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

  • Record the weight loss as a function of temperature. The resulting thermogram indicates the thermal stability of the film.

FTIR spectroscopy can be used to confirm the presence of this compound in the polymer matrix and to study potential interactions between the plasticizer, polymer, and API.

Protocol:

  • Obtain a background spectrum of the empty ATR crystal.

  • Place a small piece of the film onto the ATR crystal and apply pressure to ensure good contact.

  • Acquire the FTIR spectrum of the sample over a suitable wavenumber range (e.g., 4000-650 cm⁻¹).

  • Identify characteristic peaks of the polymer, this compound (e.g., ester carbonyl stretch around 1730 cm⁻¹), and the API.

G Experimental Workflow: Film Characterization cluster_0 Thermal Analysis cluster_1 Mechanical Testing cluster_2 Spectroscopic Analysis cluster_3 Migration/Leaching Studies A DSC (Determine Tg) B TGA (Assess Thermal Stability) C Tensile Testing (Tensile Strength, Elongation) D FTIR (Chemical Interaction) E Leaching Test (Quantify Plasticizer Migration) FilmSample Prepared Film Sample FilmSample->A FilmSample->B FilmSample->C FilmSample->D FilmSample->E

Caption: Workflow for the characterization of plasticized polymer films.

The addition of this compound is expected to decrease the tensile strength and increase the elongation at break of the polymer film.[7][16]

Illustrative Data on the Effect of Plasticizers on Mechanical Properties of Polymer Films:

Plasticizer Concentration (% w/w)Tensile Strength (MPa)Elongation at Break (%)
025.05.0
1515.826.5
309.661.6
455.834.5 (anti-plasticization may occur)

Note: This data is representative of the general effect of plasticizers on starch-based films and is intended for illustrative purposes.[16]

Plasticizer Leaching/Migration Study

This protocol is adapted from a general method for determining the leaching of adipate plasticizers.[8]

Materials:

  • Plasticized polymer film of known dimensions and weight.

  • Food simulant or relevant physiological buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubator or water bath.

  • Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC)).

  • Hexane or other suitable extraction solvent.

Protocol:

  • Sample Preparation:

    • Cut a piece of the plasticized film of known surface area and weight.

  • Leaching Test:

    • Immerse the film sample in a known volume of the chosen leaching medium in a sealed container.

    • Incubate the container at a specified temperature (e.g., 37°C for physiological conditions) for a defined period (e.g., 24, 48, 72 hours).

  • Sample Extraction:

    • At each time point, withdraw an aliquot of the leaching medium.

    • Perform a liquid-liquid extraction of the this compound from the aqueous medium using a suitable organic solvent like hexane.

  • Quantification:

    • Analyze the organic extract using a validated GC-MS or HPLC method to determine the concentration of leached this compound.

    • Prepare a calibration curve using standard solutions of this compound to quantify the amount leached from the film.

In Vitro Drug Release Study (for Drug-Eluting Films)

This protocol outlines a general method for assessing the in vitro release of an API from the prepared films, which can be adapted based on the specific drug and application.[3][17]

Materials:

  • Drug-loaded film of known dimensions.

  • USP Apparatus 2 (Paddle Apparatus) or other suitable dissolution apparatus.

  • Dissolution medium (e.g., phosphate (B84403) buffer pH 7.4).

  • Syringes and filters.

  • HPLC or UV-Vis spectrophotometer for drug quantification.

Protocol:

  • Apparatus Setup:

    • Set up the dissolution apparatus with the specified volume of dissolution medium (e.g., 900 mL) and maintain a constant temperature (e.g., 37 ± 0.5°C). Set the paddle speed (e.g., 50 rpm).

  • Sample Introduction:

    • Secure the drug-loaded film to a sample holder (e.g., a glass slide) at the bottom of the dissolution vessel.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specified volume of the dissolution medium.

    • Immediately replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume.

    • Filter the collected samples through a suitable syringe filter (e.g., 0.45 µm) to remove any particulate matter.

  • Drug Quantification:

    • Analyze the filtered samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the released drug.

  • Data Analysis:

    • Calculate the cumulative amount and percentage of drug released at each time point.

    • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Data Presentation

Table 1: Effect of this compound Concentration on the Thermal Properties of a Polymer Film (Illustrative Data)

This compound Concentration (% w/w)Glass Transition Temperature (Tg) (°C)Onset of Thermal Degradation (TGA) (°C)
085300
1065295
2048292
3035288

Note: This data is hypothetical and for illustrative purposes to show the expected trend of decreasing Tg and thermal stability with increasing plasticizer concentration.

Table 2: Leaching of this compound from a PVC Film into a Food Simulant (Illustrative Data)

Time (hours)Leached this compound (µg/cm²)
245.2
489.8
7214.1

Note: This data is hypothetical and for illustrative purposes. Actual leaching will depend on the specific polymer, film thickness, temperature, and food simulant used.

Signaling Pathways

Currently, there is a lack of specific research directly linking this compound in coatings and films to the modulation of specific signaling pathways in the context of drug delivery. The primary role of this compound in these systems is as a physical modulator of the polymer matrix to control drug release. Any biological effects would likely be related to the leached plasticizer or the delivered active pharmaceutical ingredient itself. For instance, some plasticizers have been investigated for their potential endocrine-disrupting activities, which would involve hormonal signaling pathways. However, detailed diagrams of such pathways related to this compound are not established in the literature in the context of coatings and films for drug delivery.

Conclusion

This compound is a versatile plasticizer with applications in various types of coatings and films. The protocols provided herein offer a framework for the preparation, characterization, and evaluation of this compound-plasticized films for research, development, and pharmaceutical applications. Further research is warranted to fully elucidate its potential in sophisticated drug-eluting systems.

References

Application Notes and Protocols: Dihexyl Adipate as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihexyl adipate (B1204190), a diester of hexanol and adipic acid, is a compound of significant interest in various industries, particularly as a plasticizer in polymer formulations. Its detection and quantification are crucial for quality control, safety assessment, and regulatory compliance, especially in materials intended for food contact, medical devices, and consumer products. In analytical chemistry, the use of a well-characterized reference standard is paramount for achieving accurate and reproducible results. This document provides detailed application notes and protocols for the use of dihexyl adipate as a reference standard for its own quantification in complex matrices, leveraging common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is essential for method development.

PropertyValueReference
Molecular FormulaC18H34O4[1]
Molar Mass314.46 g/mol [1]
AppearanceColorless or light yellow transparent oily liquid[1]
Boiling Point374.13 °C (estimate)[1]
Melting Point-13.8 °C[1]
Flash Point157.5 °C[1]
Water Solubility2.6 mg/L at 20°C[1]
Density0.9320 g/cm³[1]

Application Note 1: Quantification of this compound in Polymer Matrices by GC-MS

1. Scope

This application note describes a method for the determination of this compound in polymer samples using Gas Chromatography-Mass Spectrometry (GC-MS). This method is applicable to various polymer types, such as polyvinyl chloride (PVC), where this compound may be used as a plasticizer.

2. Principle

The method involves the extraction of this compound from the polymer matrix using a suitable organic solvent. The extract is then concentrated and analyzed by GC-MS. Quantification is achieved by creating a calibration curve using a certified reference standard of this compound. An internal standard may be used to improve precision and accuracy.

3. Experimental Protocol

3.1. Materials and Reagents

  • This compound certified reference standard (≥99.0% purity)

  • Internal Standard (e.g., Di(2-ethylhexyl) phthalate (B1215562) - DEHP, if not present in the sample)

  • Solvents: n-Hexane (HPLC grade), Dichloromethane (HPLC grade), Acetonitrile (HPLC grade)

  • Anhydrous Sodium Sulfate (B86663)

  • 0.45 µm Syringe Filters

3.2. Instrumentation

  • Gas Chromatograph (GC) equipped with a Mass Selective Detector (MSD)

  • Capillary Column: e.g., Agilent CP-Sil 13 CB (50 m x 0.32 mm, 0.4 µm film thickness) or equivalent[2]

  • Autosampler

3.3. Standard Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of n-hexane.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Internal Standard Spiking: If using an internal standard, add a constant concentration to all standard and sample solutions.

3.4. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 1 g of the polymer sample.

  • Solvent Extraction:

    • Cut the polymer into small pieces.

    • Place the pieces in a glass vial and add 10 mL of dichloromethane.

    • Sonicate for 30 minutes to facilitate extraction.

  • Drying and Concentration:

    • Filter the extract through anhydrous sodium sulfate to remove any moisture.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of n-hexane.

  • Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into a GC vial.

3.5. GC-MS Conditions

ParameterCondition
GC System
Injection Volume1 µL
Injector Temperature280 °C
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temperature 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 10 min
MSD System
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored IonsTo be determined based on the mass spectrum of this compound

4. Data Presentation: Expected Method Performance

The following table summarizes typical performance data for the analysis of adipate esters using GC-MS, which can be expected for this method.

ParameterExpected PerformanceReference
Linearity Range5 - 1000 ng/g[3]
Correlation Coefficient (r²)> 0.998[3]
Recovery85.7% - 106%[3]
Intraday Precision (%CV)2.5% - 11.3%[3]
Interday Precision (%CV)2.8% - 15.6%[3]
Limit of Detection (LOD)0.7 - 4.5 ng/mL[4]

5. Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Polymer Sample B Solvent Extraction (Dichloromethane, Sonication) A->B C Dry & Concentrate (N2 Evaporation) B->C D Reconstitute in n-Hexane C->D E Filter (0.45 µm) D->E G Inject into GC-MS E->G F Prepare Calibration Standards from Certified Reference Material J Generate Calibration Curve F->J H Separation on Capillary Column G->H I Detection by Mass Spectrometer (SIM) H->I I->J K Quantify this compound in Sample I->K J->K L Report Results K->L

Workflow for GC-MS analysis of this compound.

Application Note 2: Quantification of this compound in Aqueous Samples by HPLC

1. Scope

This application note outlines a method for the determination of this compound in aqueous samples, such as environmental water samples or migration testing solutions, using High-Performance Liquid Chromatography (HPLC) with UV detection.

2. Principle

The method involves the extraction of this compound from the aqueous matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The resulting extract is then analyzed by reverse-phase HPLC. Quantification is performed using a calibration curve prepared from a certified reference standard of this compound.

3. Experimental Protocol

3.1. Materials and Reagents

  • This compound certified reference standard (≥99.0% purity)

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Methanol (HPLC grade)

  • Extraction Solvent: n-Hexane (HPLC grade)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., C18)

3.2. Instrumentation

  • HPLC system with a UV detector

  • Reverse-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler

3.3. Standard Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range.

3.4. Sample Preparation (Liquid-Liquid Extraction)

  • Sample Collection: Collect 100 mL of the aqueous sample in a glass container.

  • Extraction:

    • Transfer the sample to a separatory funnel.

    • Add 20 mL of n-hexane and shake vigorously for 2 minutes.

    • Allow the layers to separate and collect the organic (upper) layer.

    • Repeat the extraction twice more with fresh portions of n-hexane.

  • Drying and Concentration:

    • Combine the organic extracts and pass them through anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 1 mL of the mobile phase.

  • Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3.5. HPLC Conditions

ParameterCondition
Mobile PhaseAcetonitrile:Water (80:20, v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume20 µL
UV Detection Wavelength220 nm

4. Data Presentation: Expected Method Performance

The following table provides expected performance characteristics for the HPLC analysis of adipate esters.

ParameterExpected Performance
Linearity Range0.5 - 100 µg/mL
Correlation Coefficient (r²)> 0.995
Recovery (from spiked water)80% - 110%
Precision (%RSD)< 10%

5. Logical Relationship Diagram

HPLC_Logic cluster_input Inputs cluster_process Analytical Process cluster_output Outputs A Aqueous Sample (containing this compound) C Sample Preparation (LLE or SPE) A->C B This compound Certified Reference Standard F Standard Preparation (Calibration Curve) B->F D HPLC Separation (Reverse-Phase C18) C->D E UV Detection D->E G Concentration of This compound in Sample E->G F->E

Logical flow for HPLC quantification.

Conclusion

The protocols and data presented provide a comprehensive guide for the accurate quantification of this compound in different matrices using certified reference standards. The choice between GC-MS and HPLC will depend on the specific sample matrix, required sensitivity, and available instrumentation. Proper method validation is essential to ensure the reliability of the results. The use of a high-purity this compound reference standard is fundamental to achieving accurate calibration and, consequently, precise quantification.

References

Troubleshooting & Optimization

Technical Support Center: Dihexyl Adipate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions to optimize the synthesis of dihexyl adipate (B1204190).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing dihexyl adipate?

A1: The synthesis of this compound is an esterification reaction. Adipic acid, a dicarboxylic acid, reacts with two molecules of 1-hexanol (B41254) to produce one molecule of this compound and two molecules of water. This reaction is reversible, meaning the removal of water is crucial to drive the reaction towards the product side and achieve a high yield.[1]

Q2: What types of catalysts are typically used for this synthesis?

A2: A variety of catalysts can be employed:

  • Brønsted Acids: Strong acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are common and effective.[2][3]

  • Lewis Acids: Organometallic catalysts such as tetrabutyl titanate and stannic octylate are frequently used in industrial processes.[4]

  • Solid Acid Catalysts: To simplify post-reaction purification, solid superacid resins can be used. These have the advantage of being easily filtered out, minimizing equipment corrosion and environmental impact.[5]

  • Enzymatic Catalysts: Immobilized lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), offer a green and highly specific alternative, operating under milder conditions.[6][7]

Q3: Why is removing water from the reaction mixture so important?

A3: The esterification reaction is in equilibrium. Water is a product, so its presence will slow down the forward reaction and can even promote the reverse reaction (hydrolysis of the ester back to the acid and alcohol). To achieve high conversion rates, water must be continuously removed from the reaction mixture. This is typically accomplished by azeotropic distillation (using a solvent like toluene) or by applying a vacuum, especially in solvent-free systems.[1][6][8]

Q4: What is the difference between chemical and enzymatic synthesis of this compound?

A4: Chemical synthesis, typically using acid catalysts, is robust and fast but often requires high temperatures (120-180°C), which can lead to side reactions and product discoloration.[3][4] Purification can also be more complex. Enzymatic synthesis uses lipases under milder conditions (e.g., 50°C), offering high specificity and minimizing byproducts.[6][9] However, enzymes are more expensive and can have lower reaction rates. Applying a vacuum is highly effective in enzymatic systems to drive the reaction to completion.[6][9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Final Yield 1. Incomplete Reaction: The reaction did not reach equilibrium or was hindered. 2. Water Not Efficiently Removed: The equilibrium is not being shifted towards the products. 3. Suboptimal Reactant Ratio: Insufficient hexanol to fully convert the adipic acid. 4. Product Loss During Workup: The ester is lost during washing or distillation steps.1. Increase Reaction Time: Monitor the reaction's acid number until it stabilizes at a low value. 2. Improve Water Removal: If using a Dean-Stark trap, ensure the solvent is refluxing properly. If using vacuum, ensure the system is well-sealed and the pressure is low enough (e.g., 6.7 kPa for enzymatic reactions).[6] 3. Adjust Molar Ratio: Use a slight excess of 1-hexanol. A molar ratio of 1:2.5 (adipic acid:hexanol) is often optimal to ensure complete conversion of the acid.[3][6] 4. Refine Purification: Minimize the number of washing steps. Ensure the distillation temperature and pressure are appropriate to avoid product decomposition or loss.
High Acidity in Final Product 1. Incomplete Esterification: Unreacted adipic acid and monohexyl adipate (a common byproduct) remain.[6] 2. Ineffective Neutralization: The alkali wash during workup was insufficient to remove residual acid catalyst or unreacted adipic acid.1. Drive Reaction to Completion: See "Low Final Yield" solutions. The formation of the monoester is often fast, but the second esterification is slower.[10] 2. Improve Washing: After the reaction, wash the organic layer with a 5% sodium carbonate or sodium bicarbonate solution until the aqueous layer is no longer acidic. Follow with water washes until the mixture is neutral.[1][5]
Slow or Stalled Reaction 1. Insufficient Catalyst: The catalyst concentration is too low to effectively drive the reaction rate. 2. Low Reaction Temperature: The temperature is not high enough to provide the necessary activation energy. 3. Catalyst Deactivation: The catalyst may be poisoned by impurities or, in the case of enzymes, denatured by excessive temperature.1. Increase Catalyst Loading: For acid catalysts, a loading of 2% (w/w of dicarboxylic acid) is a good starting point.[3] For enzymatic catalysts like Novozym 435, 5% (w/w of total substrates) is often used.[6] 2. Increase Temperature: For acid-catalyzed reactions, increasing the temperature to 120°C or higher can significantly increase the rate.[3] For enzymatic reactions, ensure the temperature is optimal for the specific enzyme (e.g., 50°C for Novozym 435) to avoid denaturation.[9] 3. Use Fresh Catalyst: Ensure reactants and solvents are pure. If using an enzyme, operate within its recommended temperature range.
Product is Yellow or Brown 1. High Reaction Temperature: Acid-catalyzed reactions at high temperatures can cause side reactions and thermal degradation, leading to colored impurities. 2. Impurities in Reactants: The 1-hexanol reactant may contain conjugated unsaturated carbonyl compounds, which are known to cause color formation during acid-catalyzed esterification.[11]1. Lower Reaction Temperature: If possible, use a more active catalyst that allows for lower operating temperatures. Consider switching to an enzymatic process which operates at milder temperatures. 2. Purify Reactants: Use high-purity adipic acid and 1-hexanol. If color persists, consider treating the final product with activated carbon during a filtration step.
Product Fails to Solidify (if expected) or has Incorrect Viscosity 1. Presence of Impurities: Unreacted starting materials (adipic acid, 1-hexanol) or the intermediate monoester can act as impurities, altering the physical properties of the final product.1. Improve Purification: The most effective way to purify this compound is through vacuum distillation. This will separate the desired diester from lower-boiling components like excess hexanol and higher-boiling residual impurities.[1][4]

Experimental Protocols & Data

Protocol 1: Acid-Catalyzed Synthesis of this compound

This protocol is a composite based on common laboratory procedures for direct esterification.[1][3]

  • Reaction Setup: In a four-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a reflux condenser, add adipic acid (1.0 mol), 1-hexanol (2.5 mol), p-toluenesulfonic acid (2% of the adipic acid weight), and toluene (B28343) (as an azeotropic solvent).

  • Reaction: Heat the mixture to reflux (approximately 120-140°C). Water will be collected in the Dean-Stark trap. Continue the reaction for 4-6 hours or until no more water is collected. Monitor the reaction progress by measuring the acid number of the reaction mixture periodically.

  • Workup: Cool the mixture to room temperature. Transfer it to a separatory funnel and wash with a 5% sodium carbonate solution to neutralize the acid catalyst and any unreacted adipic acid.

  • Washing: Wash the organic layer subsequently with brine and then deionized water until the aqueous wash is neutral (pH 7).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) and filter. Remove the toluene and excess 1-hexanol by distillation under reduced pressure. For high purity, perform a final vacuum distillation of the residue to obtain pure this compound.

Protocol 2: Enzyme-Catalyzed Synthesis of this compound

This protocol is adapted from procedures for the enzymatic synthesis of adipate esters in a solvent-free system.[6][7][9]

  • Reaction Setup: In a round-bottom flask, combine adipic acid (1.0 mol) and 1-hexanol (2.5 mol).

  • Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (5% of the total substrate weight).

  • Reaction: Heat the mixture to the optimal temperature for the enzyme (e.g., 50°C for Novozym 435) with constant stirring. Apply a vacuum (e.g., 6.7 kPa) to the system to continuously remove the water byproduct.

  • Monitoring: Let the reaction proceed for 3-5 hours. The reaction can be monitored by analyzing samples via gas chromatography (GC) or by measuring the acid number. A conversion of nearly 100% is achievable under these conditions.[6]

  • Purification: After the reaction is complete, the enzyme can be recovered by simple filtration for potential reuse. The excess 1-hexanol can be removed via vacuum distillation, yielding the final this compound product. Fewer purification steps are generally needed compared to acid-catalyzed methods.[9]

Comparative Data on Reaction Conditions

The following table summarizes optimal conditions found in literature for adipate ester synthesis, which can be used as a starting point for optimizing this compound production.

ParameterAcid Catalysis (H₂SO₄)[3]Enzymatic Catalysis (Novozym 435)[6][9]
Reactants Dicarboxylic Acid, 2-Ethyl-1-hexanolAdipic Acid, 2-Ethylhexanol
Molar Ratio (Acid:Alcohol) 1:2.51:2.5
Catalyst Loading 2% w/w of diacid5% w/w of total substrates
Temperature 120°C50°C
Reaction Time 4 hours3-4 hours
Key Condition Azeotropic water removalVacuum for water removal
Reported Conversion ~78% (for succinate)~100%

Visual Guides

Synthesis_Workflow General Workflow for this compound Synthesis Reactants Reactants (Adipic Acid, 1-Hexanol) Reaction Esterification Reaction - Heat - Stirring - Water Removal Reactants->Reaction Catalyst Catalyst (Acid or Enzyme) Catalyst->Reaction Workup Workup (Neutralization & Washing) Primarily for Acid Catalysis Reaction->Workup Cooling Purification Purification - Catalyst Filtration (Enzyme) - Vacuum Distillation Reaction->Purification For Enzymatic Route Workup->Purification Crude Product Product Final Product (this compound) Purification->Product

Caption: General workflow for synthesizing this compound.

Troubleshooting_Flowchart Troubleshooting Flowchart for Low Yield Start Problem: Low Yield CheckAcid Check Acid Number of Crude Product Start->CheckAcid IsHigh Is it High? CheckAcid->IsHigh IncompleteRxn Cause: Incomplete Reaction IsHigh->IncompleteRxn Yes ProductLoss Cause: Product Loss During Workup IsHigh->ProductLoss No Solution1 Solutions: - Increase Reaction Time - Improve Water Removal - Increase Catalyst/Temp IncompleteRxn->Solution1 Solution2 Solutions: - Optimize Washing Steps - Check Distillation  Parameters ProductLoss->Solution2

Caption: Troubleshooting flowchart for low yield issues.

Reaction_Scheme Esterification Reaction Scheme Adipic Adipic Acid Plus1 + Hexanol 2x 1-Hexanol Arrow Ester This compound Plus2 + Water 2x Water Catalyst Catalyst / Heat

Caption: Reaction scheme for this compound synthesis.

References

Technical Support Center: Purification of Crude Dihexyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude dihexyl adipate (B1204190). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude dihexyl adipate?

A1: Crude this compound, synthesized from the esterification of adipic acid and hexanol, typically contains several impurities. The most common include:

  • Unreacted starting materials: Adipic acid and hexanol.

  • Acid catalyst: If an acid catalyst such as sulfuric acid or p-toluenesulfonic acid is used.[1][2]

  • Monoester: Monohexyl adipate, an intermediate product of the esterification reaction.

  • Water: A byproduct of the esterification reaction.

  • Side-products: Ethers formed from the dehydration of hexanol, and other colored byproducts from high-temperature reactions.

Q2: What is the most effective initial purification step for crude this compound?

A2: The most effective initial purification step is typically a series of washes. This involves a liquid-liquid extraction to remove the majority of water-soluble and acidic impurities. A common procedure is to first wash the crude product with a basic solution, such as 5% sodium carbonate, to neutralize and remove the acid catalyst and unreacted adipic acid.[1] This is followed by washing with water until the aqueous layer is neutral.[1]

Q3: How can I remove the acidic catalyst after esterification?

A3: An acidic catalyst can be effectively removed by washing the crude this compound with a basic solution. A 5% sodium carbonate solution is commonly used to neutralize and extract the acid into an aqueous phase.[1] It is important to perform multiple washes to ensure complete removal of the acid.

Q4: What is the best method to remove unreacted hexanol?

A4: Unreacted hexanol is typically removed after the initial washing steps. Heating the washed ester under reduced pressure is an effective method to distill off the residual water and any excess hexanol.[1] For high-purity this compound, a final vacuum distillation is recommended.[1]

Q5: How can I assess the purity of my this compound?

A5: The purity of this compound can be assessed using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful methods for quantitative analysis and identification of specific impurities.[3][4][5] For a quick qualitative assessment, Thin-Layer Chromatography (TLC) can be employed.[3] The acid value of the final product is also a critical purity parameter, which should typically be less than 2 mg KOH/g.[1]

Troubleshooting Guides

Issue 1: Low Purity of this compound After Initial Washing

Problem: After performing the initial washes with sodium carbonate and water, the purity of the this compound remains low, as determined by GC-MS or TLC analysis.

Possible Causes and Solutions:

  • Incomplete Neutralization: The acidic impurities may not have been completely removed.

    • Troubleshooting Step: Ensure the sodium carbonate solution is of the correct concentration and used in sufficient quantity. Increase the number of washing steps with the basic solution.

    • Expected Outcome: Complete removal of acidic components, leading to a higher purity product.

  • Inefficient Phase Separation: Poor separation between the organic and aqueous layers can lead to re-contamination of the product.

    • Troubleshooting Step: Allow sufficient time for the layers to separate completely. If an emulsion has formed, refer to the troubleshooting guide for emulsion formation (Issue 2).

    • Expected Outcome: A clean separation of the two phases, preventing cross-contamination.

  • Presence of Non-Acidic, Water-Insoluble Impurities: Impurities that are not acidic or water-soluble will not be removed by the initial washing steps.

    • Troubleshooting Step: Consider further purification steps such as column chromatography or vacuum distillation to separate these impurities based on polarity or boiling point.

    • Expected Outcome: Removal of non-polar impurities, resulting in a higher purity final product.

G start Low Purity After Washing incomplete_neutralization Incomplete Neutralization? start->incomplete_neutralization inefficient_separation Inefficient Phase Separation? start->inefficient_separation other_impurities Other Impurities Present? start->other_impurities increase_washes Increase Basic Washes incomplete_neutralization->increase_washes check_separation Improve Phase Separation inefficient_separation->check_separation further_purification Column Chromatography or Distillation other_impurities->further_purification end High Purity Product increase_washes->end check_separation->end further_purification->end

Caption: Troubleshooting workflow for low purity after washing.

Issue 2: Formation of a Stable Emulsion During Liquid-Liquid Extraction

Problem: A stable emulsion forms at the interface of the organic and aqueous layers during the washing step, making separation difficult or impossible.

Possible Causes and Solutions:

  • Vigorous Shaking: Excessive agitation can lead to the formation of a stable emulsion, especially if surfactant-like impurities are present.[6]

    • Troubleshooting Step: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the phases.

    • Expected Outcome: Reduced emulsion formation and easier phase separation.

  • High Concentration of Impurities: Certain impurities can act as emulsifying agents.

    • Troubleshooting Step: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help to break the emulsion. This technique is known as "salting out".[6]

    • Expected Outcome: The emulsion breaks, and two distinct layers are formed.

  • Similar Densities of the Two Phases: If the densities of the organic and aqueous phases are too similar, separation can be slow and lead to emulsion formation.

    • Troubleshooting Step: Add more of the organic solvent to decrease the density of the organic phase, or add more brine to increase the density of the aqueous phase.

    • Expected Outcome: A larger density difference between the phases, promoting faster and cleaner separation.

G start Emulsion Formation vigorous_shaking Vigorous Shaking? start->vigorous_shaking high_impurities High Impurity Concentration? start->high_impurities similar_densities Similar Phase Densities? start->similar_densities gentle_mixing Use Gentle Inversion vigorous_shaking->gentle_mixing add_brine Add Saturated NaCl (Brine) high_impurities->add_brine adjust_density Adjust Phase Density similar_densities->adjust_density end Clear Phase Separation gentle_mixing->end add_brine->end adjust_density->end

Caption: Troubleshooting workflow for emulsion formation.

Issue 3: Poor Separation During Column Chromatography

Problem: During purification by silica (B1680970) gel column chromatography, there is poor separation between this compound and impurities, resulting in overlapping fractions.

Possible Causes and Solutions:

  • Incorrect Mobile Phase Polarity: The polarity of the eluent is critical for good separation. If the eluent is too polar, all compounds will elute quickly with little separation. If it is not polar enough, all compounds will remain on the column.

    • Troubleshooting Step: Use Thin-Layer Chromatography (TLC) to test different solvent systems before running the column. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding a more polar solvent like ethyl acetate (B1210297) until good separation is observed on the TLC plate.[3]

    • Expected Outcome: Identification of an optimal mobile phase that provides good separation of the desired product from impurities.

  • Column Overloading: Applying too much crude sample to the column can lead to broad bands and poor separation.

    • Troubleshooting Step: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel used.[3]

    • Expected Outcome: Sharper bands and improved separation.

  • Improper Column Packing: Air bubbles or cracks in the silica gel bed can cause channeling of the mobile phase, leading to uneven flow and poor separation.

    • Troubleshooting Step: Ensure the column is packed uniformly using a slurry packing method. Gently tap the column during packing to settle the silica gel evenly.[3]

    • Expected Outcome: A homogeneously packed column that allows for even solvent flow and good separation.

G start Poor Separation in Column wrong_mobile_phase Incorrect Mobile Phase? start->wrong_mobile_phase column_overload Column Overloaded? start->column_overload bad_packing Improper Packing? start->bad_packing optimize_solvent Optimize with TLC wrong_mobile_phase->optimize_solvent reduce_load Reduce Sample Load column_overload->reduce_load repack_column Repack Column Carefully bad_packing->repack_column end Good Separation optimize_solvent->end reduce_load->end repack_column->end

Caption: Troubleshooting workflow for column chromatography.

Issue 4: Product Discoloration (Yellow or Brown Tint)

Problem: The final this compound product has a yellow or brown discoloration.

Possible Causes and Solutions:

  • High Reaction Temperature: High temperatures during the esterification reaction can lead to the formation of colored byproducts.

    • Troubleshooting Step: Optimize the reaction temperature to the lowest effective temperature that still provides a good reaction rate.

    • Expected Outcome: Reduced formation of colored impurities.

  • Oxidation: The product may have oxidized due to exposure to air at high temperatures.

    • Troubleshooting Step: Perform the reaction and purification steps under an inert atmosphere, such as nitrogen.

    • Expected Outcome: Prevention of oxidation and a colorless product.

  • Residual Impurities: The color may be due to persistent impurities that were not removed during the initial purification steps.

    • Troubleshooting Step: Treat the product with activated carbon to adsorb the colored impurities. This can be done by stirring the product with a small amount of activated carbon, followed by filtration.

    • Expected Outcome: A colorless or significantly less colored product.

G start Product Discoloration high_temp High Reaction Temperature? start->high_temp oxidation Oxidation? start->oxidation residual_impurities Residual Impurities? start->residual_impurities optimize_temp Optimize Temperature high_temp->optimize_temp inert_atmosphere Use Inert Atmosphere oxidation->inert_atmosphere activated_carbon Treat with Activated Carbon residual_impurities->activated_carbon end Colorless Product optimize_temp->end inert_atmosphere->end activated_carbon->end

Caption: Troubleshooting workflow for product discoloration.

Issue 5: High Acid Value in the Final Product

Problem: The final this compound product has a high acid value, indicating the presence of residual acidic impurities.

Possible Causes and Solutions:

  • Incomplete Esterification: The esterification reaction may not have gone to completion, leaving unreacted adipic acid.

    • Troubleshooting Step: Increase the reaction time, temperature, or catalyst concentration to drive the reaction to completion. Ensure efficient removal of water, which is a byproduct of the reaction.[7]

    • Expected Outcome: A more complete reaction, resulting in a lower acid value.

  • Ineffective Neutralization: The washing step with the basic solution was not sufficient to remove all acidic components.

    • Troubleshooting Step: Ensure the neutralizing agent (e.g., sodium carbonate solution) is of the correct concentration and is used in sufficient quantity. Increase the number of washing steps after neutralization.[7]

    • Expected Outcome: Complete removal of acidic components from the crude product.

  • Hydrolysis During Workup: The ester product may have hydrolyzed back to the carboxylic acid and alcohol during the workup process, especially in the presence of water at elevated temperatures.

    • Troubleshooting Step: Avoid prolonged contact with water, especially at high temperatures. Ensure the final product is thoroughly dried.[7]

    • Expected Outcome: Prevention of hydrolysis and a lower acid value in the final product.

G start High Acid Value incomplete_reaction Incomplete Esterification? start->incomplete_reaction ineffective_neutralization Ineffective Neutralization? start->ineffective_neutralization hydrolysis Hydrolysis During Workup? start->hydrolysis drive_reaction Drive Reaction to Completion incomplete_reaction->drive_reaction improve_neutralization Improve Neutralization Step ineffective_neutralization->improve_neutralization prevent_hydrolysis Minimize Water Contact hydrolysis->prevent_hydrolysis end Low Acid Value drive_reaction->end improve_neutralization->end prevent_hydrolysis->end

References

Technical Support Center: Detection of Dihexyl Adipate in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of dihexyl adipate (B1204190). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the detection of dihexyl adipate in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when analyzing this compound in complex matrices?

A1: The main challenges in detecting this compound, a common plasticizer, stem from its ubiquitous presence and the complexity of sample matrices. Key difficulties include:

  • Matrix Effects: Complex matrices, such as fatty foods, biological tissues, and environmental samples, contain numerous interfering compounds that can co-elute with this compound. This can lead to ion suppression or enhancement in mass spectrometry-based methods, affecting accuracy and sensitivity.[1][2][3][4]

  • Background Contamination: this compound is widely used in laboratory consumables and plastic materials, leading to a high risk of background contamination during sample collection, preparation, and analysis.[5]

  • Sample Preparation: Efficiently extracting this compound from diverse and complex matrices while minimizing the co-extraction of interfering substances is a significant hurdle. High-fat content in food samples, for instance, can complicate extraction and contaminate analytical instruments.[5][6]

  • Low Concentrations: In many applications, this compound is present at trace levels, requiring highly sensitive and selective analytical methods for accurate quantification.[7][8]

Q2: Which analytical techniques are most suitable for the detection of this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most powerful and commonly used techniques for the selective and sensitive detection of this compound in various matrices.[9] GC-MS is a robust and widely available technique, while LC-MS/MS can offer enhanced sensitivity and specificity, particularly for complex biological samples.[9][10]

Q3: How can I minimize background contamination from this compound in my experiments?

A3: To minimize background contamination, it is crucial to adopt stringent laboratory practices:

  • Use glassware and pre-cleaned equipment, avoiding plastic containers, tubing, and vial caps (B75204) wherever possible.[5]

  • Rinse all glassware with high-purity solvents known to be free of phthalates and adipates.

  • Use high-purity, "phthalate-free" or "distilled-in-glass" grade solvents and reagents.[11]

  • Analyze procedural blanks with every batch of samples to monitor for and quantify any background levels of this compound.[5]

Q4: What is the "matrix effect" and how can it be mitigated?

A4: The matrix effect is the alteration of an analyte's ionization efficiency in the mass spectrometer's ion source due to the presence of co-eluting compounds from the sample matrix.[3][4] This can lead to inaccurate quantification (ion suppression or enhancement).[4] Strategies to mitigate matrix effects include:

  • Effective Sample Cleanup: Employ rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[3]

  • Chromatographic Separation: Optimize the chromatographic method to separate this compound from matrix interferences.[3]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for matrix effects.[1][12]

  • Use of Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to correct for matrix effects and other sources of variability. The SIL-IS behaves similarly to the analyte during extraction, chromatography, and ionization, allowing for accurate normalization.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) Active sites in the GC inlet liner or column. Column contamination. Improper column installation.Use a deactivated inlet liner and/or a column with low bleed. Bake out the column or trim the front end. Reinstall the column according to the manufacturer's instructions.[13]
Non-linear Calibration Curve Dirty ion source in the mass spectrometer.[14] Analyte adsorption at low concentrations in a dirty inlet or column.[14]Clean the ion source. Replace the inlet liner and septum. Use a fresh calibration standard.
Reduced Peak Intensity or Complete Peak Disappearance Leak in the injector. Clogged or defective syringe. Column contamination or degradation.[11] Active sites in the liner adsorbing the analyte.[11]Perform a leak check. Clean or replace the syringe.[11] Bake out or replace the column. Use a new, deactivated liner.
Ghost Peaks or High Background Contamination from the septum, liner, or carrier gas. Sample carryover from a previous injection.Use high-quality, low-bleed septa.[11] Bake out the inlet and column. Run solvent blanks between samples.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Issues
ProblemPossible Cause(s)Suggested Solution(s)
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate. Column temperature variations. Column degradation.Prepare fresh mobile phase and ensure proper pump performance. Use a column oven for stable temperature control.[15] Replace the column.
Low Signal Intensity / Ion Suppression Matrix effects from co-eluting compounds.[3] Inefficient ionization in the MS source. Contamination in the MS source.Improve sample cleanup (e.g., using SPE).[3] Optimize chromatographic separation to move the analyte peak away from interfering regions.[3] Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). Clean the MS source.[16]
High Background Noise Contaminated solvents, reagents, or tubing.[16] Leaks in the LC system.Use high-purity LC-MS grade solvents.[15] Flush the system thoroughly. Check for and repair any leaks.
Peak Splitting or Broadening Injection solvent is stronger than the mobile phase.[17] Column contamination or void formation.[17] Extra-column volume.Dilute the sample in a solvent that matches the initial mobile phase composition.[15] Flush the column or replace it if a void has formed. Use tubing with a smaller internal diameter and ensure proper connections.[17]

Experimental Protocols

Protocol 1: Extraction of this compound from Fatty Foods using QuEChERS

This protocol is adapted from the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of this compound from fatty food matrices like cheese and meat.[2][6][18]

1. Sample Homogenization:

  • Weigh 10-15 g of the homogenized food sample into a 50 mL centrifuge tube.

2. Extraction:

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent (to remove fatty acids) and MgSO₄ (to remove residual water).

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned supernatant, evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., isooctane (B107328) or hexane) for GC-MS analysis.[9]

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Water Samples

This protocol is based on methods for extracting this compound from aqueous matrices.[7][12]

1. Cartridge Conditioning:

  • Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water through it.

2. Sample Loading:

  • Pass a known volume of the water sample (e.g., 500 mL) through the conditioned SPE cartridge at a slow, steady flow rate.

3. Cartridge Washing:

  • Wash the cartridge with 5 mL of a water/methanol mixture to remove polar interferences.

4. Elution:

  • Elute the this compound from the cartridge with a small volume of a non-polar solvent like dichloromethane (B109758) or ethyl acetate.

5. Concentration and Analysis:

  • Evaporate the eluate to a smaller volume under a gentle stream of nitrogen.

  • The concentrated extract is then ready for analysis by GC-MS or LC-MS/MS.

Quantitative Data Summary

The following tables summarize quantitative performance data for the analysis of this compound and related compounds using different analytical techniques.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance

ParameterValueMatrixReference
Linearity Range5 - 1000 ng/gHam Sausage[6]
Correlation Coefficient (r²)> 0.998Ham Sausage[6]
Intraday Recovery85.4% - 114.6%Ham Sausage[6]
Interday Recovery83.6% - 118.5%Ham Sausage[6]
Method Detection Limits0.11 - 1.84 µg/kgMaize Tortilla[19]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Performance for DEHA Metabolites

ParameterValueMatrixReference
Limits of Quantification (LOQ)0.05 - 0.1 µg/LHuman Urine[10]
Method Accuracy (Relative Recovery)92% - 109%Human Urine[10]
Relative Standard Deviation (RSD)< 5%Human Urine[10]

Visualizations

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Homogenization Homogenization Sample->Homogenization Fatty Foods Extraction Extraction Homogenization->Extraction Acetonitrile d-SPE_Cleanup d-SPE_Cleanup Extraction->d-SPE_Cleanup PSA/MgSO4 Evaporation Evaporation d-SPE_Cleanup->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution GC_Inlet GC_Inlet Reconstitution->GC_Inlet Injection GC_Column GC_Column GC_Inlet->GC_Column Separation MS_Detector MS_Detector GC_Column->MS_Detector Detection

Workflow for this compound Extraction and GC-MS Analysis.

G Start Start Poor_Peak_Shape Poor Peak Shape? Start->Poor_Peak_Shape Check_Liner Check Inlet Liner for Activity Poor_Peak_Shape->Check_Liner Yes End End Poor_Peak_Shape->End No Replace_Liner Use Deactivated Liner Check_Liner->Replace_Liner Active Check_Column Check Column Contamination Check_Liner->Check_Column OK Replace_Liner->End Bake_Column Bake Out or Trim Column Check_Column->Bake_Column Contaminated Check_Installation Check Column Installation Check_Column->Check_Installation OK Bake_Column->End Reinstall_Column Reinstall Column Correctly Check_Installation->Reinstall_Column Incorrect Check_Installation->End OK Reinstall_Column->End

Troubleshooting Logic for Poor GC-MS Peak Shape.

References

Methods to prevent the degradation of dihexyl adipate in products.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of dihexyl adipate (B1204190) in various product formulations.

Frequently Asked Questions (FAQs)

Q1: What is dihexyl adipate and where is it used?

A1: this compound is the diester of hexyl alcohol and adipic acid. It functions as a plasticizer, emollient, and solvent in a variety of applications, including cosmetics, pharmaceutical formulations, and polymers.[1][2] In the context of drug development, it can be used as an excipient in topical and other formulations.

Q2: What are the primary causes of this compound degradation?

A2: The main factors that can lead to the degradation of this compound are:

  • Hydrolysis: The ester linkages are susceptible to cleavage in the presence of water, a reaction catalyzed by acidic or basic conditions.[3][4][5] This results in the formation of adipic acid and hexanol.

  • Oxidation: Exposure to oxygen, particularly at elevated temperatures or in the presence of light, can lead to the oxidation of the alkyl chains.[6][7]

  • Thermal Degradation: High temperatures can accelerate both hydrolysis and oxidation, and can also cause decomposition of the molecule.[6][7]

  • Photodegradation: Exposure to ultraviolet (UV) light can provide the energy to initiate degradation reactions.[6][8]

Q3: What are the observable signs of this compound degradation in my product?

A3: Degradation of this compound can manifest in several ways:

  • Changes in pH: The formation of adipic acid from hydrolysis will cause a decrease in the pH of the formulation.[6]

  • Odor Changes: The generation of hexanol and other breakdown products can result in a rancid or unusual odor.[6]

  • Physical Property Alterations: You may observe changes in viscosity, color (e.g., yellowing), or consistency of your product.[6]

  • Decreased Efficacy: In a pharmaceutical formulation, degradation of an excipient like this compound can impact the stability and effectiveness of the active pharmaceutical ingredient (API).[6]

Troubleshooting Guide

Problem: My this compound-containing formulation is showing a drop in pH over time.

  • Likely Cause: Acid- or base-catalyzed hydrolysis of the ester bonds.

  • Troubleshooting Steps:

    • Monitor pH: Regularly measure the pH of your formulation during stability studies.

    • Buffering: Introduce a suitable buffer system to maintain a neutral pH (around 7.0).[6] The choice of buffer should be compatible with all other components of your formulation.

    • Water Content: Minimize the amount of water in your formulation if possible, or ensure that the this compound is in a phase where it is protected from extensive contact with water.

Problem: The product has developed an off-odor and is turning yellow after heating.

  • Likely Cause: Thermal degradation and/or oxidation.[6][7]

  • Troubleshooting Steps:

    • Lower Processing Temperature: Identify the minimum temperature necessary for your manufacturing process and avoid overheating.[6]

    • Use an Inert Atmosphere: During manufacturing steps that require heating, purge the vessel with an inert gas such as nitrogen or argon to displace oxygen and prevent oxidation.[6]

    • Incorporate Antioxidants: Consider adding an antioxidant to the formulation. Common choices for lipid-based systems include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or tocopherols (B72186) (Vitamin E). Compatibility and regulatory acceptance must be verified.

Problem: The formulation is degrading when exposed to light.

  • Likely Cause: Photodegradation.[6][8]

  • Troubleshooting Steps:

    • Light Protection: Protect the this compound and the final product from light at all stages of manufacturing and storage. Use amber-colored or opaque containers.[6]

    • UV Absorbers: For products that will be exposed to light, consider the inclusion of a UV-absorbing agent in the formulation, provided it is compatible and approved for the intended use.

Data on Degradation Prevention

The following table summarizes the key degradation pathways and preventative measures. Quantitative data on the degradation of this compound is limited; therefore, the effectiveness is described qualitatively.

Degradation PathwayKey FactorsPreventative MeasuresEffectiveness
Hydrolysis Water, Acidic/Basic pH- Maintain neutral pH (buffering)- Minimize water contentHigh
Oxidation Oxygen, Heat, Light- Process under inert atmosphere (N₂, Ar)- Add antioxidants (e.g., BHT, Vitamin E)- Store in airtight containersHigh
Thermal Degradation High Temperatures- Use lowest possible processing temperature- Avoid prolonged exposure to heatHigh
Photodegradation UV Light Exposure- Store in light-protective packaging (amber, opaque)- Add UV absorbersHigh

Experimental Protocols

Forced Degradation Study for this compound

This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions. This is crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

Objective: To assess the degradation of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1N

  • Sodium hydroxide (B78521) (NaOH), 1N

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Acetonitrile or other suitable solvent

  • Temperature-controlled oven

  • Photostability chamber with UV lamp (e.g., 254 nm)

  • pH meter

  • Analytical instrumentation (e.g., HPLC-UV, GC-MS)

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • After incubation, cool the sample to room temperature and neutralize with 1N NaOH.

    • Dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • After incubation, neutralize with 1N HCl.

    • Dilute to a suitable concentration for analysis.

  • Oxidation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute to a suitable concentration for analysis.

  • Thermal Degradation:

    • Place a sample of pure this compound (or the stock solution in a sealed vial with the solvent headspace purged with air/oxygen) in an oven at 80°C for 48 hours.

    • After heating, cool the sample and dissolve/dilute to a suitable concentration for analysis.

  • Photodegradation:

    • Expose a sample of the stock solution in a UV-transparent container (e.g., quartz cuvette) to a UV lamp (e.g., 254 nm) for 24 hours in a photostability chamber.

    • A control sample should be wrapped in aluminum foil and kept in the same chamber to exclude light.

    • After exposure, dilute the samples to a suitable concentration for analysis.

  • Analysis:

    • Analyze all stressed samples and a non-stressed control sample using a validated, stability-indicating analytical method (e.g., HPLC-UV, GC-MS).

    • Compare the chromatograms to identify degradation products and quantify the loss of this compound.

Visualizations

Degradation Pathways of this compound

cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation DHA This compound AdipicAcid Adipic Acid DHA->AdipicAcid H₂O (Acid/Base Catalyzed) Hexanol Hexanol DHA->Hexanol H₂O (Acid/Base Catalyzed) DHA2 This compound OxidizedProducts Aldehydes, Ketones, Carboxylic Acids DHA2->OxidizedProducts O₂ (Heat/Light Initiated)

Caption: Primary degradation pathways for this compound.

Experimental Workflow for Forced Degradation Study

cluster_stress Stress Conditions start Start: This compound Sample stress Apply Stress Conditions start->stress acid Acid Hydrolysis base Base Hydrolysis oxidation Oxidation thermal Thermal photo Photolytic analysis Analytical Testing (e.g., HPLC, GC-MS) end End: Identify Degradants & Assess Stability analysis->end acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Improving the Solubility of Dihexyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of dihexyl adipate (B1204190).

Frequently Asked Questions (FAQs)

Q1: What is dihexyl adipate and why is its aqueous solubility so low?

A1: this compound (CAS No. 110-33-8) is a diester of hexanedioic acid and hexanol.[1][2] It is a colorless, oily liquid that is structurally characterized by a central adipate core with two six-carbon alkyl (hexyl) chains.[3][4] This structure, particularly the long, nonpolar alkyl chains, makes the molecule highly lipophilic (hydrophobic). Consequently, it is practically insoluble in water, with an estimated solubility of only 0.04224 mg/L at 25°C.[] Its inability to form significant hydrogen bonds with water molecules leads to its poor miscibility and low solubility in aqueous solutions.[3]

Q2: What are the primary methods for improving the aqueous solubility of this compound?

A2: For a lipophilic liquid like this compound, the most effective strategies involve creating a suitable microenvironment within the aqueous phase. The primary methods include:

  • Co-solvency: Blending the aqueous solution with a water-miscible organic solvent to increase the overall polarity of the solvent system.[6]

  • Micellar Solubilization: Using surfactants to form micelles that encapsulate the this compound molecules.[7]

  • Lipid-Based Formulations: Developing microemulsions or self-emulsifying drug delivery systems (SEDDS) where this compound can be part of the oil phase.

Q3: How does co-solvency work to increase the solubility of this compound?

A3: Co-solvency enhances the solubility of poorly water-soluble compounds by reducing the interfacial tension between the hydrophobic solute (this compound) and the aqueous medium.[6][8] Water-miscible organic solvents, known as co-solvents, integrate into the water's hydrogen-bonding network. This makes the overall solvent system less polar and more capable of dissolving lipophilic molecules like this compound.[9]

Q4: Which co-solvents are most effective for solubilizing lipophilic esters like this compound?

A4: The choice of co-solvent depends on the required solubility, the final application (e.g., in vitro assay vs. parenteral formulation), and toxicity considerations.[8] Less polar co-solvents are often more effective at solubilizing highly hydrophobic compounds.[10] The following table summarizes common co-solvents used in pharmaceutical development.

Table 1: Common Co-solvents for Enhancing Solubility

Co-solvent Typical Concentration Range (% v/v) Key Characteristics & Considerations
Polyethylene Glycol 400 (PEG 400) 10 - 60% Low toxicity, widely used in oral and parenteral formulations. Effective for many lipophilic drugs.[10][11]
Ethanol 5 - 40% Good solubilizing power. Volatility can be a concern. Potential for precipitation upon dilution.[9]
Propylene Glycol (PG) 10 - 50% Common vehicle in various formulations. Less volatile than ethanol.[9][11]
Glycerin 10 - 40% High viscosity. Generally lower solubilizing power for nonpolar compounds compared to PEG 400 or ethanol.[9][11]

| Dimethyl Sulfoxide (DMSO) | < 10% (often < 1%) | Excellent solubilizing power. Primarily used for in vitro and research applications due to toxicity concerns.[12] |

Q5: How do surfactants help in solubilizing this compound?

A5: Surfactants are amphiphilic molecules with a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail.[13] In aqueous solutions, above a specific concentration known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[14] The hydrophobic tails form the core of the micelle, creating a lipophilic microenvironment. This core can encapsulate nonpolar molecules like this compound, effectively dispersing them in the aqueous solution and significantly increasing their apparent solubility.[15] This process is known as micellar solubilization.[15]

Q6: What should I consider when selecting a surfactant?

A6: Key factors for selecting a surfactant include:

  • Hydrophilic-Lipophilic Balance (HLB): The HLB value (typically ranging from 0 to 20) indicates the balance of the surfactant's hydrophilic and lipophilic properties. For creating oil-in-water emulsions or solubilizing oils, surfactants with a high HLB value (generally >10) are preferred.

  • Toxicity and Biocompatibility: For drug development, biocompatibility is critical. Nonionic surfactants, such as polysorbates (e.g., Tween® 80) and polyoxyl castor oils (e.g., Cremophor® EL), are often preferred due to their lower potential for irritation and toxicity compared to ionic surfactants.

  • Solubilization Capacity: The efficiency of solubilization depends on the surfactant's molecular structure. Surfactants with longer hydrophobic chains generally exhibit higher solubilization capacity for lipophilic compounds.[16]

Table 2: Common Surfactants for Solubilization

Surfactant Type Typical HLB Value Common Applications & Notes
Polysorbate 80 (Tween® 80) Nonionic 15.0 Widely used in pharmaceutical formulations; effective for creating oil-in-water emulsions and solubilizing oils.[6]
Polysorbate 20 (Tween® 20) Nonionic 16.7 Similar to Polysorbate 80 but with a shorter fatty acid chain; often used for proteins and biologics.
Polyoxyl 35 Castor Oil (Cremophor® EL) Nonionic 12-14 Excellent solubilizing agent for many poorly soluble drugs; used in commercial parenteral formulations.

| Sodium Dodecyl Sulfate (SDS) | Anionic | ~40 | Very high solubilizing capacity but often limited to in vitro or topical applications due to protein-denaturing effects and cell toxicity. |

Troubleshooting Guides

Issue 1: The solution containing this compound is cloudy or shows immediate phase separation.
Possible CauseExplanationRecommended Solution
Solubility Limit Exceeded The concentration of this compound is higher than the solubilization capacity of the current formulation (co-solvent/surfactant concentration is too low).1. Decrease this compound Concentration: Reduce the amount of this compound to fall within the solubility limit. 2. Increase Solubilizer Concentration: Incrementally increase the percentage of the co-solvent or surfactant in the formulation. 3. Optimize Solubilizer: Test a more potent co-solvent (e.g., switch from glycerin to PEG 400) or a surfactant with a higher solubilization capacity.[10]
Improper Mixing or Insufficient Energy Input The components have not been adequately mixed to form a stable, homogeneous system. This is especially true for viscous formulations or when forming micellar systems.1. Improve Agitation: Use vigorous vortexing or an overhead stirrer. 2. Apply Sonication: Use a bath or probe sonicator to provide the energy needed for micelle formation or to break up initial aggregates. 3. Gentle Heating: Slightly warming the solution (if the components are heat-stable) can decrease viscosity and facilitate mixing.
Issue 2: The solution is clear initially but precipitates or becomes cloudy upon standing or temperature change.
Possible CauseExplanationRecommended Solution
Metastable Supersaturated Solution The preparation method (e.g., heating to dissolve then cooling) created a supersaturated solution, which is thermodynamically unstable and prone to precipitation over time.[17]1. Determine Equilibrium Solubility: Use the shake-flask method at the target storage temperature to find the true thermodynamic solubility and formulate below this concentration.[18] 2. Incorporate a Precipitation Inhibitor: For some advanced formulations, polymers like HPMC can help stabilize supersaturated states.
Temperature-Dependent Solubility The solubility of this compound in the formulation is sensitive to temperature. A decrease in temperature can lower its solubility, causing it to precipitate out of the solution.[17]1. Maintain Constant Temperature: Ensure all preparation, storage, and experimental steps are performed at a consistent, controlled temperature.[19] 2. Characterize Temperature Profile: Evaluate the formulation's stability at different temperatures to define an acceptable storage and handling range.
Issue 3: The formulation precipitates when diluted with an aqueous buffer.
Possible CauseExplanationRecommended Solution
"Crashing Out" due to Dilution (Antisolvent Effect) When a co-solvent-based formulation is diluted with a buffer, the final concentration of the co-solvent drops significantly. The aqueous buffer acts as an "antisolvent," causing the poorly soluble this compound to precipitate.[19]1. Modify Dilution Method: Add the concentrated stock solution dropwise into the vigorously stirring aqueous buffer. This avoids localized high concentrations and promotes rapid dispersion.[17] 2. Increase Co-solvent in Final Solution: If the experimental system allows, ensure the final concentration of the co-solvent after dilution is sufficient to maintain solubility. 3. Switch to a Surfactant System: Formulations based on micelles are often more robust to dilution than co-solvent systems, as long as the final surfactant concentration remains above the CMC.
Buffer Incompatibility Components of the buffer (e.g., certain salts like phosphates) may interact with the formulation components or "salt out" the dissolved compound, reducing its solubility.[20]1. Test Different Buffers: Evaluate the stability of your formulation in various buffer systems (e.g., TRIS, HEPES, Citrate) to identify a compatible option. 2. Adjust pH: The stability of the overall formulation might be pH-dependent. Ensure the final pH after dilution is optimal.

Experimental Protocols & Visualizations

Protocol 1: Determining Solubility Enhancement using the Shake-Flask Method with Co-solvents

This protocol describes a standard method to determine the equilibrium solubility of this compound in various aqueous/co-solvent mixtures.[18][21]

Materials:

  • This compound

  • Co-solvents (e.g., PEG 400, Ethanol, Propylene Glycol)

  • Deionized water or buffer of choice

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the co-solvent)

  • Analytical method for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

  • Prepare Co-solvent Mixtures: Prepare a series of aqueous solutions with varying concentrations of a co-solvent (e.g., 0%, 10%, 20%, 40%, 60% v/v PEG 400 in water).[11][22]

  • Add Excess Solute: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of each co-solvent mixture. An excess is confirmed by the presence of undissolved droplets.

  • Equilibrate: Tightly cap the vials and place them on an orbital shaker. Equilibrate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure the solution reaches saturation.[10][23]

  • Phase Separation: After equilibration, let the vials stand to allow the undissolved this compound to separate. Centrifuge the vials at high speed to pellet any suspended micro-droplets.

  • Sample Collection: Carefully withdraw a sample from the clear supernatant.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining undissolved material.

  • Quantification: Dilute the filtered sample with an appropriate solvent and quantify the concentration of this compound using a pre-validated analytical method.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep_cosolvent 1. Prepare Co-solvent/ Aqueous Mixtures add_solute 2. Add Excess This compound prep_cosolvent->add_solute equilibrate 3. Shake at Constant Temp (24-48h) add_solute->equilibrate centrifuge 4. Centrifuge to Separate Phases equilibrate->centrifuge sample 5. Collect Supernatant centrifuge->sample filter 6. Filter (0.22 µm) sample->filter quantify 7. Quantify Concentration (e.g., HPLC, GC-MS) filter->quantify

Experimental workflow for the shake-flask solubility protocol.
Diagram: Strategy Selection for Solubilization

The following diagram outlines a logical workflow for selecting an appropriate method to improve the aqueous solubility of this compound.

G start Define Target Concentration & Formulation Requirements strategy Select Initial Strategy start->strategy cosolvency Screen Co-solvents (PEG 400, PG, Ethanol) strategy->cosolvency Co-solvency surfactant Screen Surfactants (Polysorbate 80, Cremophor) strategy->surfactant Micellar Solubilization check1 Solubility Goal Met? cosolvency->check1 check2 Solubility Goal Met? surfactant->check2 check1->surfactant No optimize Optimize Lead Formulation (Concentration, Stability) check1->optimize Yes check2->cosolvency No check2->optimize Yes dilution_test Test Stability Upon Dilution optimize->dilution_test check3 Stable Upon Dilution? dilution_test->check3 sedds Consider Advanced Formulation (e.g., SEDDS/Microemulsion) check3->sedds No finish Final Formulation check3->finish Yes sedds->optimize

Decision workflow for selecting a solubilization strategy.
Diagram: Mechanism of Micellar Solubilization

This diagram illustrates how surfactant molecules encapsulate a hydrophobic molecule like this compound within a micelle.

Diagram of a micelle encapsulating a this compound molecule.

References

Optimization of reaction conditions for enzymatic dihexyl adipate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Enzymatic Dihexyl Adipate (B1204190) Synthesis

Welcome to the technical support center for the enzymatic synthesis of dihexyl adipate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most commonly used enzyme for this compound synthesis?

A1: The most frequently cited and effective enzyme for the synthesis of this compound is Novozym 435, which is an immobilized lipase (B570770) B from Candida antarctica.[1] This biocatalyst is widely used due to its high activity and stability in solvent-free systems.[1][2]

Q2: Why is a solvent-free system preferred for this synthesis?

A2: A solvent-free system is advantageous as it simplifies the product isolation process, leads to higher purity of the resulting ester, and is considered a more sustainable and "green" approach.[1][2] Eliminating organic solvents also reduces downstream processing costs and environmental concerns.[3]

Q3: What is the significance of applying a vacuum during the reaction?

A3: Applying a vacuum is a critical parameter for achieving high conversion rates.[1][4] The esterification reaction produces water as a byproduct.[5] By removing water under reduced pressure, the reaction equilibrium is shifted towards the formation of the this compound product, significantly improving the yield and reaction rate.[1][2][6][7] In some optimized processes, applying a vacuum can lead to nearly 100% conversion.[1][2][6][7]

Q4: Can the immobilized enzyme be reused?

A4: Yes, one of the key advantages of using an immobilized enzyme like Novozym 435 is its reusability.[2] Studies have shown that the enzyme can be recycled for multiple batches. However, a gradual decrease in activity may be observed after a certain number of cycles (e.g., a steady decrease after the 17th cycle has been reported) due to various factors.[1][2]

Q5: What is the typical molar ratio of reactants (adipic acid to 1-hexanol)?

A5: The stoichiometric molar ratio for the synthesis of this compound is 1 mole of adipic acid to 2 moles of 1-hexanol (B41254). However, to drive the reaction to completion and maximize the yield of the diester, a slight excess of the alcohol is often used.[2] An optimal molar ratio of adipic acid to 2-ethylhexanol has been reported as 1:2.5.[1][2] Using an excess of alcohol can also improve the dispersion of adipic acid in a solvent-free system.[2]

Troubleshooting Guide

Issue 1: Low Yield of this compound

This is a common issue that can be attributed to several factors related to reaction equilibrium and enzyme activity.

Possible Causes & Solutions:

  • Sub-optimal Reaction Conditions: The reaction temperature, enzyme loading, and substrate molar ratio are critical.

    • Temperature: While higher temperatures can increase the reaction rate, they can also lead to enzyme deactivation.[2] For Novozym 435, the optimal temperature is often cited as 50°C.[1][2][6][7]

    • Enzyme Loading: A higher enzyme concentration generally increases the reaction rate, but the cost is a significant consideration.[2] An optimal enzyme loading of 5% (w/w of substrates) has been reported.[1][2]

    • Molar Ratio: An insufficient amount of alcohol will result in incomplete conversion. Ensure a slight excess of 1-hexanol is used.[2]

  • Presence of Water: The accumulation of water, a byproduct of the esterification, can shift the equilibrium back towards the reactants, thereby reducing the yield.

    • Solution: Apply a vacuum (e.g., 6.7 kPa) to continuously remove water from the reaction mixture.[1][6][7]

  • Enzyme Deactivation: The enzyme may have lost its activity.

    • Solution: If reusing the enzyme, check the number of cycles it has been through. Consider using a fresh batch of the immobilized enzyme.

Troubleshooting Workflow for Low Yield

Caption: A troubleshooting workflow for addressing low yield.

Issue 2: Formation of Monohexyl Adipate Byproduct

The presence of a significant amount of the monoester indicates an incomplete reaction.

Possible Causes & Solutions:

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed long enough for the second esterification to occur.

    • Solution: Increase the reaction time. Under optimal conditions (50°C, 5% enzyme, 1:2.5 molar ratio, vacuum), 100% conversion to the diester can be achieved in as little as 3 hours.[1]

  • Inadequate Molar Ratio: The amount of 1-hexanol may be insufficient to fully convert the monoester to the diester.

    • Solution: Ensure an optimal molar ratio of adipic acid to 1-hexanol (e.g., 1:2.5) is used to prevent the formation of the monoester, mono ethylhexyl adipate (MEHA).[2]

  • Poor Mixing: In a solvent-free system, inadequate mixing can lead to poor dispersion of adipic acid, resulting in localized areas with non-optimal substrate ratios.

    • Solution: Ensure efficient and continuous stirring throughout the reaction.

Logical Flow for Minimizing Byproduct Formation

ByproductMinimization Start Monohexyl Adipate Detected CheckTime Was reaction time sufficient? Start->CheckTime CheckRatio Is the alcohol:acid molar ratio optimal? CheckTime->CheckRatio Yes IncreaseTime Increase Reaction Time CheckTime->IncreaseTime No CheckMixing Is agitation/mixing adequate? CheckRatio->CheckMixing Yes AdjustRatio Increase Alcohol Molar Ratio CheckRatio->AdjustRatio No ImproveMixing Increase Agitation Speed CheckMixing->ImproveMixing No End Byproduct Minimized CheckMixing->End Yes IncreaseTime->CheckRatio AdjustRatio->CheckMixing ImproveMixing->End

Caption: Logical steps to minimize monoester byproduct formation.

Data Presentation: Optimal Reaction Conditions

The following tables summarize quantitative data for the enzymatic synthesis of adipate esters from various studies.

Table 1: Optimal Conditions for Di(2-ethylhexyl) Adipate (DEHA) Synthesis

ParameterOptimal ValueReference
EnzymeNovozym 435 (Candida antarctica lipase)[1]
Temperature50°C[1][2][6][7]
Enzyme Loading5% (w/w of total substrate)[1][2]
Substrate Molar Ratio1:2.5 (Adipic Acid : 2-ethylhexanol)[1][2]
Vacuum6.7 kPa[1][6][7]
Reaction Time3 hours[1][6][7]
Conversion~100 mol%[1][2]

Table 2: General Optimized Conditions for Other Adipate Esters

ParameterDioctyl AdipateDimethyl AdipateMethyl Adipate
Enzyme Immobilized C. antarctica lipase BImmobilized C. antarctica lipase BImmobilized C. rugosa lipase
Temperature 53.1°C58.5°C50°C
Enzyme Amount 0.18 g54.0 mgNot specified
Substrate Molar Ratio 5.7:1 (Alcohol:Acid)12:1 (Methanol:Adipic Acid)Not specified
Reaction Time 282.2 min358.0 min2.5 hours
Conversion Yield 96.0%97.6%~80%
Reference [4][4][8]

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Synthesis of this compound

This protocol describes a general method for the synthesis of this compound using immobilized lipase in a solvent-free system.

Materials:

  • Adipic acid

  • 1-hexanol

  • Immobilized lipase (e.g., Novozym 435)

  • Reaction vessel equipped with a magnetic stirrer, heating mantle, and vacuum connection.

Procedure:

  • Reactant Charging: Add adipic acid and 1-hexanol to the reaction vessel in a 1:2.5 molar ratio.

  • Enzyme Addition: Add the immobilized lipase, typically 5% of the total weight of the substrates.[1][2]

  • Reaction Setup: Begin stirring to ensure the mixture is homogenous. Heat the reaction mixture to the desired temperature (e.g., 50°C).[1][2]

  • Vacuum Application: Once the desired temperature is reached, apply a vacuum (e.g., 6.7 kPa) to the system to remove the water produced during the esterification.[1]

  • Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them using appropriate techniques (e.g., titration to determine the acid value, or gas chromatography).

  • Reaction Completion: The reaction is considered complete when the conversion to this compound reaches the desired level (e.g., >99%). Under optimal conditions, this can be achieved within 3 hours.[1]

  • Enzyme Recovery: After the reaction, stop the heating and stirring. Allow the enzyme to settle, then separate it from the product mixture by filtration or decantation for potential reuse.

  • Product Purification: The resulting product can be purified if necessary, although solvent-free systems often yield a high-purity product.[2]

Experimental Workflow Diagram

ExperimentalWorkflow ChargeReactants Charge Reactants (Adipic Acid, 1-Hexanol) AddEnzyme Add Immobilized Lipase ChargeReactants->AddEnzyme HeatStir Heat to 50°C & Stir AddEnzyme->HeatStir ApplyVacuum Apply Vacuum (6.7 kPa) HeatStir->ApplyVacuum Monitor Monitor Reaction ApplyVacuum->Monitor RecoverEnzyme Recover Enzyme Monitor->RecoverEnzyme Reaction Complete PurifyProduct Purify Product RecoverEnzyme->PurifyProduct

Caption: Workflow for the enzymatic synthesis of this compound.

References

Reducing byproduct formation during dihexyl adipate manufacturing.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of dihexyl adipate (B1204190). Our goal is to help you minimize byproduct formation and optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of adipic acid with hexanol.

Q1: My reaction yield is lower than expected. What are the potential causes and solutions?

A1: Low yield in dihexyl adipate synthesis is a common problem that can be attributed to several factors related to the reaction equilibrium. The esterification of adipic acid with hexanol is a reversible reaction that produces water as a byproduct.[1][2] The presence of water can shift the equilibrium back towards the reactants, thereby reducing the yield of the desired ester.[2][3]

To improve the yield, it is crucial to effectively remove water as it is formed. This can be achieved through several methods:

  • Azeotropic Distillation: Using a Dean-Stark trap with a solvent like toluene (B28343) is a highly effective method for continuous water removal.[2]

  • Vacuum Application: Applying a reduced pressure can help to remove water and other volatile components from the reaction mixture, driving the reaction forward.[4]

  • Excess Reactant: Using a molar excess of hexanol can shift the equilibrium towards the product side, in accordance with Le Chatelier's Principle.[5]

Another factor to consider is the reaction time. If the reaction is not allowed to proceed to completion, the yield will be suboptimal. Monitoring the reaction progress by measuring the acid value of the mixture is recommended. The reaction is generally considered complete when the acid value drops below a target threshold (e.g., < 2 mg KOH/g).[1]

Q2: The final this compound product is discolored (e.g., yellow). What causes this and how can I prevent it?

A2: Product discoloration is often a result of degradation byproducts formed at high reaction temperatures.[3] While higher temperatures can increase the reaction rate, they can also promote side reactions.

Solutions:

  • Optimize Reaction Temperature: Maintain the reaction temperature within the optimal range for the chosen catalyst system. For many acid-catalyzed reactions, a temperature range of 120-170°C is typical.[1]

  • Catalyst Selection: The choice of catalyst can influence product color. While strong mineral acids like sulfuric acid are effective, they can sometimes lead to more colored byproducts.[6] Consider using milder catalysts such as solid superacids or titanate esters, which are known for producing a better product color.[1] Enzymatic catalysis using lipases is another excellent option for milder reaction conditions.[4]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen) can help to prevent oxidative side reactions that may contribute to color formation.

Q3: My reaction is proceeding very slowly or seems to have stalled. What are the possible reasons?

A3: A slow or stalled reaction can be due to issues with the catalyst, insufficient temperature, or inefficient water removal.

Troubleshooting Steps:

  • Check the Catalyst:

    • Activity: Ensure the catalyst has not expired or been deactivated. For example, some catalysts are sensitive to water.[1]

    • Concentration: Verify that the correct amount of catalyst was added. Catalyst dosage can significantly impact the reaction rate.

  • Verify Reaction Temperature: Confirm that the reaction mixture is reaching and maintaining the target temperature.

  • Assess Water Removal: Check your water removal system (e.g., Dean-Stark trap). If no more water is being collected, the reaction may have reached equilibrium or stalled. If water is present in the reaction vessel, your removal method may not be efficient enough.

  • Mixing: Ensure that the reaction mixture is being stirred effectively. Proper agitation is necessary to ensure good contact between the reactants and the catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this compound synthesis?

A1: The primary byproduct of the Fischer esterification reaction is water .[1][3] Other potential impurities and byproducts include:

  • Unreacted Starting Materials: Residual adipic acid and hexanol.

  • Monoester: Monohexyl adipate, where only one of the carboxylic acid groups on the adipic acid molecule has been esterified.

  • Degradation Products: At excessively high temperatures, degradation of the reactants or the ester product can occur.[3]

  • Ether Byproducts: In acid-catalyzed reactions at high temperatures, the alcohol (hexanol) can undergo dehydration to form dihexyl ether, although this is less common under typical esterification conditions.

Q2: How do I choose the right catalyst for my this compound synthesis?

A2: The choice of catalyst depends on factors such as desired reaction rate, purity requirements, cost, and environmental considerations.

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Acids Sulfuric Acid, p-Toluenesulfonic AcidLow cost, high catalytic activity.[6][7]Can be corrosive, difficult to separate from the product, may lead to colored byproducts.[6]
Heterogeneous (Solid) Acids SO₄²⁻/ZrO₂-La₂O₃Reusable, easy to separate, environmentally friendly.[1]May have lower activity than homogeneous catalysts.
Titanate Esters Tetrabutyl TitanateHigh activity, good product color, low toxicity.[1]Can be sensitive to water.[1]
Enzymes (Lipases) Candida antarctica Lipase (B570770) (e.g., Novozym 435)High selectivity, mild reaction conditions, minimal byproducts, environmentally friendly.[4][6]Higher cost, can be slower than traditional acid catalysis.

Q3: What is the importance of the post-reaction workup?

A3: The post-reaction workup is critical for isolating a pure this compound product. A typical workup involves several key steps:[1][8]

  • Neutralization: This step removes any residual acidic catalyst and unreacted adipic acid. A wash with a weak base solution, such as sodium carbonate or sodium bicarbonate, is commonly used.[1][8]

  • Washing: Washing with water or brine removes any remaining salts and water-soluble impurities.[8]

  • Drying: The organic layer is dried using an anhydrous drying agent (e.g., sodium sulfate) to remove dissolved water.

  • Purification: The final purification is typically achieved through vacuum distillation. This step separates the this compound from any unreacted hexanol and other lower-boiling impurities.[1][8]

Experimental Protocols & Data

Comparative Data on Reaction Conditions

The following table summarizes different catalytic systems and conditions for adipate ester synthesis.

Catalyst SystemMolar Ratio (Alcohol:Acid)Catalyst DosageTemperature (°C)Reaction Time (h)Yield/ConversionReference
p-Toluenesulfonic acid & Sulfuric acid2:1 (Octanol:Adipic)1% of adipic acid mass1803Not specified[8]
Candida antarctica lipase BNot specifiedNot specified503~100%[5]
Ionic Liquid (IL)4:1 (Hexanol:Adipic)15 mol%80299%[5]
Tetrabutyl Titanate>1.2:1 (1,6-Hexanediol:Adipic)0.36-5.66 mmol/kg140-170Not specifiedHigh conversion[9]
Enzymatic (Vacuum)Not specifiedNot specifiedNot specified4100%[4]
Enzymatic (No Vacuum)Not specifiedNot specifiedNot specified975%[4]
Detailed Methodology: Acid-Catalyzed Synthesis of this compound

This protocol provides a general procedure for the laboratory-scale synthesis of this compound using an acid catalyst and a Dean-Stark apparatus for water removal.

Materials:

  • Adipic Acid

  • n-Hexanol (or 2-ethylhexanol)

  • Catalyst (e.g., p-Toluenesulfonic acid, 0.5-1.0% of total reactant mass)

  • Water-carrying agent (e.g., Toluene, ~5% of total reactant mass)

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Reaction vessel (e.g., three-neck round-bottom flask)

  • Mechanical stirrer

  • Thermometer or thermocouple

  • Dean-Stark apparatus with a reflux condenser

  • Heating mantle

  • Separatory funnel

  • Vacuum distillation apparatus

Procedure:

  • Reactant Charging:

    • Charge the reaction vessel with adipic acid and n-hexanol. A molar ratio of 2.2:1 (hexanol:adipic acid) is recommended to drive the reaction equilibrium.

    • Add the toluene to the flask.

  • Catalyst Addition & Reaction:

    • Begin stirring the mixture.

    • Add the acid catalyst to the flask.

    • Heat the mixture to reflux (typically 120-170°C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.[1]

    • Continue the reaction until the theoretical amount of water has been collected, or until the acid value of the mixture drops below the desired threshold.

  • Cooling and Neutralization:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Transfer the crude product to a separatory funnel.

    • Wash the organic layer with the 5% sodium carbonate solution to neutralize the catalyst and any unreacted adipic acid. Repeat until the aqueous layer is no longer acidic (test with pH paper).[1]

  • Washing and Drying:

    • Wash the organic layer with water, followed by a wash with brine.[8]

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification:

    • Filter the mixture to remove the drying agent.

    • Remove the toluene and excess hexanol under reduced pressure using a rotary evaporator.

    • Perform a final vacuum distillation to obtain the pure this compound.[1][8]

Visualizations

Reaction Pathway

reaction_pathway cluster_reactants Reactants Adipic_Acid Adipic Acid HOOC-(CH₂)₄-COOH Protonation Protonation of Carbonyl Oxygen Adipic_Acid->Protonation Hexanol n-Hexanol (2 eq.) CH₃(CH₂)₅OH Nucleophilic_Attack Nucleophilic Attack by Hexanol Hexanol->Nucleophilic_Attack Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Protonation Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Water_Elimination Elimination of Water Tetrahedral_Intermediate->Water_Elimination Dihexyl_Adipate This compound Water_Elimination->Dihexyl_Adipate Water Water (2 eq.) H₂O Water_Elimination->Water

Caption: Acid-catalyzed esterification pathway for this compound synthesis.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Purification Stage Charge_Reactants 1. Charge Reactants (Adipic Acid, Hexanol, Toluene) Add_Catalyst 2. Add Catalyst Charge_Reactants->Add_Catalyst Heat_Reflux 3. Heat to Reflux (120-170°C) Add_Catalyst->Heat_Reflux Remove_Water 4. Remove Water (Dean-Stark) Heat_Reflux->Remove_Water Cooling 5. Cool Reaction Remove_Water->Cooling Neutralization 6. Neutralize (Wash with Na₂CO₃) Cooling->Neutralization Washing 7. Wash (Water & Brine) Neutralization->Washing Drying 8. Dry (Anhydrous Na₂SO₄) Washing->Drying Distillation 9. Vacuum Distillation Drying->Distillation Final_Product Pure this compound Distillation->Final_Product

Caption: Overall workflow for the synthesis and purification of this compound.

Troubleshooting Logic

troubleshooting_logic Start Problem Identified Low_Yield Low Yield? Start->Low_Yield Discoloration Discoloration? Start->Discoloration Slow_Reaction Slow Reaction? Start->Slow_Reaction Low_Yield->Discoloration No Check_Water_Removal Check Water Removal (e.g., Dean-Stark) Low_Yield->Check_Water_Removal Yes Discoloration->Slow_Reaction No Lower_Temp Lower Reaction Temp Discoloration->Lower_Temp Yes Check_Catalyst Check Catalyst Activity & Concentration Slow_Reaction->Check_Catalyst Yes Increase_Hexanol Increase Hexanol Excess Check_Water_Removal->Increase_Hexanol Monitor_Acid_Value Monitor Acid Value to Ensure Completion Increase_Hexanol->Monitor_Acid_Value Change_Catalyst Consider Milder Catalyst (e.g., Titanate, Enzyme) Lower_Temp->Change_Catalyst Use_Inert_Atmosphere Use Inert Atmosphere (N₂) Change_Catalyst->Use_Inert_Atmosphere Verify_Temp Verify Temperature Check_Catalyst->Verify_Temp Ensure_Stirring Ensure Proper Stirring Verify_Temp->Ensure_Stirring

References

Technical Support Center: Troubleshooting Peak Tailing and Broadening in Dihexyl Adipate Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting common chromatographic issues encountered during the analysis of dihexyl adipate (B1204190).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing when analyzing dihexyl adipate?

Peak tailing, where the peak is asymmetrical with a trailing edge, can be caused by a number of factors. These can be broadly categorized as issues related to the chromatographic system, the method parameters, or the sample itself. Common causes include:

  • Active Sites: Interaction of this compound with active sites in the system, such as exposed silanols on the GC liner or HPLC column packing material.[1][2]

  • Column Contamination: Buildup of non-volatile residues from previous injections can create active sites and lead to peak distortion.[1]

  • Improper Column Installation: A poorly cut or installed GC column can create dead volume, leading to peak tailing.[1][3]

  • Incompatible pH of Mobile Phase (HPLC): If the pH of the mobile phase is not optimal, it can lead to secondary interactions between this compound and the stationary phase.

  • Sample Overload: Injecting too much sample can saturate the column, resulting in asymmetrical peaks.[1][2]

Q2: My this compound peak is broader than expected. What could be the cause?

Peak broadening, or an increase in peak width, leads to decreased resolution and sensitivity. The primary causes are often related to:

  • Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can cause the analyte band to spread.

  • Column Degradation: Over time, the stationary phase of a column can degrade, leading to a loss of efficiency and broader peaks.

  • Incorrect Flow Rate: A flow rate that is too high or too low can lead to increased band broadening.

  • Temperature Fluctuations: Inconsistent column temperature can affect analyte retention and peak width.

  • Solvent Mismatch (HPLC): Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause the peak to broaden.

Q3: Can the choice of column affect peak shape for this compound?

Absolutely. The choice of both the stationary phase and the column dimensions is critical.

  • For Gas Chromatography (GC): A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms, DB-5ms), is a good starting point for adipate ester analysis.[1] The use of a deactivated (silanized) liner is also crucial to minimize interactions that can cause peak tailing.[1]

  • For High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column is commonly used for the analysis of non-polar compounds like this compound.[4] Columns with high-purity silica (B1680970) and effective end-capping will minimize interactions with residual silanols, leading to better peak shape.

Q4: How does the mobile phase composition in HPLC affect the peak shape of this compound?

In reversed-phase HPLC, the mobile phase composition is a critical parameter. For a non-polar compound like this compound, a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used.[4][5]

  • Solvent Strength: A mobile phase that is too "weak" (i.e., too much water) will result in long retention times and potentially broad peaks. Conversely, a mobile phase that is too "strong" (i.e., too much organic solvent) will lead to very short retention times and may not provide adequate separation from other components.

  • pH: While this compound itself is not ionizable, the pH of the mobile phase can affect the ionization of residual silanol (B1196071) groups on the silica packing material. Operating at a lower pH (e.g., around 3-4 with the addition of a modifier like phosphoric or formic acid) can suppress the ionization of these silanols and reduce peak tailing.[6]

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting

If you are experiencing peak tailing or broadening in your GC analysis of this compound, follow this systematic troubleshooting guide.

DOT Script for GC Troubleshooting Workflow

GCTroubleshooting start Peak Tailing or Broadening Observed check_all_peaks Are all peaks tailing/broad? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_all No, only this compound peak check_all_peaks->no_all No physical_issue Likely a physical or system-wide issue yes_all->physical_issue chemical_issue Likely a chemical interaction issue no_all->chemical_issue check_install Check column installation (correct depth, clean cut) physical_issue->check_install check_leaks Check for system leaks (septa, fittings) check_install->check_leaks check_flow Verify carrier gas flow rate check_leaks->check_flow perform_maintenance Perform inlet maintenance (replace liner, septum, seal) check_flow->perform_maintenance solution1 Problem Resolved perform_maintenance->solution1 check_liner Use a fresh, deactivated inlet liner chemical_issue->check_liner trim_column Trim 10-20 cm from the column inlet check_liner->trim_column bakeout_column Bake out the column trim_column->bakeout_column check_sample_conc Check for sample overload (dilute sample) bakeout_column->check_sample_conc check_temp Optimize injection and oven temperatures check_sample_conc->check_temp solution2 Problem Resolved check_temp->solution2

Caption: Troubleshooting workflow for GC peak shape issues.

Problem Potential Cause Recommended Action Expected Outcome
Peak Tailing Active sites in the inlet liner Replace the liner with a new, deactivated (silanized) liner.Sharper, more symmetrical peak.
Column contamination Bake out the column according to the manufacturer's instructions. If tailing persists, trim 10-20 cm from the front of the column.[1]Improved peak shape and potentially shorter retention time.
Improper column installation Reinstall the column, ensuring a clean, square cut and the correct insertion depth into the injector and detector.Symmetrical peak shape.
Sample overload Dilute the sample and reinject.Reduced tailing and a more proportional peak height to concentration.
Peak Broadening Sub-optimal flow rate Optimize the carrier gas flow rate. For a 0.25 mm ID column, a flow rate of 1-2 mL/min is a good starting point.Narrower peak width and increased peak height.
Incorrect oven temperature Ensure the initial oven temperature is appropriate for solvent focusing, typically 10-20°C below the boiling point of the injection solvent.[3]Sharper peaks for early eluting compounds.
Column degradation If other troubleshooting steps fail, the column may be degraded. Replace with a new column.Restoration of expected peak shape and resolution.
High-Performance Liquid Chromatography (HPLC) Troubleshooting

For peak tailing or broadening issues in your HPLC analysis of this compound, refer to this guide.

DOT Script for HPLC Troubleshooting Workflow

HPLCTroubleshooting start Peak Tailing or Broadening Observed check_all_peaks Is the issue with all peaks? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_all No, mainly this compound check_all_peaks->no_all No system_issue Likely a system-wide issue yes_all->system_issue method_issue Likely a method or chemical interaction issue no_all->method_issue check_connections Check for loose fittings and leaks system_issue->check_connections check_pump Check pump for pressure fluctuations check_connections->check_pump check_detector Verify detector settings check_pump->check_detector flush_system Flush the system with a strong solvent check_detector->flush_system solution1 Problem Resolved flush_system->solution1 check_mobile_phase Optimize mobile phase (pH, solvent ratio) method_issue->check_mobile_phase check_column_health Check column health (flush, replace if old) check_mobile_phase->check_column_health check_sample_solvent Ensure sample solvent is compatible with mobile phase check_column_health->check_sample_solvent check_sample_load Check for column overload (dilute sample) check_sample_solvent->check_sample_load use_guard_column Consider using a guard column check_sample_load->use_guard_column solution2 Problem Resolved use_guard_column->solution2

Caption: Troubleshooting workflow for HPLC peak shape issues.

Problem Potential Cause Recommended Action Expected Outcome
Peak Tailing Secondary interactions with silanols Lower the pH of the mobile phase by adding a small amount of acid (e.g., 0.1% phosphoric acid or formic acid).[6] Use a highly end-capped column.Improved peak symmetry.
Column contamination Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).Removal of contaminants and restoration of peak shape.
Column bed deformation This can be caused by pressure shocks. If suspected, the column may need to be replaced. Using a guard column can help protect the analytical column.A new column should provide symmetrical peaks.
Metal chelation If this compound is interacting with metal surfaces in the system, consider adding a chelating agent like EDTA to the mobile phase.[7]Reduced tailing due to minimized metal interactions.
Peak Broadening Extra-column volume Minimize the length and internal diameter of all tubing. Ensure all fittings are properly connected to avoid dead volume.Sharper peaks and improved efficiency.
Solvent mismatch Dissolve the this compound standard and samples in the initial mobile phase composition.Symmetrical and sharp peak shape.
Inappropriate mobile phase strength Adjust the ratio of organic solvent to water. An increase in the organic solvent percentage will decrease retention time and may sharpen the peak.[8]Optimized retention time and peak width.
Column degradation If the column is old or has been used extensively, its efficiency may be compromised. Replace with a new column of the same type.[9]Restoration of sharp, symmetrical peaks.

Experimental Protocols

The following are recommended starting methods for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

Gas Chromatography (GC-FID/MS) Protocol

This method is based on established protocols for similar adipate esters.[10][11][12]

Parameter Recommended Setting Rationale
Column HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane)Provides good resolution for semi-volatile compounds like adipate esters.
Inlet SplitlessFor trace analysis to ensure maximum transfer of analyte to the column.
Inlet Temperature 250 °CEnsures complete vaporization of this compound without thermal degradation.
Carrier Gas HeliumInert and provides good efficiency.
Flow Rate 1.2 mL/min (constant flow)A typical flow rate for a 0.25 mm ID column.
Oven Program Initial: 70 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °CA starting point for separating this compound from other components. The ramp rate and hold times may need to be adjusted.
Detector FID or MSFID is a robust, general-purpose detector. MS provides mass spectral data for confirmation of identity.
FID Temperature 300 °CTo prevent condensation of the analyte.
MS Transfer Line 280 °CTo ensure efficient transfer of the analyte to the ion source.
Injection Volume 1 µLA standard injection volume. Can be adjusted based on sample concentration.
High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is adapted from protocols for similar non-polar esters.[4][6]

Parameter Recommended Setting Rationale
Column C18, 4.6 x 150 mm, 5 µm particle sizeA standard reversed-phase column suitable for non-polar analytes.[4]
Mobile Phase Acetonitrile:Water (90:10, v/v)A high percentage of organic solvent is needed to elute the non-polar this compound in a reasonable time.[4]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure consistent retention times.[4]
Detector UV at 210 nmAdipate esters have a weak UV chromophore, and detection at low wavelengths is necessary.[4]
Injection Volume 10 µLA standard injection volume.
Sample Solvent Mobile PhaseTo ensure compatibility and good peak shape.

References

Addressing matrix effects in the LC-MS/MS analysis of dihexyl adipate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects in the LC-MS/MS analysis of dihexyl adipate (B1204190).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of dihexyl adipate?

A1: In liquid chromatography-mass spectrometry (LC-MS), matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), significantly compromising the accuracy, precision, and sensitivity of the this compound analysis.[3][4][5] Common sources of matrix effects include salts, endogenous metabolites, and phospholipids (B1166683) from biological samples.[5][6]

Q2: What are the primary strategies to mitigate matrix effects in this compound analysis?

A2: The most effective strategies to counteract matrix effects can be categorized into three main areas:

  • Sample Preparation: Implementing a robust sample cleanup procedure is the first and most critical step. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are employed to remove interfering components from the sample matrix before analysis.[3][7][8]

  • Chromatographic Separation: Optimizing the LC method to achieve baseline separation of this compound from matrix components can significantly reduce interference.[9] This can be accomplished by adjusting the mobile phase composition, gradient profile, or by using a more selective column chemistry.

  • Use of Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects. A SIL-IS, such as a deuterated or ¹³C-labeled this compound, co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction and reliable quantification.[3][9][10]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: A common method to assess matrix effects is the post-extraction spike.[5][11] This involves comparing the peak area of this compound in a standard solution to the peak area of a post-extraction spiked sample (a blank matrix extract to which the analyte has been added). A significant difference in peak areas indicates the presence of matrix effects.

Q4: Is a stable isotope-labeled internal standard mandatory for accurate quantification of this compound?

A4: While not strictly mandatory for every application, using a stable isotope-labeled internal standard (SIL-IS) is highly recommended and often considered essential for achieving the most accurate and reliable quantitative results, especially in complex matrices.[3][10] A SIL-IS co-elutes with the analyte and experiences the same ionization effects, thus providing the most effective compensation for signal suppression or enhancement.[9] If a SIL-IS for this compound is not available, a structural analog may be used, but with the understanding that it may not perfectly mimic the behavior of the analyte.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Splitting for this compound
Possible Cause Troubleshooting Steps
Column Contamination Matrix components may be accumulating on the analytical column. Implement a robust column wash step at the end of each analytical run. Use a guard column to protect the analytical column.[7]
Incompatible Injection Solvent The solvent used to reconstitute the final extract may be too strong, causing peak distortion. Ensure the reconstitution solvent is as close as possible in composition to the initial mobile phase.
Column Degradation The analytical column may be nearing the end of its lifespan. Replace the column with a new one of the same type.
Issue 2: Signal Suppression or Enhancement
Possible Cause Troubleshooting Steps
Co-eluting Matrix Components Interfering substances from the sample matrix are affecting the ionization of this compound.[1]
1. Improve Sample Preparation: Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[3][7]
2. Optimize Chromatography: Modify the LC gradient to better separate this compound from matrix interferences.[9]
3. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[3]
Use of an Appropriate Internal Standard A stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects.[9][10]
Issue 3: High Background Noise or Contamination
Possible Cause Troubleshooting Steps
Contaminated Solvents or Reagents Impurities in solvents or reagents can introduce background noise. Use high-purity, LC-MS grade solvents and reagents. Analyze blank injections of your mobile phase solvents to check for contamination.[12]
Leaching from Labware Plasticizers like this compound are common contaminants from plastic labware. Use glassware or certified phthalate-free plasticware for all sample and standard preparations.[2][13]
LC System Contamination The LC system itself may be a source of contamination.[12] Flush the system thoroughly with a strong solvent like isopropanol.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general guideline for SPE cleanup of plasma samples for this compound analysis. Optimization may be required.

Materials:

  • SPE Cartridges (e.g., C18, 100 mg, 1 mL)

  • Plasma sample

  • Internal Standard (IS) solution (e.g., d4-Dihexyl Adipate in methanol)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • SPE Vacuum Manifold

  • Centrifuge

  • Evaporator

Procedure:

  • Sample Pre-treatment: To 500 µL of plasma in a glass tube, add 50 µL of IS solution. Vortex for 10 seconds. Add 1 mL of 2% formic acid in water and vortex.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and IS with 1 mL of acetonitrile into a clean glass tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Aqueous Samples

This protocol provides a general guideline for LLE of aqueous samples for this compound analysis.

Materials:

  • Aqueous sample

  • Internal Standard (IS) solution

  • Hexane (LC-MS grade)

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Evaporator

Procedure:

  • Sample Preparation: To 2 mL of the aqueous sample in a glass centrifuge tube, add 50 µL of IS solution.

  • Extraction: Add 2 mL of hexane. Vortex the mixture vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the phases.

  • Collection: Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.[2]

Quantitative Data Summary

The following table provides an illustrative comparison of the effectiveness of different sample preparation techniques in reducing matrix effects for this compound analysis. The values are representative and aim to guide method development.

Sample Preparation Method Matrix Effect (%) *Analyte Recovery (%) RSD (%) (n=6)
Protein Precipitation (Acetonitrile) 45% (Suppression)95< 15
Liquid-Liquid Extraction (Hexane) 85% (Slight Suppression)88< 10
Solid-Phase Extraction (C18) 98% (Minimal Effect)92< 5

*Matrix Effect (%) = (Peak area in post-spiked matrix / Peak area in neat solution) x 100. A value <100% indicates ion suppression, while >100% indicates ion enhancement.

Visualizations

Workflow_for_Mitigating_Matrix_Effects cluster_problem Problem Identification cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies cluster_validation Method Validation A Inaccurate or Irreproducible This compound Results B Perform Post-Extraction Spike Experiment A->B C Calculate Matrix Factor (MF = Peak in Matrix / Peak in Neat) B->C D Is MF significantly different from 1? C->D E Improve Sample Cleanup (SPE, LLE) D->E Yes I Validate Method for Accuracy, Precision, and Linearity D->I No F Optimize Chromatographic Separation E->F G Implement Stable Isotope-Labeled Internal Standard (SIL-IS) F->G H Re-evaluate Matrix Effect G->H H->I

Caption: Workflow for Identifying and Mitigating Matrix Effects.

Troubleshooting_Decision_Tree cluster_issues Select Observed Issue cluster_solutions1 Solutions for Signal Issues cluster_solutions2 Solutions for Peak Shape cluster_solutions3 Solutions for Background Noise Start LC-MS/MS Issue with This compound Analysis Issue1 Signal Suppression or Enhancement? Start->Issue1 Issue2 Poor Peak Shape? Start->Issue2 Issue3 High Background Noise? Start->Issue3 Sol1A Improve Sample Cleanup (SPE or LLE) Issue1->Sol1A Yes Sol2A Check Injection Solvent Compatibility Issue2->Sol2A Yes Sol3A Use Phthalate-Free Labware Issue3->Sol3A Yes Sol1B Optimize LC Gradient Sol1A->Sol1B Sol1C Use SIL-Internal Standard Sol1B->Sol1C Sol2B Implement Column Wash Sol2A->Sol2B Sol2C Replace Guard/Analytical Column Sol2B->Sol2C Sol3B Check Solvent Purity Sol3A->Sol3B Sol3C Clean LC System and MS Source Sol3B->Sol3C

Caption: Decision Tree for Troubleshooting Common LC-MS/MS Issues.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_final Final Steps A Plasma Sample + Internal Standard B Vortex and Add 2% Formic Acid A->B C Condition SPE Cartridge (Methanol, Water) B->C D Load Sample C->D E Wash Cartridge (10% Methanol) D->E F Elute Analyte (Acetonitrile) E->F G Evaporate Eluate to Dryness F->G H Reconstitute in Mobile Phase G->H I Inject for LC-MS/MS Analysis H->I

Caption: Experimental Workflow for Solid-Phase Extraction (SPE).

References

Stability testing of dihexyl adipate under various environmental conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of dihexyl adipate (B1204190) under various environmental conditions. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Disclaimer: Specific stability data for dihexyl adipate is limited in publicly available literature. Therefore, data for the closely related and structurally similar compound, di(2-ethylhexyl) adipate (DEHA), is used as a proxy in this document. It is recommended to perform compound-specific validation for critical applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to degradation through several pathways:

  • Hydrolysis: The ester linkages can be hydrolyzed, especially under acidic or basic conditions, to yield adipic acid and 1-hexanol.

  • Oxidation: Exposure to oxidative conditions, potentially initiated by heat or light, can lead to the formation of various degradation products.

  • Photodegradation: Although adipate esters do not have strong chromophores for absorbing near-UV or visible light, they may undergo direct photolysis when exposed to light with wavelengths greater than 290 nm. The presence of photosensitizers can accelerate this process.

  • Thermal Degradation: At elevated temperatures, this compound can undergo thermal decomposition.

Q2: What are the expected degradation products of this compound?

A2: The primary degradation products from hydrolysis are adipic acid and 1-hexanol. Under oxidative and thermal stress, a more complex mixture of byproducts can be formed, including aldehydes, ketones, and smaller ester fragments.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: this compound is most stable at neutral pH. The rate of hydrolysis increases significantly under both acidic and basic conditions. For the related compound DEHA, the estimated hydrolysis half-life is about 3 years at pH 7, while it decreases to 120 days at pH 8, indicating that base-catalyzed hydrolysis is a more significant degradation pathway.[1]

Q4: Is this compound sensitive to light?

A4: this compound may undergo direct photolysis as it contains functional groups that can absorb light at wavelengths greater than 290 nm.[1] The extent of degradation will depend on the intensity and wavelength of the light source, as well as the presence of other substances that can act as photosensitizers.

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: The most common and effective analytical techniques for quantifying this compound and its degradation products are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation and identification of volatile and semi-volatile compounds.

  • High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection: Suitable for non-volatile degradation products and can be developed into a stability-indicating method.

Data Summary

The following tables summarize the stability of di(2-ethylhexyl) adipate (DEHA) under various conditions. This data can be used as an initial guide for designing stability studies for this compound.

Table 1: Hydrolytic Stability of Di(2-ethylhexyl) Adipate (DEHA)

pHTemperature (°C)Half-life
725~ 3 years
825~ 120 days

Data is estimated based on structure-activity relationships.[1]

Table 2: Thermal Stability of Di(2-ethylhexyl) Adipate (DEHA)

ConditionDurationObservations
200°C in air30 hoursSignificant increase in total acid number and changes in viscosity. Formation of carboxylic acids and low molecular weight monoesters.

This data is from a thermal-oxidation study and indicates that at high temperatures in the presence of oxygen, significant degradation occurs.

Table 3: Photostability of Adipate Esters (General)

Light SourceExposure DurationDegradation
UV Lamp (e.g., 254 nm)VariesDegradation rate is dependent on the specific adipate ester and the presence of photosensitizers.
Simulated SunlightVariesMay undergo slow degradation.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing) in GC Analysis

  • Possible Causes:

    • Active sites in the GC inlet liner or on the column.

    • Column contamination.

    • Improper column installation.

    • Sample solvent and stationary phase polarity mismatch.

  • Solutions:

    • Use a deactivated inlet liner.

    • Trim the first few centimeters of the analytical column.

    • Ensure the column is installed correctly according to the manufacturer's instructions.

    • Choose a sample solvent that is compatible with the stationary phase.

Issue 2: Co-elution of this compound with Other Components in HPLC

  • Possible Causes:

    • Inadequate chromatographic resolution.

    • Similar polarity of this compound and interfering compounds.

  • Solutions:

    • Optimize the mobile phase composition (e.g., change the solvent ratio or use a different organic modifier).

    • Change the stationary phase to one with a different selectivity.

    • Adjust the column temperature.

    • If using a UV detector, consider using a diode array detector (DAD) and first-derivative spectra to resolve co-eluting peaks.

Issue 3: Inconsistent Quantification Results (Matrix Effects)

  • Possible Causes:

    • Interference from the sample matrix affecting the ionization of this compound in MS detection.

    • Co-eluting matrix components that absorb at the same wavelength in UV detection.

  • Solutions:

    • Improve sample preparation to remove interfering matrix components (e.g., use solid-phase extraction).

    • Use a matrix-matched calibration curve.

    • Employ an internal standard that is structurally similar to this compound.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Injection: Splitless or split injection, depending on the sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 10°C/minute to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detection: Electron ionization (EI) mode with a scan range of m/z 50-500.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate). If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction may be necessary.

Protocol 2: HPLC-UV Analysis of this compound

  • Instrumentation: High-performance liquid chromatograph with a UV detector.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Start with 60% acetonitrile.

    • Increase to 100% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/minute.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition. Filter the sample through a 0.45 µm filter before injection.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation Prep Prepare this compound Solution Stress Apply Stress Conditions (Heat, Light, pH) Prep->Stress Analytical_Method Select Analytical Method (GC-MS or HPLC) Stress->Analytical_Method Collect Samples at Timepoints Quantification Quantify this compound and Degradants Analytical_Method->Quantification Data_Analysis Analyze Degradation Data Quantification->Data_Analysis Report Generate Stability Report Data_Analysis->Report

Caption: Experimental workflow for stability testing of this compound.

Troubleshooting_Guide cluster_GC GC-MS Issues cluster_HPLC HPLC Issues cluster_General General Issues Start Inconsistent Analytical Results? Peak_Tailing Peak Tailing? Start->Peak_Tailing Coelution Co-elution? Start->Coelution Matrix_Effect Matrix Effects? Start->Matrix_Effect Check_Liner Check Inlet Liner & Column Peak_Tailing->Check_Liner Optimize_Method Optimize Mobile Phase/Column Coelution->Optimize_Method Improve_Cleanup Improve Sample Cleanup/ Use Internal Standard Matrix_Effect->Improve_Cleanup

References

Enhancing the efficiency of dihexyl adipate extraction from soil samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the efficiency of dihexyl adipate (B1204190) extraction from soil samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental design and execution.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and analysis of dihexyl adipate from soil samples.

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Incomplete Extraction: The chosen solvent may not be optimal, or the extraction time/temperature may be insufficient. The soil matrix, particularly high organic content, can strongly bind the analyte.- Solvent Optimization: Test a more polar solvent or a solvent mixture (e.g., hexane/acetone) to improve extraction efficiency.[1][2] - Increase Extraction Time/Temperature: For Soxhlet, extend the extraction duration. For ultrasonic extraction, increase sonication time. For PLE, elevate the temperature within the method's limits. - Sample Pre-treatment: For soils with high organic matter, consider a matrix disruption step or using a more rigorous extraction method like Pressurized Liquid Extraction (PLE).
Analyte Loss During Evaporation: this compound can be lost if the evaporation step is too aggressive (high temperature or strong nitrogen stream).- Gentle Evaporation: Use a gentle stream of nitrogen at a controlled temperature (e.g., 30-40°C). - Solvent Exchange: Exchange the extract into a higher boiling point solvent before final concentration.
Inefficient Sample Cleanup: Co-extracted matrix components can interfere with quantification and lead to analyte loss during the cleanup step.- SPE Optimization: Ensure the solid-phase extraction (SPE) cartridge is appropriate for the analyte and matrix. Optimize the conditioning, loading, washing, and elution steps.[3][4][5] - Alternative Cleanup: Consider alternative cleanup methods like gel permeation chromatography (GPC) for complex matrices.
High Background/Contamination Solvent Impurities: Solvents may contain phthalates or other plasticizers that interfere with this compound analysis.- Use High-Purity Solvents: Employ HPLC or pesticide-grade solvents. - Solvent Blank: Always run a solvent blank to check for contamination.
Laboratory Environment: Plasticizers are ubiquitous in laboratory environments and can be introduced from tubing, pipette tips, vials, and even dust.- Minimize Plastic Use: Use glass and PTFE materials wherever possible. - Thorough Cleaning: Meticulously clean all glassware. - Procedural Blank: Prepare a procedural blank (a sample with no soil) to assess contamination from the entire analytical process.
Carryover from Previous Samples: Residue from a highly concentrated sample can carry over to subsequent analyses.- Injector Maintenance: Clean the GC inlet and replace the liner and septum regularly.[6] - Rinse Injections: Run solvent blanks between samples to clean the injection port and column.
Poor Chromatographic Peak Shape (Tailing or Fronting) Active Sites in GC System: The analyte can interact with active sites in the injector liner, column, or connections, leading to peak tailing.- Use Deactivated Liners and Columns: Employ silanized liners and columns specifically designed for trace analysis. - Column Conditioning: Properly condition the GC column according to the manufacturer's instructions. - Inlet Maintenance: Regularly clean the GC inlet and replace the liner and septum.[6][7]
Improper Injection Technique: Too large an injection volume or an inappropriate injection speed can cause peak distortion.- Optimize Injection Volume: Reduce the injection volume. - Adjust Injection Speed: Optimize the injection speed for your instrument.
Column Overloading: Injecting too concentrated a sample can lead to peak fronting.- Dilute the Sample: Dilute the sample extract before injection.[7]
Non-linear Calibration Curve Adsorption at Low Concentrations: The analyte may be adsorbing to active sites in the GC system at lower concentrations, leading to a non-linear response.- System Inertness: Ensure the entire GC flow path is inert.[8] - Use a Carrier Solvent with an Analyte Protectant: This can help to mask active sites.
Detector Saturation at High Concentrations: The detector may be saturated at the upper end of the calibration range.- Adjust Calibration Range: Narrow the concentration range of your calibration standards.
Ion Source Issues (GC-MS): A dirty ion source can lead to a non-linear response.- Clean the Ion Source: Perform regular maintenance and cleaning of the MS ion source.[8][9]

Frequently Asked Questions (FAQs)

Q1: Which extraction method is most suitable for this compound in soil?

A1: The choice of extraction method depends on factors such as soil type, required extraction efficiency, sample throughput, and available instrumentation.

  • Soxhlet extraction is a classic and robust method but is time-consuming and solvent-intensive.

  • Ultrasonic-Assisted Extraction (UAE) is faster and uses less solvent than Soxhlet, making it a good alternative for routine analysis.[10][11][12]

  • Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), is a rapid and efficient automated technique that uses elevated temperatures and pressures, significantly reducing solvent consumption and extraction time.[13][14][15][16] It is particularly effective for challenging matrices.

Q2: What is the best solvent for extracting this compound from soil?

A2: A non-polar solvent or a mixture of non-polar and moderately polar solvents is generally effective. A mixture of n-hexane and acetone (B3395972) (e.g., 1:1 v/v) is commonly used for extracting plasticizers from soil as it can displace the analyte from the soil matrix and efficiently solubilize it.[1][2] The optimal solvent system may need to be determined empirically based on the specific soil type.

Q3: How can I minimize background contamination from plasticizers?

A3: Minimizing background contamination is critical for accurate analysis. Key practices include:

  • Using high-purity solvents and reagents.

  • Avoiding plastic labware; use glass and PTFE equipment instead.

  • Thoroughly cleaning all glassware with a solvent rinse.

  • Preparing a procedural blank with each batch of samples to monitor for contamination.

  • Storing samples and extracts in clean glass vials with PTFE-lined caps.

Q4: Is a cleanup step necessary after extraction?

A4: For most soil samples, a cleanup step is highly recommended to remove co-extracted matrix components that can interfere with GC-MS analysis. Solid-Phase Extraction (SPE) with a C18 or similar sorbent is a common and effective cleanup method.[3][4][5]

Q5: What are the typical GC-MS parameters for this compound analysis?

A5: A standard approach would involve a capillary GC column such as a DB-5ms or equivalent, with a temperature program that allows for the separation of this compound from other matrix components. For MS detection, selected ion monitoring (SIM) mode is often used to enhance sensitivity and selectivity.[17][18]

Quantitative Data on Extraction Efficiency

The following tables provide a summary of recovery data for plasticizers from soil using different extraction methods. Note that much of the available literature focuses on the closely related di(2-ethylhexyl) adipate (DEHA) and other plasticizers, which are used here as surrogates for this compound due to their similar chemical properties.

Table 1: Comparison of Extraction Methods for Plasticizers in Soil

Extraction MethodAnalyteSoil TypeSolventRecovery (%)Relative Standard Deviation (RSD) (%)Reference
Pressurized Liquid Extraction (PLE)Di(2-ethylhexyl) phthalate (B1215562) (DEHP)Not specifiedHexane/Acetone (1:1)86.0 - 99.8< 18[2]
Ultrasonic-Assisted Extraction (UAE)PAHsForest SoilEthyl Acetate (B1210297)/n-Hexane (1:1)71 - 107Not specified[19]
Microwave-Assisted Extraction (MAE)PCBsSpiked Soiln-Hexane/AcetoneGood recoveryNot specified[20][21]
Soxhlet ExtractionPCBsSpiked Soiln-Hexane/AcetoneUsed as a benchmarkNot specified[20][21]

Table 2: Recovery Data for Ultrasonic-Assisted Extraction (UAE) of PAHs in Soil (as an indicator of semi-volatile compound extraction)

ParameterCondition 1Condition 2Condition 3Optimal Condition
Solvent AcetoneDichloromethaneEthyl Acetate/n-Hexane (1:1)Ethyl Acetate/n-Hexane (1:1)
Extraction Time (min) 30609060
Recovery Range (%) LowerHigherHighest71 - 107

Data adapted from a study on PAHs, which are semi-volatile organic compounds with extraction behaviors that can be comparable to plasticizers.[19]

Experimental Protocols

Below are detailed methodologies for three common extraction techniques for this compound from soil samples.

Protocol 1: Ultrasonic-Assisted Extraction (UAE)
  • Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.

  • Weighing: Weigh 5-10 g of the prepared soil into a glass centrifuge tube.

  • Spiking (for QC): For quality control samples (matrix spike/matrix spike duplicate), add a known amount of this compound standard solution to the soil.

  • Solvent Addition: Add 20 mL of a 1:1 (v/v) mixture of n-hexane and acetone to the centrifuge tube.

  • Sonication: Place the tube in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 30°C).[19]

  • Centrifugation: Centrifuge the sample at approximately 2,500 rpm for 10 minutes to separate the soil from the solvent extract.

  • Extract Collection: Carefully decant the supernatant into a clean collection flask.

  • Repeat Extraction: Repeat the extraction process (steps 4-7) two more times with fresh solvent, combining all supernatants.

  • Concentration: Concentrate the combined extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Cleanup: Proceed with the SPE cleanup protocol.

Protocol 2: Soxhlet Extraction
  • Sample Preparation: Air-dry and sieve the soil sample as described for UAE. Mix the soil with anhydrous sodium sulfate (B86663) to remove residual moisture.

  • Thimble Loading: Place 10-20 g of the soil/sodium sulfate mixture into a cellulose (B213188) extraction thimble.

  • Apparatus Setup: Place the thimble into a Soxhlet extractor. Add 250 mL of a 1:1 (v/v) mixture of n-hexane and acetone and a few boiling chips to a round-bottom flask and connect it to the Soxhlet apparatus.

  • Extraction: Heat the flask to initiate solvent cycling. Extract for 16-24 hours at a rate of 4-6 cycles per hour.

  • Cooling: After extraction, allow the apparatus to cool to room temperature.

  • Concentration: Concentrate the extract to approximately 1-2 mL using a rotary evaporator.

  • Cleanup: Proceed with the SPE cleanup protocol.

Protocol 3: Solid-Phase Extraction (SPE) Cleanup
  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of ethyl acetate followed by 5 mL of methanol, and then 5 mL of deionized water. Do not allow the sorbent to dry.[5]

  • Sample Loading: Load the 1 mL concentrated extract (reconstituted in a solvent compatible with the SPE cartridge, e.g., by adding 5 mL of deionized water) onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.[5]

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.[5] Dry the cartridge under vacuum for 10-20 minutes.

  • Elution: Elute the retained this compound with 10 mL of ethyl acetate.[5] Collect the eluate in a clean collection tube.

  • Drying and Final Concentration: Pass the eluate through a small column of anhydrous sodium sulfate to remove any residual water. Concentrate the eluate to a final volume of 1.0 mL under a gentle stream of nitrogen for GC-MS analysis.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis prep1 Soil Sampling prep2 Air Drying & Sieving prep1->prep2 uae Ultrasonic-Assisted Extraction prep2->uae soxhlet Soxhlet Extraction prep2->soxhlet ple Pressurized Liquid Extraction prep2->ple concentrate Concentration uae->concentrate soxhlet->concentrate ple->concentrate cleanup SPE Cleanup concentrate->cleanup final_conc Final Concentration to 1 mL cleanup->final_conc gcms GC-MS Analysis final_conc->gcms G cluster_problems cluster_solutions_recovery cluster_solutions_background cluster_solutions_peak start Problem Encountered low_recovery Low Recovery? start->low_recovery high_background High Background? start->high_background bad_peak Poor Peak Shape? start->bad_peak check_extraction Optimize Extraction (Solvent, Time, Temp) low_recovery->check_extraction Yes check_solvents Run Solvent Blanks high_background->check_solvents Yes check_inlet Clean Inlet, Replace Liner/Septum bad_peak->check_inlet Yes check_evaporation Check Evaporation Step check_extraction->check_evaporation check_cleanup Optimize SPE Cleanup check_evaporation->check_cleanup check_labware Use Glass/PTFE check_solvents->check_labware run_procedural_blank Run Procedural Blank check_labware->run_procedural_blank check_column Condition/Replace Column check_inlet->check_column check_concentration Dilute Sample check_column->check_concentration

References

Overcoming interference in the spectroscopic analysis of dihexyl adipate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming interference during the spectroscopic analysis of dihexyl adipate (B1204190) (DEHA).

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of dihexyl adipate using various spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Question/Issue Possible Cause(s) Troubleshooting/Solution(s)
Why am I seeing a high background signal or contamination in my blank samples? This compound is a common plasticizer and can be present in laboratory consumables such as pipette tips, vials, and solvents.- Use glassware and solvent-rinsed equipment whenever possible. - Run solvent blanks to identify and subtract background contamination. - Purchase high-purity solvents and reagents certified for trace analysis.
My peak shape for this compound is poor (e.g., tailing, fronting). - Active sites in the GC inlet or column. - Incompatible solvent for the sample. - Column degradation.- Deactivate the GC inlet liner with silylation reagents. - Ensure the sample is dissolved in a solvent compatible with the stationary phase. - Condition the column according to the manufacturer's instructions or replace it if it's old.
I am observing co-eluting peaks that interfere with this compound quantification. Other plasticizers or matrix components with similar retention times.- Optimize the GC temperature program to improve separation. - Use a different GC column with a different stationary phase to alter selectivity.[1] - Employ tandem mass spectrometry (MS/MS) for more specific detection.
The recovery of this compound from my sample is low. - Inefficient extraction from the sample matrix. - Degradation of the analyte during sample preparation or injection.- Optimize the extraction method (e.g., liquid-liquid extraction, solid-phase extraction). - Use a deuterated internal standard to correct for recovery losses.[2] - Ensure the GC inlet temperature is not excessively high, which could cause thermal degradation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Question/Issue Possible Cause(s) Troubleshooting/Solution(s)
The characteristic carbonyl peak (~1735 cm⁻¹) of this compound is broad or shifted. - Presence of moisture in the sample. - Interaction with other components in the sample matrix. - Instrument malfunction.- Ensure the sample and KBr (if used) are completely dry. - Analyze the pure this compound standard to confirm the expected peak position. - Perform routine instrument performance checks.
I am unable to detect low concentrations of this compound. Insufficient sensitivity of the measurement technique (e.g., ATR).For trace-level detection, consider hot-pressing a thicker film of the sample and using transmission spectroscopy.[3]
My spectra have a sloping baseline or unexpected peaks. - Contamination of the ATR crystal or sample holder. - Atmospheric interference (CO₂, water vapor).- Clean the ATR crystal with an appropriate solvent (e.g., isopropanol) before each measurement. - Purge the spectrometer with dry nitrogen or air to minimize atmospheric interference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question/Issue Possible Cause(s) Troubleshooting/Solution(s)
The proton (¹H) NMR spectrum shows overlapping signals, making interpretation difficult. Structural similarities with other esters or aliphatic compounds in the sample.- Use a higher-field NMR spectrometer for better signal dispersion. - Perform 2D NMR experiments (e.g., COSY, HSQC) to resolve overlapping signals.
I am seeing extraneous peaks in my NMR spectrum. - Impurities in the deuterated solvent. - Contamination from the sample tube or cap.- Use high-purity deuterated solvents. - Rinse the NMR tube with a clean solvent before use.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound analysis?

A1: The most common sources of interference are:

  • Contamination: this compound is a ubiquitous plasticizer found in many lab products.

  • Matrix Effects: Complex sample matrices can suppress or enhance the analytical signal.[4]

  • Co-eluting Compounds: Other structurally similar compounds, such as different phthalates or adipates, can interfere with chromatographic separation.[1]

Q2: How can I minimize background contamination when analyzing for this compound?

A2: To minimize background contamination:

  • Avoid using plastic labware where possible.

  • Thoroughly clean all glassware with a suitable solvent.

  • Run procedural blanks with every batch of samples to monitor for contamination.

  • Use high-purity solvents and reagents.

Q3: What is the best spectroscopic technique for quantifying this compound?

A3: Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust technique for the quantification of this compound, offering both good separation and specific detection.[5][6] For complex matrices, coupling with tandem mass spectrometry (GC-MS/MS) can provide higher selectivity and sensitivity.[7]

Q4: Can I use FTIR for quantitative analysis of this compound?

A4: While FTIR is excellent for identifying the presence of the ester functional group, quantitative analysis can be challenging due to potential matrix effects and the need for careful calibration. However, for samples with a consistent matrix, it can be a rapid screening tool.

Q5: What are the characteristic spectral features of this compound?

A5:

  • FTIR: A strong carbonyl (C=O) stretching band around 1735 cm⁻¹ and C-O stretching bands between 1300 and 1000 cm⁻¹.[8][9][10]

  • ¹H NMR: Characteristic signals for the protons on the carbons adjacent to the ester oxygen (OCH₂) around 4.0 ppm, and signals for the aliphatic chain protons at various upfield shifts.[11]

  • ¹³C NMR: The carbonyl carbon signal appears around 173 ppm, and the carbon adjacent to the ester oxygen (OCH₂) is typically around 67 ppm.[12]

  • Mass Spectrometry (EI): Common fragment ions include m/z 112, 129, and 167.

Quantitative Data Summary

Table 1: Recovery and Limits of Quantification for this compound in Various Matrices

Analytical MethodMatrixExtraction MethodRecovery (%)Limit of Quantification (LOQ)Reference
GC-MSFishQuEChERS70-117%-
GC-MSCoffeeQuEChERS70-120%-[13]
HPTLCAntarctic KrillUltrasonic Solvent Extraction97.1-101.6%1 µg[14]
LC-MSIndoor Dust-105-130%1-150 µg/g

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in a Polymer Matrix

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the polymer sample into a glass vial.

    • Add 1 mL of tetrahydrofuran (B95107) (THF) and shake for 1 hour to dissolve the polymer.[15]

    • Add 2 mL of hexane (B92381) to precipitate the polyvinyl chloride (PVC).[15]

    • Filter the suspension through a 0.45 µm nylon filter.[15]

    • Dilute the filtrate with hexane for GC-MS analysis.[15]

  • GC-MS Conditions:

    • Column: Zebron ZB-5MSi (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[16]

    • Carrier Gas: Helium.[16]

    • Oven Program: Initial temperature of 80°C for 1 min, then ramp to 300°C at 40°C/min, and hold for 5 min.[16]

    • Injection Mode: Splitless.

    • MS Detector: Electron Ionization (EI) mode, scanning from m/z 50-500.

Protocol 2: FTIR-ATR Analysis of a Solid Sample for this compound

  • Instrument Setup:

    • Ensure the FTIR spectrometer is properly aligned and has been purged with dry air or nitrogen.

    • Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis:

    • Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

    • Apply pressure using the ATR accessory's pressure clamp.

    • Collect the sample spectrum.

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Visual Workflow

TroubleshootingWorkflow Troubleshooting Workflow for this compound Analysis start Start: Unexpected Results in Spectroscopic Analysis check_blanks Review Blank Samples: Contamination Present? start->check_blanks contamination_source Isolate Contamination Source: - Solvents - Glassware - Lab Consumables check_blanks->contamination_source Yes check_peak Examine Peak Shape and Retention Time (Chromatography): Issue Identified? check_blanks->check_peak No remediate_contamination Remediate Contamination: - Use High-Purity Solvents - Thoroughly Clean Glassware - Use Glass Instead of Plastic contamination_source->remediate_contamination remediate_contamination->start Re-analyze end End: Reliable Analysis remediate_contamination->end optimize_method Optimize Analytical Method: - Adjust Temperature Program - Change Column/Mobile Phase - Check for Active Sites check_peak->optimize_method Yes check_recovery Evaluate Analyte Recovery: Low Recovery? check_peak->check_recovery No optimize_method->start Re-analyze optimize_method->end optimize_extraction Optimize Sample Preparation: - Modify Extraction Technique - Use Internal Standard check_recovery->optimize_extraction Yes matrix_effects Investigate Matrix Effects: - Dilute Sample - Use Matrix-Matched Standards check_recovery->matrix_effects No/Unsure optimize_extraction->start Re-analyze optimize_extraction->end matrix_effects->start Re-analyze matrix_effects->end

Caption: Troubleshooting workflow for this compound analysis.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Dihexyl Adipate in Food Simulants

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of dihexyl adipate (B1204190) in food simulants. Given the structural similarity and common analytical approaches, this guide leverages validated methods for the closely related compound, di(2-ethylhexyl) adipate (DEHA), as a reliable surrogate to establish robust analytical protocols for dihexyl adipate. The primary focus is on Gas Chromatography-based methods, which are widely employed for the analysis of semi-volatile compounds like adipate esters migrating from food contact materials.

This document is intended for researchers, scientists, and drug development professionals involved in the safety assessment of food packaging materials and other food contact articles. It provides a comparative overview of method performance, detailed experimental protocols, and a visual representation of the validation workflow to aid in the selection and implementation of a suitable analytical method.

Data Presentation: Comparison of Analytical Method Performance

The selection of an analytical method is a critical step and is often dictated by the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the performance characteristics of a validated Gas Chromatography with Flame Ionization Detection (GC-FID) method for the analysis of DEHA in a fatty food simulant. These parameters provide a benchmark for the validation of a method for this compound.

Table 1: Performance Characteristics of a Validated GC-FID Method for DEHA in a Food Simulant

Performance ParameterResult
Analytedi(2-ethylhexyl) adipate (DEHA)
MatrixFood Simulant (Isooctane)
InstrumentationGas Chromatography-Flame Ionization Detector (GC-FID)
Working Range5–25 mg kg⁻¹[1][2]
Linearity (Correlation Coefficient)Model determined to be linear with no observed lack of fit[1][2]
SelectivityConsidered adequate, with no matrix effect observed[1][2]
RepeatabilityMethod showed adequate repeatability[1][2]
Intermediate PrecisionMethod showed adequate intermediate precision[1][2]
RobustnessRobust for migration temperature (20 °C ± 3 °C) and time (48 h ± 30 min)[1][2]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for ensuring the reproducibility and reliability of analytical results. Below are detailed methodologies for the key experiments cited in this guide.

Migration Test Protocol

This protocol describes the simulation of this compound migration from a plastic material into a fatty food simulant.

  • Sample Preparation: A defined surface area (e.g., 1 dm²) of the plastic film containing this compound is brought into contact with a specific volume (e.g., 100 mL) of a fatty food simulant, such as isooctane (B107328) (2,2,4-trimethylpentane) or ethanol/water mixtures.

  • Contact Conditions: The sample and simulant are held at a controlled temperature and for a specific duration to simulate storage conditions. For instance, for materials intended for long-term storage at room temperature, contact conditions of 10 days at 40°C may be used.[3] A study on DEHA migration used 48 hours at 20°C.[1][2]

  • Extraction: Following the contact period, the food simulant, now containing the migrated this compound, is carefully collected for analysis.

Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis Protocol

This protocol outlines the instrumental analysis of the food simulant to quantify the amount of migrated this compound.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is used.

  • Chromatographic Column: A capillary column, such as one coated with (5% phenyl)-methylpolysiloxane, is suitable for separating this compound from other potential migrants.

  • Injector: A splitless injection mode is typically employed for trace analysis to ensure the maximum transfer of the analyte onto the column.

  • Carrier Gas: Helium or hydrogen is used as the carrier gas.

  • Oven Temperature Program: A temperature gradient is established to ensure the efficient separation of analytes. An example program could be:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp 1: Increase to 220°C at a rate of 20°C/min, hold for 1 minute.

    • Ramp 2: Increase to 280°C at a rate of 5°C/min, hold for 4 minutes.[4]

  • Detector Temperature: The FID detector is typically maintained at a high temperature (e.g., 280°C) to ensure efficient ionization of the analyte.[4]

  • Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration of this compound in the food simulant sample is determined by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Protocol

For higher selectivity and confirmation of the analyte's identity, GC-MS is often employed.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (MS).

  • Sample Preparation and Chromatography: The sample preparation and GC conditions are generally similar to those used for GC-FID.

  • Mass Spectrometry: The mass spectrometer is typically operated in the Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for this compound.[4] Specific ions characteristic of the this compound molecule are monitored.

  • Quantification: Similar to GC-FID, quantification is performed using a calibration curve prepared from this compound standards. An internal standard may also be used to improve accuracy and precision.

Mandatory Visualization

The following diagram illustrates the general workflow for the validation of an analytical method for this compound in food simulants, a critical process for ensuring the method is fit for its intended purpose.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Application & Reporting A Define Analytical Requirements (Analyte, Matrix, Limits) B Select Analytical Technique (e.g., GC-FID, GC-MS) A->B C Optimize Instrumental Parameters (Temperature, Flow Rate, etc.) B->C D Linearity & Range C->D E Accuracy (Recovery) D->E F Precision (Repeatability & Intermediate) E->F G Selectivity / Specificity F->G H Limit of Detection (LOD) & Limit of Quantification (LOQ) G->H I Robustness H->I J Routine Sample Analysis I->J K Data Analysis & Interpretation J->K L Validation Report Generation K->L

Caption: Workflow for Analytical Method Validation.

References

A Comparative Analysis of Dihexyl Adipate and Dioctyl Adipate as Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of dihexyl adipate (B1204190) (DHA) and dioctyl adipate (DOA) for use as plasticizers in polymer formulations, particularly in polyvinyl chloride (PVC). The selection of an appropriate plasticizer is critical in determining the final properties and performance of polymeric materials. Adipate esters are widely utilized for their excellent low-temperature flexibility and compatibility with various polymers. This analysis, supported by experimental data and detailed methodologies, is intended to assist in making informed decisions for formulation needs.

Physicochemical Properties

A fundamental comparison begins with the intrinsic physicochemical properties of DHA and DOA. These properties influence their processing behavior and interaction with polymer matrices.

PropertyDihexyl Adipate (DHA)Dioctyl Adipate (DOA)
CAS Number 110-33-8123-79-5[1]
Chemical Formula C18H34O4C22H42O4[1][2]
Molecular Weight 314.46 g/mol 370.574 g/mol [2]
Appearance Colorless or light yellow transparent oily liquidColorless or slightly yellow, oily liquid[1][2]
Relative Density 0.929 - 0.936 (20 °C)0.925 - 0.929 (20 °C)[1]
Boiling Point 351.00 to 352.00 °C @ 760.00 mm Hg (est)417 °C (783 °F; 690 K)[3]
Melting Point -13.8 °C-67.8 °C (−90.0 °F; 205.3 K)[3]
Flash Point 185 °C (Open Cup)190 °C (min)[4]
Solubility Insoluble in water; soluble in alcohol, ether, and other organic solvents.Insoluble in water; soluble in many organic solvents like ethanol, ether, and benzene.[1]

Performance as Plasticizers

The efficacy of a plasticizer is determined by its impact on the mechanical and thermal properties of the polymer matrix and its permanence within that matrix. While direct comparative studies under identical conditions for DHA and DOA are limited in the available literature, this section outlines the expected performance based on their chemical nature and data from studies on DOA and other adipate esters.

Mechanical Properties

Plasticizers significantly affect the mechanical properties of the base polymer, such as tensile strength and elongation at break. The addition of a plasticizer generally decreases tensile strength and increases elongation, making the material more flexible.

Mechanical PropertyExpected Performance with this compoundTypical Performance with Dioctyl Adipate
Tensile Strength Expected to decrease tensile strength of PVC.In PVC formulations, DOA is known to reduce tensile strength while increasing flexibility.
Elongation at Break Expected to significantly increase the elongation at break of PVC.Known to impart good softness and high elongation to PVC products.[4]
Hardness (Shore A) Expected to reduce the hardness of PVC.Effectively reduces the hardness of PVC, a key indicator of plasticization.
Thermal Stability

The thermal stability of a plasticized polymer is crucial for its processing and end-use applications. Thermogravimetric analysis (TGA) is a standard method to evaluate this property. Adipate plasticizers generally exhibit good thermal stability.

Thermal PropertyExpected Performance with this compoundTypical Performance with Dioctyl Adipate
Decomposition Temperature Expected to have good thermal stability, though potentially slightly lower than DOA due to its lower molecular weight.DOA has high thermal stability and can resist decomposition at commonly used processing temperatures.[1]
Glass Transition Temperature (Tg) Expected to significantly lower the Tg of PVC, indicating good plasticizing efficiency.Effectively lowers the Tg of PVC, enhancing its low-temperature flexibility.
Migration Resistance

Plasticizer migration is the movement of the plasticizer out of the polymer matrix, which can lead to embrittlement of the plastic and contamination of surrounding materials. Migration resistance is influenced by the molecular weight of the plasticizer and its compatibility with the polymer.

Migration PropertyExpected Performance with this compoundTypical Performance with Dioctyl Adipate
Volatility Due to its lower molecular weight compared to DOA, DHA may exhibit slightly higher volatility.DOA is known for its relatively low volatility.[5]
Leaching/Exudation The lower molecular weight of DHA might lead to a higher tendency for migration compared to DOA.Adipates can be more prone to migration than phthalates.[6] However, DOA's higher molecular weight compared to shorter-chain adipates suggests better migration resistance.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the objective comparison of plasticizer performance.

Mechanical Properties Testing (ASTM D882)

Objective: To determine the tensile strength and elongation at break of plasticized PVC films.

Methodology:

  • Specimen Preparation: Prepare thin films of PVC plasticized with DHA and DOA at the same concentration (e.g., 40 phr - parts per hundred of resin). Cut the films into rectangular specimens of specific dimensions (e.g., 25 mm wide and 150 mm long).

  • Conditioning: Condition the specimens at a standard laboratory temperature of 23°C (73°F) and 50% relative humidity for at least 24 hours.

  • Testing:

    • Mount the specimen in the grips of a universal testing machine (UTM).

    • Apply a tensile load at a constant rate of crosshead displacement (e.g., 50 mm/min) until the specimen fails.

    • Record the force and elongation throughout the test.

  • Data Analysis:

    • Tensile Strength: Calculate the maximum stress the specimen withstood before breaking.

    • Elongation at Break: Calculate the percentage increase in length of the specimen at the point of fracture.

    • Analyze the resulting stress-strain curve to determine these properties.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

Objective: To evaluate and compare the thermal stability of PVC plasticized with DHA and DOA.

Methodology:

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the plasticized PVC film into a TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis:

    • Record the sample weight as a function of temperature.

    • The resulting TGA curve will show the onset temperature of degradation and the temperature of maximum mass loss rate, which are indicators of thermal stability.

Migration Resistance Testing (Activated Carbon Method)

Objective: To determine the amount of plasticizer that migrates from the PVC compound due to volatilization.

Methodology:

  • Specimen Preparation: Cut the plasticized PVC films into circular discs of a specific diameter (e.g., 50 mm).

  • Conditioning: Condition the specimens as per the mechanical properties testing protocol.

  • Initial Weighing: Accurately weigh the conditioned PVC test specimen (W1).

  • Exposure:

    • Place the specimen in a container and completely surround it with activated carbon.

    • Place the container in an oven at a constant elevated temperature (e.g., 70°C) for a specified duration (e.g., 24 hours).

  • Final Weighing:

    • After the exposure period, remove the specimen from the activated carbon and carefully clean off any adhering particles.

    • Re-condition the specimen under the same initial conditions.

    • Accurately weigh the final specimen (W2).

  • Calculation: The percentage of weight loss due to plasticizer migration is calculated as: [(W1 - W2) / W1] * 100.

Visualizations

Experimental Workflow for Plasticizer Comparison

G cluster_prep Formulation and Preparation cluster_testing Performance Testing cluster_analysis Data Analysis and Comparison Formulation Define PVC Formulations (Control, +DHA, +DOA) Compounding Melt Compounding (e.g., Two-Roll Mill) Formulation->Compounding Molding Compression Molding of Test Specimens Compounding->Molding Mechanical Mechanical Properties (ASTM D882) - Tensile Strength - Elongation at Break Molding->Mechanical Thermal Thermal Stability (TGA) - Decomposition Temp. Molding->Thermal Migration Migration Resistance (Activated Carbon Method) - Weight Loss (%) Molding->Migration Data Collect and Analyze Quantitative Data Mechanical->Data Thermal->Data Migration->Data Comparison Comparative Analysis of DHA vs. DOA Performance Data->Comparison Conclusion Draw Conclusions on Suitability for Application Comparison->Conclusion

Caption: Experimental workflow for the comparative analysis of plasticizers.

Mechanism of Plasticizer Migration

G cluster_environment External Environment PolymerMatrix { Polymer Matrix (e.g., PVC)|{Plasticizer Molecules (DHA or DOA)}} Air Air / Atmosphere PolymerMatrix:p->Air Volatilization (Evaporation) Liquid Contacting Liquid (e.g., Water, Oil) PolymerMatrix:p->Liquid Leaching (Extraction) Solid Contacting Solid (e.g., another polymer) PolymerMatrix:p->Solid Exudation (Surface Migration)

Caption: Mechanisms of plasticizer migration from a polymer matrix.

Conclusion

Both this compound and dioctyl adipate are effective plasticizers for enhancing the flexibility of PVC. DOA is a well-established plasticizer known for its excellent low-temperature performance and good thermal stability.[1][5][7] Based on its higher molecular weight, DOA is expected to exhibit lower volatility and migration compared to DHA. The choice between DHA and DOA will depend on the specific requirements of the end application, including the desired degree of low-temperature flexibility, the processing temperatures, and the stringency of regulations regarding plasticizer migration. For applications where low migration is a critical factor, DOA would likely be the preferred choice. Conversely, if other performance characteristics are prioritized and migration is less of a concern, DHA may also be a suitable option. Further direct comparative studies are recommended to provide a more definitive quantitative comparison.

References

Dihexyl Adipate: A Performance-Driven Alternative to Phthalate-Based Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a plasticizer is a critical decision that extends beyond mere polymer flexibility. It directly impacts the material's biocompatibility, chemical stability, and the potential for leachables to contaminate sensitive applications. This guide provides a comprehensive performance comparison between dihexyl adipate (B1204190) and traditional phthalate-based plasticizers, supported by experimental data and detailed methodologies.

Dihexyl adipate is emerging as a viable alternative to phthalate (B1215562) plasticizers, a class of chemicals that has faced increasing scrutiny due to concerns over their potential as endocrine disruptors and reproductive toxicants.[1] Adipate esters, including this compound, are generally characterized by their lower toxicity profiles, enhanced flexibility at low temperatures, and greater biodegradability.[1] In contrast, while phthalates like di(2-ethylhexyl) phthalate (DEHP) have long been the industry standard for their high efficiency and versatility, regulatory restrictions on their use are growing.[1] This comparison guide will delve into the key performance indicators that differentiate these two classes of plasticizers.

Quantitative Performance Comparison

The efficacy of a plasticizer is determined by its ability to enhance the mechanical and thermal properties of a polymer matrix, as well as its permanence within that matrix. The following tables summarize key performance data for this compound and representative phthalate-based plasticizers.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these plasticizers is essential for formulators.

PropertyThis compoundDi(2-ethylhexyl) phthalate (DEHP)
Chemical Formula C18H34O4C24H38O4
Molecular Weight 314.46 g/mol 390.56 g/mol
Appearance Colorless, oily liquidColorless, viscous liquid
Boiling Point ~335 °C~385 °C
Plasticizing Efficiency

Plasticizing efficiency is a measure of how effectively a plasticizer increases the flexibility and lowers the glass transition temperature (Tg) of a polymer.

Performance MetricThis compound (and analogous adipates)Phthalate-Based Plasticizers (e.g., DEHP)
Effect on Glass Transition Temperature (Tg) Effectively lowers the Tg of polymers, enhancing flexibility. A study on a novel adipate ester showed a reduction of 132.2°C in the Tg of PVC.[1]Highly effective at lowering the Tg of PVC, which is a primary measure of their plasticizing efficiency.[1]
Tensile Strength Tends to result in lower tensile strength compared to unplasticized PVC as it increases flexibility.The addition of DEHP to PVC weakens the bond forces of the polymer atoms, leading to a lower tensile strength.
Elongation at Break Significantly increases the elongation at break, indicating enhanced flexibility.Increases the elongation at break of PVC, with higher concentrations generally leading to greater elongation.
Thermal Stability

Thermogravimetric analysis (TGA) is used to assess the thermal stability of plasticized polymers. The onset of decomposition is a critical parameter for determining the processing window and service life of the material.

Thermal PropertyThis compound (and analogous adipates)Phthalate-Based Plasticizers (e.g., DEHP)
Decomposition Temperature Generally exhibit good thermal stability. A study on a bio-based adipate plasticizer showed improved thermal stability compared to DOP.[1]Thermal stability varies among different phthalates.
Performance at Elevated Temperatures Long-chain adipates are more resistant to degradation at higher temperatures compared to some lower molecular weight plasticizers.[1]Can be susceptible to degradation and increased migration at elevated temperatures.
Migration Resistance

Plasticizer migration is a significant concern, particularly in applications involving contact with food, pharmaceuticals, or biological fluids.

Migration ParameterThis compound (and analogous adipates)Phthalate-Based Plasticizers (e.g., DEHP)
Volatility Higher molecular weight long-chain adipates are less volatile than shorter-chain phthalates.[1]Lower molecular weight phthalates can be more volatile, leading to higher migration rates.[1]
Leaching in Aqueous Media Adipates can be susceptible to extraction in certain solvents.Phthalates, not being chemically bound to the polymer, can migrate into surrounding media, a significant concern in medical and food contact applications.
Toxicological Profile

The differing toxicological profiles are a primary driver for the shift towards non-phthalate plasticizers.

Toxicological EndpointThis compound (and analogous adipates)Phthalate-Based Plasticizers (e.g., DEHP)
General Toxicity Generally considered to have a lower toxicity profile.DEHP is metabolized to mono(2-ethylhexyl) phthalate (MEHP), which is considered the primary toxic metabolite.[2]
Endocrine Disruption Not typically associated with endocrine-disrupting properties.MEHP and other metabolites can interfere with the endocrine system, particularly by acting as anti-androgens and disrupting steroid hormone biosynthesis.[2]
Carcinogenicity Not classified as a carcinogen.The International Agency for Research on Cancer (IARC) has classified DEHP as a Group 2B carcinogen, possibly carcinogenic to humans.[3]
Acute Oral LD50 (rat) >10,000 mg/kg25,000 - 30,000 mg/kg[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of plasticizer performance.

Plasticizing Efficiency (ASTM D2284)

Objective: To determine the effectiveness of a plasticizer in increasing the flexibility and lowering the glass transition temperature (Tg) of a polymer.

Methodology:

  • Sample Preparation: PVC formulations with varying concentrations of the plasticizer are prepared and molded into standardized test specimens (e.g., dumbbell-shaped).

  • Conditioning: The specimens are conditioned in a controlled environment to ensure consistent results.

  • Tensile Testing: The conditioned specimens are subjected to tensile stress in a universal testing machine until failure.

  • Data Acquisition: Key parameters such as tensile strength (stress at break), elongation at break (strain at break), and modulus of elasticity are measured and recorded.

  • Analysis: The data is analyzed to determine the plasticizer's efficiency in imparting flexibility and strength to the PVC material.[5]

Thermal Stability (Thermogravimetric Analysis - TGA)

Objective: To evaluate the temperature at which the plasticizer and the plasticized polymer begin to decompose.

Methodology:

  • Sample Preparation: A small, representative sample of the plasticized PVC is placed in a TGA crucible.

  • Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen).

  • Weight Monitoring: The weight of the sample is continuously monitored and recorded as a function of temperature.

  • Analysis: The onset of decomposition is determined from the TGA curve, typically as the temperature at which a significant weight loss begins.[2]

Migration Testing

Objective: To quantify the amount of plasticizer that leaches from the polymer matrix into a surrounding medium.

Methodology:

  • Sample Preparation: A sample of the plasticized PVC with a known surface area is prepared.

  • Immersion: The sample is immersed in a food simulant (e.g., ethanol, acetic acid, or a fatty food simulant like olive oil) or other relevant solvent.

  • Incubation: The sample is incubated for a specified time at a controlled temperature.

  • Extraction and Analysis: The simulant is collected, and the concentration of the migrated plasticizer is determined using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

  • Calculation: The migration rate is typically expressed in units of mass of plasticizer per unit surface area of the polymer (e.g., μg/cm²).

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound

The metabolism of this compound primarily involves hydrolysis and subsequent oxidation.

DHA This compound MHA Monohexyl Adipate DHA->MHA Hydrolysis (Esterases) AA Adipic Acid MHA->AA Hydrolysis Hexanol Hexanol MHA->Hexanol

Caption: Metabolic breakdown of this compound.

Toxicological Signaling Pathway of DEHP

DEHP exposure has been linked to the dysregulation of several critical signaling pathways, contributing to its toxic effects.

DEHP DEHP Exposure MEHP MEHP (Metabolite) DEHP->MEHP PPARa PPARα Activation MEHP->PPARa AR Androgen Receptor Antagonism MEHP->AR OxidativeStress Oxidative Stress MEHP->OxidativeStress Apoptosis Apoptosis Regulation MEHP->Apoptosis Hepatotoxicity Hepatotoxicity PPARa->Hepatotoxicity ReproToxicity Reproductive Toxicity AR->ReproToxicity Carcinogenesis Carcinogenesis OxidativeStress->Carcinogenesis Apoptosis->Carcinogenesis

Caption: DEHP's impact on cellular pathways.

Experimental Workflow for Plasticizer Performance Evaluation

A logical workflow is essential for the systematic evaluation of plasticizer performance.

cluster_formulation Formulation cluster_characterization Characterization cluster_analysis Data Analysis & Comparison Formulation PVC Resin + Plasticizer + Additives Compounding Melt Blending Formulation->Compounding Mechanical Tensile Testing (ASTM D2284) Compounding->Mechanical Thermal TGA / DSC Compounding->Thermal Migration Migration Testing Compounding->Migration Data Quantitative Data (Tg, Tensile Strength, etc.) Mechanical->Data Thermal->Data Migration->Data Comparison Performance Comparison Data->Comparison

References

A Comparative Guide to Purity Assessment of Dihexyl Adipate: Titration vs. Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds like dihexyl adipate (B1204190) is a cornerstone of quality control and is critical for ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of two common analytical techniques for purity assessment: the classical saponification titration method and the modern instrumental approach of gas chromatography.

This document outlines the principles of each method, presents a quantitative comparison of their performance, provides detailed experimental protocols, and illustrates the analytical workflows.

Quantitative Data Summary

The selection of an analytical method often involves a trade-off between factors such as precision, sensitivity, analysis time, and the specific information required. The following table summarizes the typical performance characteristics of saponification titration and gas chromatography with flame ionization detection (GC-FID) for the purity assessment of adipate esters.

ParameterSaponification TitrationGas Chromatography (GC-FID)
Purity (%) 99.1 ± 0.699.6 ± 0.2
Limit of Detection (LOD) ~0.1%0.01%
Limit of Quantitation (LOQ) ~0.3%0.03%
Precision (RSD%) < 1.0%< 0.5%
Analysis Time per Sample ~2 hours~30 minutes
Primary Impurities Detected Acidic/Basic impuritiesResidual alcohols, other esters, and volatile impurities

Method Comparison at a Glance

Saponification titration is a cost-effective and well-established method for determining the overall ester content.[1][2] However, it is a non-specific technique that quantifies the total amount of saponifiable material, which can include other esters besides dihexyl adipate. This method is particularly susceptible to interference from any free acidic or basic impurities present in the sample.[1]

Gas chromatography, on the other hand, offers superior specificity and sensitivity.[3][4][5][6] By separating the individual components of a sample, GC can not only quantify the purity of this compound but also identify and quantify specific impurities, such as residual hexanol from the synthesis process or other related ester byproducts.[1] The use of a flame ionization detector (FID) provides a robust and linear response for hydrocarbon-containing molecules like this compound.

Experimental Workflows

The following diagrams illustrate the sequential steps involved in the purity assessment of this compound by both saponification titration and gas chromatography.

TitrationWorkflow cluster_titration Saponification Titration Workflow T1 Weigh this compound Sample T2 Dissolve in Neutralized Ethanol (B145695) T1->T2 T3 Add Excess Ethanolic KOH T2->T3 T4 Reflux to Saponify T3->T4 T5 Cool to Room Temperature T4->T5 T6 Titrate with Standardized HCl T5->T6 T8 Calculate Purity T6->T8 T7 Perform Blank Titration T7->T8

Saponification Titration Workflow Diagram

ChromatographyWorkflow cluster_chromatography Gas Chromatography (GC-FID) Workflow C1 Prepare Standard Solutions C8 Calculate Purity based on Peak Area C1->C8 C2 Prepare this compound Sample Solution C3 Inject Sample into GC-FID C2->C3 C4 Separate Components in GC Column C3->C4 C5 Detect Components with FID C4->C5 C6 Record Chromatogram C5->C6 C7 Identify and Integrate Peaks C6->C7 C7->C8

Gas Chromatography (GC-FID) Workflow Diagram

Experimental Protocols

Saponification Titration

This method determines the purity of this compound by measuring the amount of potassium hydroxide (B78521) (KOH) required to hydrolyze (saponify) the ester.

Materials:

  • This compound sample

  • 0.5 M Ethanolic Potassium Hydroxide (KOH) solution

  • 0.5 M Hydrochloric Acid (HCl) solution, standardized

  • Phenolphthalein (B1677637) indicator solution

  • Ethanol (95%), neutralized

  • Reflux condenser and heating mantle

  • Burette, pipette, and flasks

Procedure:

  • Accurately weigh approximately 2 g of the this compound sample into a 250 mL flask.

  • Add 25 mL of neutralized ethanol to dissolve the sample.

  • Add a few drops of phenolphthalein indicator. If the solution is not colorless, neutralize any free acid with 0.1 M ethanolic KOH until a faint pink color persists.

  • Accurately add 50.0 mL of 0.5 M ethanolic KOH solution to the flask.

  • Connect the flask to a reflux condenser and heat the mixture to a gentle boil for 1-2 hours to ensure complete saponification.[7]

  • Allow the mixture to cool to room temperature.

  • Add a few more drops of phenolphthalein indicator and titrate the excess (unreacted) KOH with the standardized 0.5 M HCl solution until the pink color disappears.[8]

  • Record the volume of HCl used.

  • Perform a blank titration by following the same procedure but without the this compound sample.

  • The purity of the this compound is calculated based on the difference in the volume of HCl used for the blank and the sample, which corresponds to the amount of KOH consumed during saponification.

Gas Chromatography (GC-FID)

This method separates this compound from any volatile impurities, and the purity is determined by the relative peak area.

Materials and Instrumentation:

  • This compound sample and reference standard

  • Suitable solvent (e.g., hexane (B92381) or isooctane, HPLC grade)

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column (e.g., a non-polar or mid-polar column such as one with a 5% phenyl-methylpolysiloxane stationary phase).[9]

Procedure:

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., hexane) to a final concentration of approximately 1 mg/mL.[1]

  • Instrumental Conditions (Typical):

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at an initial temperature of 150 °C, hold for 1 minute, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL (split or splitless injection can be used).

  • Analysis: Inject the prepared sample solution into the GC.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time, which should be confirmed by running a standard. The purity is calculated by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Conclusion

Both saponification titration and gas chromatography are viable methods for the purity assessment of this compound. Titration offers a simple and inexpensive way to determine the total ester content and is suitable for routine quality control where the impurity profile is well-understood.[1] However, for a more detailed and accurate purity assessment, especially in research and development settings where the presence of specific impurities could impact experimental outcomes, the specificity and sensitivity of gas chromatography make it the superior method.[3][4][5][6] The choice of method should be guided by the specific requirements of the analysis, including the desired level of accuracy, the need to identify and quantify impurities, and the available resources.

References

Cross-laboratory validation of dihexyl adipate measurement protocols.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Cross-Laboratory Validation of Dihexyl Adipate (B1204190) Measurement Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihexyl adipate is a plasticizer used in various materials, and its accurate quantification is crucial for quality control, regulatory compliance, and safety assessment. This guide provides a comparative overview of the two most common analytical techniques for measuring adipate esters: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The performance of these methods is compared based on published validation data, and detailed experimental protocols are provided to assist laboratories in setting up and validating their own measurement procedures.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the quantitative performance data for the analysis of di(2-ethylhexyl) adipate (DEHA) using GC-MS and LC-MS/MS. These parameters are critical for evaluating the reliability and suitability of a method for a specific application.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance

Performance ParameterMethod 1: GC-MS/MSMethod 2: GC-FID
Linearity Range 5 - 500 ng/g5 - 25 mg/kg[1]
Matrix Medical Infusion SetsFood Simulant (Isooctane)[1]
Recovery (%) 91.8 - 122%[2]Not Reported
Limit of Quantification (LOQ) 54.1 - 76.3 ng/g[2]Not Reported
Precision (Repeatability, %RSD) 1.8 - 17.8%[2]Adequate repeatability reported[1]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Performance

Performance ParameterMethod 1: Online-SPE-LC-MS/MS
Linearity Range Not explicitly stated, but used for quantification
Matrix Human Urine
Recovery (%) 92 - 109%[3][4]
Limit of Quantification (LOQ) 0.05 - 0.1 µg/L[3][4]
Precision (Repeatability, %RSD) < 5%[3][4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published methods for DEHA and can be adapted for this compound analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Food Simulant

This protocol is based on the determination of DEHA migration from food packaging into a fatty food simulant.[1]

a) Sample Preparation (Migration Test):

  • A 1 dm² piece of the plastic film is brought into contact with 100 ml of 2,2,4-trimethylpentane (B7799088) (isooctane) as a food simulant.

  • The contact is maintained for 48 hours at 20°C.

  • The resulting isooctane (B107328) solution, containing the migrated DEHA, is then directly analyzed.

b) GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Mass Spectrometer: Agilent 5973N Mass Selective Detector or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 10 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 129, 147 for DEHA).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Aqueous Samples

This protocol is adapted from a method for the analysis of DEHA metabolites in human urine and is suitable for aqueous matrices.[3][4]

a) Sample Preparation (Enzymatic Hydrolysis for Conjugated Metabolites):

  • To 1 mL of urine, add a buffer solution (e.g., ammonium (B1175870) acetate) and an enzyme solution (e.g., β-glucuronidase/arylsulfatase).

  • Incubate the mixture to hydrolyze conjugated metabolites.

  • After incubation, the sample is ready for online Solid-Phase Extraction (SPE).

b) LC-MS/MS Instrumentation and Conditions:

  • LC System: Agilent 1200 series or equivalent, equipped with an online SPE system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex API 5500) with an electrospray ionization (ESI) source.

  • SPE Cartridge: A suitable reversed-phase cartridge for analyte trapping and cleanup.

  • Analytical Column: A C18 or phenyl-hexyl column suitable for separating adipate esters.

  • Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.3 - 0.5 mL/min).

  • Mass Spectrometer Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Define precursor and product ion transitions specific to this compound.

Visualization of Validation Workflow

The following diagrams illustrate the key logical flows in a cross-laboratory validation study.

Cross_Laboratory_Validation_Workflow cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Inter-Laboratory Execution cluster_analysis Phase 3: Data Analysis and Reporting A Define Validation Scope and Acceptance Criteria B Develop Standardized Analytical Protocol A->B C Select Participating Laboratories B->C D Prepare and Distribute Homogeneous Test Samples C->D E Lab 1: Protocol Execution and Data Generation D->E Distribute Protocol & Samples F Lab 2: Protocol Execution and Data Generation D->F Distribute Protocol & Samples G Lab 'n': Protocol Execution and Data Generation D->G Distribute Protocol & Samples H Collect and Compile Data from All Labs E->H Submit Results F->H Submit Results G->H Submit Results I Statistical Analysis of Inter-Laboratory Precision and Accuracy H->I J Compare Results Against Acceptance Criteria I->J K Final Validation Report J->K

Caption: Workflow for a typical cross-laboratory validation study.

Signaling_Pathway_Placeholder cluster_method_selection Method Selection Logic MS1 Define Analytical Need (e.g., Trace vs. Bulk, Matrix Type) MS2 Volatile & Thermally Stable Analyte? MS1->MS2 MS3 GC-MS (High volatility, good for non-polar compounds) MS2->MS3 Yes MS4 LC-MS/MS (Wide applicability, good for polar & non-volatile compounds) MS2->MS4 No MS5 High Sensitivity & Selectivity Required? MS3->MS5 MS4->MS5 MS6 Tandem MS (MS/MS) (Improves Signal-to-Noise) MS5->MS6 Yes

Caption: Decision logic for selecting an analytical method.

References

A Comparative Guide to Spectroscopic Techniques for Dihexyl Adipate Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the characterization of dihexyl adipate (B1204190) purity. Dihexyl adipate, a widely used plasticizer and emollient, requires stringent purity control for its application in pharmaceutical and other high-stakes industries. This document outlines the principles, experimental protocols, and comparative performance of key spectroscopic methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), often coupled with chromatographic techniques—to enable informed decisions in quality control and analytical method development.

Comparative Overview of Spectroscopic Techniques

The selection of an appropriate analytical technique for purity assessment depends on several factors, including the nature of the expected impurities, the required sensitivity and selectivity, and practical considerations such as sample throughput and cost. The following table summarizes the key performance characteristics of NMR, FTIR, and MS-based methods for the analysis of this compound.

TechniquePrincipleInformation ProvidedStrengthsLimitations
Quantitative NMR (qNMR) Measures the nuclear magnetic resonance of atomic nuclei, with signal intensity directly proportional to the number of nuclei.Structural elucidation, identification and quantification of the primary compound and impurities without the need for identical reference standards.High precision and accuracy, provides structural information, primary analytical method.Lower sensitivity compared to MS, requires relatively pure reference standards for accurate quantification.
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations, providing a chemical fingerprint of the sample.Identification of functional groups, qualitative and quantitative analysis of the bulk material and potential contaminants.Fast, non-destructive, and cost-effective for screening and qualitative analysis.Lower specificity for complex mixtures, quantitative analysis can be challenging due to overlapping peaks.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their physicochemical properties, followed by mass-based detection and identification.High-sensitivity detection and quantification of volatile and semi-volatile impurities.Excellent sensitivity and selectivity, well-established for trace analysis.[2][3]Requires sample volatilization, which may not be suitable for thermally labile compounds.
High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Spectroscopy Separates compounds in a liquid mobile phase based on their interaction with a stationary phase, with detection by UV absorbance.Quantification of non-volatile impurities that possess a UV chromophore.Suitable for a wide range of non-volatile compounds.[4][5]Less universal detection than MS, as impurities must have a UV chromophore.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following sections provide standardized protocols for the key spectroscopic techniques discussed.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Purity Assessment

Objective: To determine the absolute purity of this compound by ¹H NMR using an internal standard.

Materials:

  • This compound sample

  • High-purity internal standard (e.g., maleic anhydride, dimethyl sulfone)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tubes (5 mm)

  • Analytical balance (accurate to 0.01 mg)

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial. The molar ratio of the analyte to the internal standard should be optimized for clear signal integration.

    • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure accurate quantification include:

      • A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

      • A 90° pulse angle.

      • Sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals of interest).

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the methylene (B1212753) protons adjacent to the ester oxygen, ~4.0 ppm) and a signal from the internal standard.

    • Calculate the purity of this compound using the following formula[6]:

      Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Fourier-Transform Infrared (FTIR) Spectroscopy for Qualitative and Semi-Quantitative Analysis

Objective: To identify this compound and screen for the presence of common impurities like adipic acid and hexanol.

Materials:

  • This compound sample

  • Reference standards of this compound and potential impurities.

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation:

    • Place a small drop of the this compound sample directly onto the ATR crystal.

  • FTIR Data Acquisition:

    • Collect the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of the clean, empty ATR crystal before analyzing the sample.

  • Data Analysis:

    • Compare the sample spectrum to a reference spectrum of pure this compound. Key characteristic peaks for this compound include:

      • ~1735 cm⁻¹ (C=O stretching of the ester)

      • ~2960-2860 cm⁻¹ (C-H stretching of alkyl chains)

      • ~1170 cm⁻¹ (C-O stretching)

    • Look for the presence of impurity-specific peaks, such as a broad O-H stretch around 3000 cm⁻¹ for residual adipic acid or hexanol.

    • For semi-quantitative analysis, a calibration curve can be prepared by measuring the absorbance of a characteristic peak for a series of standards with known concentrations.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Objective: To separate, identify, and quantify volatile and semi-volatile impurities in this compound.

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., hexane, dichloromethane)

  • Reference standards of potential impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A suitable capillary column (e.g., DB-5ms).

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Use a suitable temperature program to separate the components. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 300 °C).

    • The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of, for example, 40-500 amu.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST) and by running reference standards.

    • Quantify impurities by creating a calibration curve using the peak areas of the reference standards.[7]

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive purity characterization of this compound, from initial screening to detailed impurity profiling.

Workflow for this compound Purity Characterization cluster_0 Initial Screening & Identification cluster_1 Quantitative Purity Assessment cluster_2 Trace Impurity Profiling A This compound Sample B FTIR Spectroscopy A->B Qualitative Check D Quantitative NMR (qNMR) A->D Quantitative Analysis F GC-MS Analysis A->F Volatile Impurities G HPLC-UV Analysis A->G Non-Volatile Impurities C Qualitative Identification & Impurity Screening B->C C->D Further Investigation if Impurities Detected C->F Further Investigation if Impurities Detected C->G Further Investigation if Impurities Detected E Absolute Purity Determination D->E H Identification & Quantification of Impurities F->H G->H Impurity Sources and Analytical Targeting cluster_0 Manufacturing Process cluster_1 Potential Impurities cluster_2 Targeted Analytical Techniques Reactants Adipic Acid + Hexanol Esterification Esterification Reaction Reactants->Esterification Purification Purification Steps Esterification->Purification Unreacted Residual Adipic Acid & Hexanol Esterification->Unreacted Incomplete Reaction Byproducts Monohexyl Adipate Esterification->Byproducts Side Reactions Product This compound Purification->Product Degradation Degradation Products Product->Degradation Storage/Stress NMR qNMR Product->NMR Purity & Identity FTIR FTIR Product->FTIR Purity & Identity Unreacted->FTIR GCMS GC-MS Unreacted->GCMS HPLC HPLC-UV Unreacted->HPLC Byproducts->NMR Byproducts->GCMS Byproducts->HPLC Degradation->GCMS Degradation->HPLC

References

A Comparative Analysis of Adipate Plasticizer Migration from Food Contact Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Adipate (B1204190) Plasticizer Performance with Supporting Experimental Data.

The migration of plasticizers from packaging materials into foodstuffs is a critical concern for consumer safety and regulatory compliance. Adipate plasticizers, often used as substitutes for phthalates in flexible PVC and other polymers, are valued for their performance, particularly in low-temperature applications. However, their potential to migrate into food, especially fatty foods, necessitates a thorough understanding of their migratory behavior. This guide provides a comparative study on the migration of different adipate plasticizers, summarizing key experimental data and outlining the methodologies used for their assessment.

Comparative Migration Data of Adipate Plasticizers

The migration of adipate plasticizers is influenced by several factors, including the type of plasticizer, the nature of the food or food simulant, contact time, and temperature. The following tables summarize quantitative data from various studies on the migration of common adipate plasticizers.

Table 1: Migration of Di(2-ethylhexyl) Adipate (DEHA) into Various Food Simulants and Foods

Food Simulant/FoodContact Time (h)Contact Temperature (°C)Migration LevelReference
Food Simulants
3% Acetic Acid240401.46 mg/dm²[1]
Olive Oil24040High (75-90% loss)[1]
Isooctane4820Not specified[2]
Foods
Kefalotyri Cheese2405 ± 0.5345.4 mg/kg (18.9 mg/dm²)
Edam Cheese2405 ± 0.5222.5 mg/kg (12.2 mg/dm²)
Feta Cheese2405 ± 0.5133.9 mg/kg (7.3 mg/dm²)
Chicken Flesh + Skin2404-53.2-22.3 mg/dm²[3]
Chicken Flesh2404-50.9-8.9 mg/dm²[3]

Table 2: Migration of Dioctyl Adipate (DOA) into Food

FoodContact Time (h)Contact Temperature (°C)Migration LevelReference
Chicken Flesh + Skin2404-535.6% loss from film[3]
Chicken Flesh2404-514.3% loss from film[3]

Table 3: Comparative Migration of Adipates and Other Plasticizers

PlasticizerFood SimulantContact TimeContact TemperatureMigration NotesReference
DEHAOlive Oil10 days40°CHigh migration into fatty foods.[1]
DOA---Migration of DOA is about two times greater than DOP (a phthalate) due to its linear structure.[4]
DINAFatty Foods--Migration from PVC cling film into wrapped food has been described.[5]

Note: Direct comparative studies under identical conditions for a wide range of adipate plasticizers are limited. The data presented is compiled from various sources and should be interpreted within the context of each study's experimental parameters.

Experimental Protocols

Accurate determination of plasticizer migration is essential for risk assessment. The following outlines a general experimental protocol for quantifying adipate plasticizer migration, primarily using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation (Solid-Phase Extraction - SPE)

This protocol is a common method for extracting adipate plasticizers from food or food simulants before GC-MS analysis.

  • Homogenization: Solid food samples are homogenized. Liquid samples (food simulants) can be used directly.

  • Extraction: A known weight of the homogenized sample is extracted with a suitable organic solvent (e.g., n-hexane, diethyl ether).

  • Cleanup: The extract is passed through an SPE cartridge (e.g., Florisil) to remove interfering substances like fats.

  • Elution: The plasticizers are eluted from the SPE cartridge with a different solvent or solvent mixture.

  • Concentration: The eluate is concentrated to a small volume under a gentle stream of nitrogen.

  • Reconstitution: The residue is redissolved in a known volume of a suitable solvent for GC-MS analysis.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating, identifying, and quantifying volatile and semi-volatile organic compounds like adipate plasticizers.[2]

  • Gas Chromatograph (GC) Conditions:

    • Column: A nonpolar capillary column, such as one with a 5% phenyl-95% dimethylpolysiloxane stationary phase, is commonly used.[2]

    • Oven Temperature Program: An initial temperature of 150°C held for 5 minutes, then ramped to 300°C and held for 25 minutes is a typical program.[2]

    • Injector: Splitless injection is often used for trace analysis.

    • Carrier Gas: Helium is commonly used as the carrier gas.[1]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) is standard.

    • Acquisition Mode: Selective Ion Monitoring (SIM) mode is used for enhanced sensitivity and selectivity by monitoring characteristic ions of the target adipate plasticizers.[2]

The workflow for a typical migration study is visualized below.

Migration_Study_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Food/Simulant Contact with Plastic B Extraction of Migrants A->B C Sample Cleanup (e.g., SPE) B->C D GC-MS Analysis C->D E Data Acquisition (SIM Mode) D->E F Quantification using Calibration Curve E->F G Migration Calculation (mg/kg or mg/dm²) F->G Plasticizer_Selection_Logic Start Define Application Requirements (e.g., flexibility, temperature range) FoodType Identify Food Type (Aqueous, Acidic, Fatty) Start->FoodType Fatty Fatty Food FoodType->Fatty High Fat Aqueous Aqueous/Acidic Food FoodType->Aqueous Low Fat HighMW Consider Higher Molecular Weight Adipates or Polymeric Plasticizers Fatty->HighMW Standard Standard Adipates may be suitable (e.g., DEHA, DOA) Aqueous->Standard MigrationTest Conduct Migration Testing (Specific to Food Simulant) HighMW->MigrationTest Standard->MigrationTest Compliance Compare Results with Regulatory Limits (e.g., SML) MigrationTest->Compliance Pass Select Plasticizer Compliance->Pass Pass Fail Re-evaluate Plasticizer Choice Compliance->Fail Fail Fail->Start

References

A Comparative Toxicological Risk Assessment of Dihexyl Adipate and Other Common Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of dihexyl adipate (B1204190), specifically di(2-ethylhexyl) adipate (DEHA), and other widely used plasticizers, including di(2-ethylhexyl) phthalate (B1215562) (DEHP), dibutyl phthalate (DBP), and di(2-ethylhexyl) terephthalate (B1205515) (DEHT). The information is supported by experimental data from peer-reviewed studies and standardized testing guidelines to assist in informed risk assessment and the selection of safer alternatives in pharmaceutical and other sensitive applications.

Executive Summary

Plasticizers are essential additives that impart flexibility to polymers. However, concerns over their potential toxicity, particularly endocrine-disrupting effects, have prompted a critical evaluation of commonly used compounds. This guide focuses on a comparative toxicological assessment of dihexyl adipate against prominent phthalate and terephthalate plasticizers. The data presented herein is intended to provide a comprehensive overview of their relative risks based on key toxicological endpoints.

Data Presentation: Comparative Toxicology

The following tables summarize the quantitative toxicological data for this compound and other selected plasticizers, focusing on acute toxicity, genotoxicity, reproductive and developmental toxicity, and carcinogenicity.

Table 1: Acute Toxicity Data
PlasticizerChemical NameCAS No.LD50 (Oral, Rat)
This compound (DEHA) Di(2-ethylhexyl) adipate103-23-19,110 mg/kg
DEHP Di(2-ethylhexyl) phthalate117-81-725,000 - 49,000 mg/kg
DBP Dibutyl phthalate84-74-28,000 mg/kg[1]
DEHT Di(2-ethylhexyl) terephthalate6422-86-2> 5,000 mg/kg
Table 2: Genotoxicity Data Summary
PlasticizerAmes Test (Bacterial Reverse Mutation)In Vitro Micronucleus TestIn Vivo Genotoxicity
This compound (DEHA) NegativeNegativeGenerally Negative
DEHP Negative[2][3]Mixed ResultsEvidence of DNA damage in some studies[4]
DBP NegativePositive in some studiesEvidence of DNA damage in some studies
DEHT NegativeNo data foundNo data found
Table 3: Reproductive and Developmental Toxicity Data
PlasticizerNOAEL (Reproductive Toxicity)LOAEL (Reproductive Toxicity)NOAEL (Developmental Toxicity)LOAEL (Developmental Toxicity)Key Effects
This compound (DEHA) ~189 mg/kg/day (rat)>400 mg/kg/day (rat)170 mg/kg/day (rat)[5]1080 mg/kg/day (rat)Reduced ossification at high doses.[5]
DEHP 4.8 mg/kg/day (rat)[6][7]10 mg/kg/day (rat)[8]5 mg/kg/day (rat)10 mg/kg/day (rat)Testicular atrophy, decreased sperm production, reproductive tract malformations.[9][10]
DBP Not established66 mg/kg/day (rat)[11]50 mg/kg/day (rat)[12]250 mg/kg/day (rat)[13]Testicular atrophy, reduced fertility, epididymal malformations.[13][14]
DEHT ~1000 mg/kg/day (rat)>1000 mg/kg/day (rat)458 mg/kg/day (rat)[15]747 mg/kg/day (rat)[15]Reduced fetal body weight at high doses.[15]
Table 4: Carcinogenicity Data
PlasticizerCarcinogenic Potential (Rodents)IARC ClassificationKey Findings
This compound (DEHA) Evidence of liver tumors in female mice at high doses.[16]Group 3 (Not classifiable as to its carcinogenicity to humans)[6][17]Increased incidence of hepatocellular carcinomas and adenomas in female B6C3F1 mice.[16]
DEHP Liver carcinogen in rats and mice.[5][18][19][20]Group 2B (Possibly carcinogenic to humans)[19][20][21]Increased incidence of hepatocellular carcinomas and adenomas.[18][20]
DBP Not typically considered a direct carcinogen, but promotes tumors in some studies.Not classifiable as to its carcinogenicity to humans.
DEHT Not carcinogenic in rats.[22]Not classified.No increase in tumor incidence in a 2-year dietary study in Fischer 344 rats.[22]

Experimental Protocols

The following are summarized methodologies for key toxicological assays based on OECD guidelines. These protocols provide a framework for the types of studies used to generate the data in this guide.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This test evaluates the potential of a substance to induce gene mutations in bacteria.

  • Test Strains: A set of at least five strains of Salmonella typhimurium and Escherichia coli are used, which are sensitive to different types of mutagens (e.g., base-pair substitution and frameshift mutagens).[9][22]

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.[9][22][23]

  • Procedure: The test substance, bacterial culture, and S9 mix (if applicable) are combined and plated on a minimal agar (B569324) medium.[22]

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Evaluation: The number of revertant colonies (colonies that have mutated back to a state where they can grow on the minimal medium) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.[23]

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This assay detects damage to chromosomes or the mitotic apparatus.

  • Cell Cultures: Human or rodent cell lines (e.g., human lymphocytes, CHO, TK6) are used.[13][14]

  • Exposure: Cells are exposed to at least three concentrations of the test substance for a short (3-6 hours) and a long (approximately 1.5-2 normal cell cycle lengths) duration, both with and without metabolic activation (S9 mix).[14]

  • Cytokinesis Block: Cytochalasin B is often added to block cell division at the two-cell stage, allowing for the identification of cells that have completed one mitosis.[14]

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye.

  • Analysis: The frequency of micronuclei (small, membrane-bound DNA fragments in the cytoplasm) is scored in binucleated cells. A significant, dose-related increase in micronucleated cells indicates genotoxic potential.[14]

Two-Generation Reproductive Toxicity Study (OECD 416)

This study assesses the effects of a substance on reproductive function across two generations.

  • Animal Model: Typically conducted in rats.[24][25]

  • Dosing: The test substance is administered to the parent (P) generation animals before mating, during mating, and throughout gestation and lactation. Dosing continues for the first-generation (F1) offspring, which are then mated to produce the second-generation (F2) offspring.[24][25]

  • Endpoints: A wide range of reproductive and developmental endpoints are evaluated, including:

    • Parental (P and F1): Mating performance, fertility, gestation length, parturition, and lactation.[24]

    • Offspring (F1 and F2): Viability, body weight, sex ratio, anogenital distance, and developmental landmarks.[24]

  • Necropsy and Histopathology: Reproductive organs of the P and F1 generations are examined.

  • Evaluation: The study aims to determine a No-Observed-Adverse-Effect Level (NOAEL) for parental, reproductive, and developmental toxicity.[25]

Carcinogenicity Study (OECD 451)

This long-term study evaluates the carcinogenic potential of a substance.

  • Animal Model: Usually conducted in two rodent species, typically rats and mice.[12][26][27]

  • Dosing: The test substance is administered daily for a major portion of the animals' lifespan (e.g., 24 months for rats, 18-24 months for mice).[12][27]

  • Observations: Animals are observed for clinical signs of toxicity and the development of tumors. Body weight and food consumption are monitored.

  • Pathology: At the end of the study, a full necropsy is performed, and all organs and tissues are examined microscopically for evidence of neoplasia.[26]

  • Evaluation: The incidence of tumors in treated groups is compared to a control group to determine the carcinogenic potential of the substance.[1]

Mandatory Visualizations

Experimental Workflow for Toxicological Risk Assessment

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Studies cluster_2 Tier 3: Risk Assessment Ames Test (OECD 471) Ames Test (OECD 471) In Vitro Micronucleus (OECD 487) In Vitro Micronucleus (OECD 487) Ames Test (OECD 471)->In Vitro Micronucleus (OECD 487) If positive or for further investigation Acute Toxicity (LD50) Acute Toxicity (LD50) In Vitro Micronucleus (OECD 487)->Acute Toxicity (LD50) Reproductive/Developmental Toxicity (OECD 416) Reproductive/Developmental Toxicity (OECD 416) Acute Toxicity (LD50)->Reproductive/Developmental Toxicity (OECD 416) Chronic Toxicity/Carcinogenicity (OECD 451) Chronic Toxicity/Carcinogenicity (OECD 451) Reproductive/Developmental Toxicity (OECD 416)->Chronic Toxicity/Carcinogenicity (OECD 451) NOAEL/LOAEL Determination NOAEL/LOAEL Determination Chronic Toxicity/Carcinogenicity (OECD 451)->NOAEL/LOAEL Determination Human Health Risk Assessment Human Health Risk Assessment NOAEL/LOAEL Determination->Human Health Risk Assessment

Caption: A tiered approach to toxicological risk assessment of plasticizers.

Metabolic Pathway of Di(2-ethylhexyl) Adipate (DEHA)```dot

[11][19][28][29]#### Signaling Pathway for DEHP-Induced Hepatotoxicity

DEHP DEHP MEHP MEHP (active metabolite) DEHP->MEHP Metabolism PPARa PPARα MEHP->PPARa Activation RXR RXR PPARa->RXR Heterodimerization PPRE PPRE (in DNA) RXR->PPRE Binding Gene_Expression Altered Gene Expression PPRE->Gene_Expression Peroxisome_Proliferation Peroxisome Proliferation Gene_Expression->Peroxisome_Proliferation Hepatocyte_Proliferation Hepatocyte Proliferation Gene_Expression->Hepatocyte_Proliferation Oxidative_Stress Oxidative Stress Peroxisome_Proliferation->Oxidative_Stress Hepatotoxicity Hepatotoxicity/ Hepatocarcinogenesis Hepatocyte_Proliferation->Hepatotoxicity Oxidative_Stress->Hepatotoxicity

Caption: DEHP-induced hepatotoxicity is primarily mediated through PPARα activation.

References

A Comparative Performance Analysis: Bio-based vs. Synthetic Dihexyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating demand for sustainable and high-performance materials has brought bio-based chemicals to the forefront of scientific and industrial research. Dihexyl adipate (B1204190), a key ester with wide-ranging applications, including as a plasticizer and solvent in the pharmaceutical industry, is now available from both conventional synthetic and renewable bio-based sources. This guide provides an objective comparison of the performance characteristics of bio-based and synthetic dihexyl adipate, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in making informed decisions.

Data Presentation: A Head-to-Head Comparison

The performance of this compound, whether derived from petroleum-based or biological feedstocks, is critically dependent on its physicochemical properties. The following tables summarize the key quantitative data for both variants.

Table 1: Physical and Chemical Properties

PropertyBio-based this compoundSynthetic this compoundTest Method
Purity (%) Typically ≥99%99-99.9%[1]Gas Chromatography-Mass Spectrometry (GC-MS)
Appearance Colorless to pale yellow liquidColorless, oily liquid[1]Visual Inspection
Boiling Point (°C) ~417 (for Di(2-ethylhexyl) adipate)[1]417 (for Di(2-ethylhexyl) adipate)[1]ASTM D1078
Melting Point (°C) ~-67.8 (for Di(2-ethylhexyl) adipate)[1]-67.8 (for Di(2-ethylhexyl) adipate)[1]ASTM D5950
Density (g/cm³ at 20°C) ~0.922 (for Di(2-ethylhexyl) adipate)[1]0.922 (for Di(2-ethylhexyl) adipate)[1]ASTM D4052
Viscosity (cSt at 40°C) Data not available; expected to be similar to synthetic~12-15 (for Di(2-ethylhexyl) adipate)ASTM D445
Refractive Index (at 20°C) Data not available; expected to be similar to synthetic~1.447ASTM D1218

Table 2: Performance and Environmental Impact

ParameterBio-based this compoundSynthetic this compoundTest Method
Thermal Stability (Onset of Decomposition, °C) Expected to be comparable to syntheticData not available; generally stable at typical processing temperaturesThermogravimetric Analysis (TGA)
Biodegradability Readily biodegradable[2]Readily biodegradable[1]OECD 301B/F
Carbon Footprint (kg CO2 eq/kg) Lower, due to renewable feedstockHigher, derived from fossil fuelsLife Cycle Assessment (LCA)
Ecotoxicity Generally considered lowLow, but potential for environmental accumulation is a concern with some synthetic esters[2]OECD 201, 202, 203

Experimental Protocols: Methodologies for Key Experiments

To ensure a robust and reproducible comparison, standardized testing methodologies are essential. The following are detailed protocols for the key experiments cited in this guide.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To determine the purity of this compound and identify any impurities.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Method:

    • Sample Preparation: Dilute a known amount of the this compound sample in a suitable solvent like ethyl acetate.

    • GC Conditions:

      • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Injector Temperature: 250°C.

      • Oven Program: Start at 150°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 500.

    • Analysis: Identify the this compound peak based on its retention time and mass spectrum. Calculate the purity by determining the peak area of this compound relative to the total peak area of all components in the chromatogram.

Viscosity Measurement
  • Objective: To measure the kinematic viscosity of this compound.

  • Instrumentation: A calibrated glass capillary viscometer and a constant temperature bath.

  • Method (based on ASTM D445):

    • Temperature Control: Maintain the temperature of the bath with a precision of ±0.02°C for the desired measurement temperature (e.g., 40°C).[3]

    • Procedure:

      • Charge the viscometer with the this compound sample.

      • Allow the viscometer to equilibrate in the temperature bath for at least 30 minutes.[3]

      • Measure the time it takes for the liquid to flow between two marked points on the viscometer.

    • Calculation: The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.[4]

Thermal Stability by Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability and decomposition temperature of this compound.

  • Instrumentation: A thermogravimetric analyzer.

  • Method:

    • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into the TGA sample pan.

    • TGA Conditions:

      • Atmosphere: Heat the sample in an inert atmosphere (e.g., nitrogen) to prevent oxidation.

      • Heating Rate: A linear heating rate of 10°C/min is typically used.

      • Temperature Range: Heat from ambient temperature to approximately 500°C.

    • Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset of decomposition is determined as the temperature at which significant weight loss begins.[5][6]

Biodegradability Testing
  • Objective: To assess the ready biodegradability of this compound in an aerobic aqueous medium.

  • Method (based on OECD 301F - Manometric Respirometry Test):

    • Inoculum: Use an inoculum from a source like activated sludge from a wastewater treatment plant.

    • Procedure:

      • Add a known concentration of this compound to a mineral medium inoculated with the microorganisms.

      • Incubate the mixture in sealed vessels with a device to measure oxygen consumption.

      • Run a blank control with only the inoculum and a reference control with a readily biodegradable substance.

    • Analysis: The biodegradation is determined by measuring the oxygen consumed over a 28-day period. A substance is considered readily biodegradable if it reaches at least 60% of its theoretical oxygen demand (ThOD) within this period.[7][8][9]

Mandatory Visualizations

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

Synthesis_Pathways cluster_synthetic Synthetic Pathway cluster_biobased Bio-based Pathway Adipic_Acid_S Adipic Acid (from Benzene) Esterification_S Esterification (Acid Catalyst, Heat) Adipic_Acid_S->Esterification_S Hexanol_S n-Hexanol (from Petroleum) Hexanol_S->Esterification_S Dihexyl_Adipate_S Synthetic This compound Esterification_S->Dihexyl_Adipate_S Biomass Biomass (e.g., Sugars) Fermentation Fermentation Biomass->Fermentation Bio_Hexanol Bio-Hexanol Biomass->Bio_Hexanol Adipic_Acid_B Bio-Adipic Acid Fermentation->Adipic_Acid_B Enzymatic_Esterification Enzymatic Esterification (Lipase) Adipic_Acid_B->Enzymatic_Esterification Bio_Hexanol->Enzymatic_Esterification Dihexyl_Adipate_B Bio-based This compound Enzymatic_Esterification->Dihexyl_Adipate_B

Caption: Synthesis pathways for synthetic and bio-based this compound.

Experimental_Workflow start Sample Acquisition (Bio-based & Synthetic) purity Purity Analysis (GC-MS) start->purity viscosity Viscosity Measurement (ASTM D445) start->viscosity thermal Thermal Stability (TGA) start->thermal biodegradability Biodegradability Test (OECD 301F) start->biodegradability data Data Comparison & Analysis purity->data viscosity->data thermal->data biodegradability->data report Comparative Report data->report

Caption: Experimental workflow for comparative performance evaluation.

Logical_Comparison Dihexyl_Adipate {this compound|A comparative overview} Bio_Based Bio-based Feedstock: Renewable (Biomass) Synthesis: Enzymatic/Catalytic Environmental Impact: Lower Carbon Footprint Dihexyl_Adipate->Bio_Based Source Synthetic Synthetic Feedstock: Fossil Fuels (Petroleum) Synthesis: Chemical Catalysis Environmental Impact: Higher Carbon Footprint Dihexyl_Adipate->Synthetic Source Performance Performance Characteristics Purity: High (≥99%) Thermal Stability: Good Plasticizing Efficiency: Excellent Biodegradability: Readily Biodegradable Bio_Based->Performance leads to Synthetic->Performance leads to

Caption: Logical relationship comparing key features.

Conclusion

The evaluation of bio-based versus synthetic this compound reveals that while their core performance characteristics, such as purity, thermal stability, and plasticizing efficiency, are largely comparable, the primary distinction lies in their origin and environmental impact. Bio-based this compound offers a more sustainable profile with a lower carbon footprint, aligning with the growing demand for environmentally friendly materials in the pharmaceutical and other industries. For applications where sustainability is a key driver, bio-based this compound presents a compelling alternative to its synthetic counterpart without compromising on performance. Further research focusing on the long-term stability and compatibility of bio-based this compound in specific drug formulations is warranted to facilitate its broader adoption.

References

Comparison of different catalysts for dihexyl adipate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of various catalysts for the synthesis of dihexyl adipate (B1204190) reveals a range of options for researchers and chemical manufacturers, each with distinct advantages and disadvantages. The choice of catalyst significantly impacts reaction efficiency, product purity, and environmental footprint. This guide provides a detailed comparison of common catalysts, supported by experimental data, to aid in catalyst selection for the esterification of adipic acid with hexanol.

Catalyst Performance Comparison

The synthesis of dihexyl adipate, a primary plasticizer, is typically achieved through the direct esterification of adipic acid with 1-hexanol (B41254). The reaction is reversible and requires a catalyst to achieve high conversion rates in a reasonable timeframe. A variety of catalysts, including inorganic acids, organic acids, solid acids, and enzymes, have been employed for this purpose. The following table summarizes the performance of different catalyst systems based on available experimental data for adipate ester synthesis.

Catalyst TypeSpecific Catalyst ExampleMolar Ratio (Alcohol:Acid)Catalyst DosageTemperature (°C)Reaction TimeConversion/Yield (%)Key AdvantagesDisadvantages
Inorganic Acids Sulfuric Acid (H₂SO₄)2.5:12% w/w of diacid1204 h~78 (for DEHS)High catalytic activity, low cost.Equipment corrosion, side reactions, difficult to separate, significant waste generation.[1]
Organic Acids p-Toluenesulfonic Acid (p-TSA)1:2.3 to 1:2.50.8%–1.2% of total reactants120-1704.5 hHighHigh efficiency, less corrosive than sulfuric acid.[1]Can be difficult to remove completely from the product.[1]
Titanate Esters Tetrabutyl TitanateNot specifiedNot specifiedNot specifiedNot specifiedHighHigh catalytic activity, good product color, low toxicity.[1]Sensitive to water, may require specific reaction conditions.[1]
Solid Superacids SO₄²⁻/Fe₃O₄-ZrO₂3.2:11.5% of total reactants1552 h99.4High esterification rate, reusable, easy to separate, environmentally friendly.[1][2]Can be more expensive, may require higher temperatures.[1]
Solid Superacids SO₄²⁻/TiO₂-ZrO₂2.5:15% w/w of adipic acidBoiling Temp.4 h99.35Reusable, environmentally friendly.[3]May require specific preparation and calcination temperatures.[3]
Heteropolyacids Phosphotungstic Acid3.1:11.2% w/w of acidNot specified3 hHighEnvironmentally friendly, high efficiency.[3]May require a water-carrying agent like toluene.[1][3]
Enzyme Catalysts Candida antarctica lipase (B570770) B (Novozym 435)2.5:15% w/w of substrate503 h~100High selectivity, mild reaction conditions, environmentally friendly.[4]Higher cost, potential for deactivation.

Note: Some data presented is for similar adipate esters, such as di(2-ethylhexyl) adipate (DEHA) or dioctyl adipate (DOA), due to the direct comparability of the esterification reaction.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of this compound using different types of catalysts.

Homogeneous Acid Catalysis (e.g., p-Toluenesulfonic Acid)

This protocol is a generalized procedure based on common laboratory and industrial practices for esterification.[1]

Materials and Equipment:

  • Adipic Acid

  • 1-Hexanol

  • p-Toluenesulfonic acid (p-TSA)

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Round-bottom flask equipped with a Dean-Stark trap, condenser, magnetic stirrer, and heating mantle.

Procedure:

  • Charging the Reactor: The reaction flask is charged with adipic acid and 1-hexanol. A molar excess of the alcohol (e.g., a molar ratio of 2.5:1 of alcohol to acid) is used to drive the reaction equilibrium towards the product.[1][3]

  • Catalyst Addition: Under continuous stirring, p-TSA (0.8%–1.2% of the total reactant mass) is added to the mixture.[1]

  • Esterification and Dehydration: The mixture is gradually heated to 120–130°C. The water generated during the reaction is collected in the Dean-Stark trap. This temperature is maintained for approximately 1.5 hours.[1]

  • High-Temperature Esterification: The reaction temperature is then increased to 160–170°C and maintained for approximately 3 hours, with continuous removal of water.[1]

  • Monitoring Reaction Progress: The reaction progress is monitored by taking periodic samples and measuring the acid value. The reaction is considered complete when the acid value drops below a target threshold.[1]

  • Purification:

    • The crude ester is cooled to room temperature.

    • Residual acid catalyst is neutralized by washing twice with a 5% sodium carbonate solution, followed by washing with water until neutral.[1]

    • The washed ester is heated under reduced pressure to remove residual water and excess 1-hexanol.[1]

    • For high-purity this compound, vacuum distillation is performed.[1]

Heterogeneous Solid Acid Catalysis (e.g., SO₄²⁻/Fe₃O₄-ZrO₂)

This protocol is based on the use of a reusable solid superacid catalyst.[2]

Materials and Equipment:

  • Adipic Acid

  • 1-Hexanol

  • SO₄²⁻/Fe₃O₄-ZrO₂ catalyst

  • Reaction vessel with stirring, heating, and vacuum capabilities.

  • Magnetic separator for catalyst recovery.

Procedure:

  • Reactant and Catalyst Loading: Adipic acid, 1-hexanol (molar ratio of 3.2:1 alcohol to acid), and the SO₄²⁻/Fe₃O₄-ZrO₂ catalyst (1.5% of the total mass of reactants) are added to the reaction vessel.[2]

  • Reaction: The mixture is heated to 155°C under negative pressure for 2 hours with continuous stirring. The negative pressure helps in the removal of water, driving the reaction forward.[2]

  • Catalyst Separation: After the reaction is complete, the mixture is cooled, and the magnetic solid catalyst is separated using an external magnet.[2]

  • Product Purification: The crude product is then purified, typically by vacuum distillation, to remove unreacted starting materials and any byproducts.

Enzymatic Catalysis (e.g., Novozym 435)

This protocol outlines the synthesis using an immobilized lipase, which allows for milder reaction conditions.[4]

Materials and Equipment:

  • Adipic Acid

  • 1-Hexanol

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Reaction vessel connected to a vacuum system, with temperature control and stirring.

Procedure:

  • Substrate and Enzyme Addition: Adipic acid, 1-hexanol (e.g., 2.5:1 molar ratio), and Novozym 435 (5% by weight of the total substrates) are added to the reactor.[4]

  • Reaction Conditions: The reaction is carried out at a relatively low temperature, around 50°C, under vacuum (e.g., 6.7 kPa).[4] The vacuum is essential for removing the water produced and shifting the equilibrium towards the ester.

  • Reaction Time: The reaction is allowed to proceed for approximately 3 hours.[4]

  • Enzyme Recovery: After the reaction, the immobilized enzyme can be recovered by simple filtration for reuse.

  • Product Purification: The resulting this compound can be purified by standard methods if required, though the high selectivity of the enzyme often results in a purer crude product.

Visualizing the Process

To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.

G cluster_reactants Reactants cluster_purification Purification Steps Adipic_Acid Adipic Acid Reactor Reaction Vessel (Heating, Stirring) Adipic_Acid->Reactor Hexanol 1-Hexanol Hexanol->Reactor Catalyst Catalyst Catalyst->Reactor Water_Removal Water Removal (e.g., Dean-Stark, Vacuum) Reactor->Water_Removal Neutralization Neutralization (for acid catalysts) Reactor->Neutralization Catalyst_Recovery Catalyst Recovery (for solid/enzyme catalysts) Reactor->Catalyst_Recovery Distillation Distillation (Removal of excess alcohol & final purification) Neutralization->Distillation Catalyst_Recovery->Distillation Product This compound Distillation->Product

Caption: General experimental workflow for this compound synthesis.

ReactionMechanism Adipic_Acid Adipic Acid (HOOC-(CH₂)₄-COOH) Protonated_Acid Protonated Carbonyl Group Adipic_Acid->Protonated_Acid + H⁺ (from catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + 1-Hexanol (Nucleophilic Attack) Hexanol 1-Hexanol (CH₃(CH₂)₅OH) Hexanol->Tetrahedral_Intermediate Monoester Monohexyl Adipate Tetrahedral_Intermediate->Monoester - H₂O, - H⁺ Water Water (H₂O) Tetrahedral_Intermediate->Water Dihexyl_Adipate This compound Monoester->Dihexyl_Adipate + 1-Hexanol, - H₂O (Repeats process)

Caption: Simplified acid-catalyzed esterification pathway.

References

Inter-laboratory study on the analysis of dihexyl adipate in plastics.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Analytical Methodologies for the Quantification of Dihexyl Adipate (B1204190) in Plastics

A Comparative Guide for Researchers and Scientists

The accurate quantification of dihexyl adipate, a common plasticizer used to enhance the flexibility of polymers, is crucial for quality control, regulatory compliance, and safety assessment. This guide provides a comparative overview of analytical methodologies for its determination in plastic matrices. Due to the limited availability of specific inter-laboratory studies on this compound, this document leverages data and protocols for the closely related and extensively studied analogue, di(2-ethylhexyl) adipate (DEHA), which serves as a reliable proxy. The principles and techniques discussed are largely transferable for the analysis of other this compound isomers.

The primary analytical techniques for the quantification of adipate esters are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the quantitative performance data for the analysis of DEHA using different analytical techniques, providing a basis for method selection and validation.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Linearity Range 5–25 mg kg⁻¹[1][2]--
Limit of Detection (LOD) -0.2–17.2 μg kg⁻¹[3]-
Limit of Quantification (LOQ) -0.5–57.5 μg kg⁻¹[3]0.05 - 0.1 µg/L (for metabolites in urine)[4]
Recovery -77% - 104%[3]92% - 109% (for metabolites in urine)[4]
Relative Standard Deviation (RSD) -< 15%[3]< 5% (for metabolites in urine)[4]
Matrix Food Simulant (isooctane)[1][2]Bee Pollen[3]Human Urine[4]

Experimental Protocols

Detailed methodologies are essential for the replication of results and the validation of new analytical procedures. Below are summarized protocols for sample preparation and analysis based on established methods.

Sample Preparation: Extraction of this compound

The initial and most critical step in the analysis is the efficient extraction of the analyte from the plastic matrix. Common techniques include:

  • Microwave-Assisted Extraction (MAE): This method utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.

    • Protocol: A sample of the plastic is placed in a vessel with a suitable solvent (e.g., ethanol (B145695), methanol).[5] The vessel is then subjected to microwave irradiation at a controlled temperature and time.[5] For instance, extraction of DEHA from PVC has been performed in ethanol at 120°C for 10 minutes.[5]

  • Ultrasonic-Assisted Extraction (UAE): This technique employs high-frequency sound waves to create cavitation bubbles in the solvent, enhancing the disruption of the sample matrix and facilitating the extraction of the analyte.

    • Protocol: A plastic sample is immersed in an appropriate solvent (e.g., hexane, toluene) and placed in an ultrasonic bath for a specified duration.[6] This method is noted for being simpler, using less solvent, and being less time-consuming than traditional Soxhlet extraction.[6]

  • Soxhlet Extraction: A classical and robust method involving continuous extraction of the analyte from the solid matrix with a distilled solvent.[6]

  • Dissolution-Precipitation: This involves dissolving the plastic in a suitable solvent and then precipitating the polymer by adding a non-solvent, leaving the analyte in the solution.[6]

Analytical Determination

Following extraction, the concentration of this compound in the extract is determined using chromatographic techniques.

  • Gas Chromatography (GC):

    • GC-FID Protocol: An aliquot of the extract is injected into a gas chromatograph equipped with a flame ionization detector (FID). The separation is typically performed on a capillary column suitable for semi-volatile compounds. The quantification is based on a calibration curve prepared from standards of known concentrations.[1][2]

    • GC-MS Protocol: For more selective and sensitive analysis, a mass spectrometer is used as the detector. The instrument is operated in selected ion monitoring (SIM) mode to enhance specificity.[3]

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC-MS/MS Protocol: This technique is particularly useful for analyzing thermally labile compounds or for achieving very low detection limits. The separation is performed on a liquid chromatograph, and the detection is carried out using a tandem mass spectrometer.[4]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in plastics, from sample preparation to final data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Determination cluster_data Data Processing sample Plastic Sample extraction Extraction (MAE, UAE, Soxhlet) sample->extraction Solvent extract Adipate Extract extraction->extract chromatography Chromatography (GC or HPLC) extract->chromatography detection Detection (FID, MS, MS/MS) chromatography->detection quantification Quantification detection->quantification report Final Report quantification->report

Caption: Workflow for this compound Analysis in Plastics.

References

Benchmarking the Plasticizing Efficiency of Dihexyl Adipate in Polyvinyl Chloride (PVC), Polylactic Acid (PLA), and Polyvinyl Alcohol (PVA)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of an appropriate plasticizer is a critical consideration in the formulation of polymeric materials, directly influencing their flexibility, durability, and overall performance. Dihexyl adipate (B1204190), a non-phthalate plasticizer, has garnered interest as a potentially safer alternative to traditional phthalates like di(2-ethylhexyl) phthalate (B1215562) (DEHP). This guide provides a comprehensive benchmark of the plasticizing efficiency of dihexyl adipate in three widely used polymers: polyvinyl chloride (PVC), polylactic acid (PLA), and polyvinyl alcohol (PVA).

Through a review of available scientific literature and technical data, this document compares the performance of this compound against common alternative plasticizers. It is important to note that while this guide focuses on this compound, much of the available comparative data pertains to the closely related di(2-ethylhexyl) adipate (DEHA), also known as dioctyl adipate (DOA). Where specific data for this compound is unavailable, data for DEHA/DOA has been used as a representative substitute, with this distinction clearly noted.

This guide is intended to provide researchers, scientists, and drug development professionals with an objective, data-driven resource to inform their material selection and formulation development processes.

Data Presentation: Comparative Performance of Plasticizers

The following tables summarize the quantitative data on the performance of this compound (represented by DEHA/DOA where noted) in comparison to other common plasticizers in PVC, PLA, and PVA.

Table 1: Plasticizer Performance in Polyvinyl Chloride (PVC)
PropertyThis compound (as DEHA/DOA)Di(2-ethylhexyl) phthalate (DEHP)Diisononyl phthalate (DINP)
Hardness (Shore A) 75 - 8570 - 8075 - 85
Tensile Strength (MPa) 15 - 2018 - 2517 - 23
Elongation at Break (%) 300 - 400350 - 450320 - 420
Glass Transition Temp. (°C) -40 to -50-35 to -45-30 to -40
Migration (% weight loss) ModerateLow to ModerateLow

Note: Data for this compound is primarily based on studies of Di(2-ethylhexyl) adipate (DEHA/DOA).

Table 2: Plasticizer Performance in Polylactic Acid (PLA)
PropertyThis compound (as DEHA/DOA)Triethyl Citrate (TEC)Poly(ethylene glycol) (PEG)
Hardness (Shore D) 70 - 8075 - 8565 - 75
Tensile Strength (MPa) 30 - 4035 - 4525 - 35
Elongation at Break (%) 10 - 205 - 1520 - 30
Glass Transition Temp. (°C) 40 - 5045 - 5535 - 45
Migration (% weight loss) LowHighModerate

Note: Data for this compound is primarily based on studies of Di(2-ethylhexyl) adipate (DEHA/DOA).

Table 3: Plasticizer Performance in Polyvinyl Alcohol (PVA)
PropertyThis compoundGlycerolSorbitol
Hardness (Shore A) Data not available60 - 7070 - 80
Tensile Strength (MPa) Data not available20 - 3025 - 35
Elongation at Break (%) Data not available200 - 300150 - 250
Glass Transition Temp. (°C) Data not available20 - 3030 - 40
Migration (% weight loss) Data not availableHighLow

Note: Specific quantitative data for this compound in PVA is limited in the available literature.

Experimental Protocols

The data presented in this guide is based on standardized experimental methodologies. The following section details the key experimental protocols used to evaluate plasticizer efficiency.

Hardness Measurement
  • Standard: ASTM D2240

  • Objective: To determine the indentation hardness of the plasticized polymer.

  • Methodology:

    • Specimen Preparation: A flat, smooth, and uniform specimen with a minimum thickness of 6 mm is prepared.

    • Apparatus: A Durometer (Type A for softer materials like flexible PVC and PVA, Type D for harder materials like PLA) is used.

    • Procedure: The presser foot of the durometer is placed parallel to the specimen surface. A specified force is applied to the indentor, and the indentation depth is measured after a specified time (typically 1 second). The hardness value is read directly from the durometer scale.

    • Reporting: The hardness is reported as a Shore A or Shore D value.

Tensile Properties Measurement
  • Standard: ASTM D638

  • Objective: To determine the tensile strength, elongation at break, and modulus of elasticity of the plasticized polymer.

  • Methodology:

    • Specimen Preparation: Dumbbell-shaped specimens are prepared according to the dimensions specified in the standard.

    • Apparatus: A universal testing machine (UTM) equipped with grips to hold the specimen and an extensometer to measure strain.

    • Procedure: The specimen is mounted in the grips of the UTM. A tensile load is applied at a constant crosshead speed until the specimen fractures. The load and elongation are recorded throughout the test.

    • Calculations:

      • Tensile Strength: The maximum stress the material can withstand before breaking.

      • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

      • Modulus of Elasticity: A measure of the material's stiffness, calculated from the slope of the initial linear portion of the stress-strain curve.

Glass Transition Temperature (Tg) Determination
  • Standard: ASTM D3418

  • Objective: To determine the glass transition temperature of the plasticized polymer.

  • Methodology:

    • Specimen Preparation: A small sample (5-10 mg) of the plasticized polymer is hermetically sealed in an aluminum pan.

    • Apparatus: A Differential Scanning Calorimeter (DSC).

    • Procedure: The sample is subjected to a controlled temperature program, typically involving heating, cooling, and then a second heating cycle at a constant rate (e.g., 10°C/min). The heat flow to or from the sample is measured relative to an empty reference pan.

    • Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.

Plasticizer Migration Testing
  • Standard: ISO 177

  • Objective: To determine the tendency of the plasticizer to migrate from the polymer into a contacting material.

  • Methodology:

    • Specimen Preparation: A disc-shaped specimen of the plasticized polymer is prepared.

    • Apparatus: An analytical balance, an oven, and absorbent discs (e.g., activated carbon).

    • Procedure: The initial weight of the specimen and the absorbent discs are recorded. The specimen is placed in contact with the absorbent discs, and the assembly is subjected to a specified temperature and time in an oven.

    • Analysis: After the test period, the specimen and absorbent discs are reweighed. The amount of migrated plasticizer is determined by the weight loss of the specimen or the weight gain of the absorbent discs. The results are typically expressed as a percentage of the initial plasticizer weight.

Mandatory Visualization

Experimental Workflow for Evaluating Plasticizer Efficiency

G cluster_prep 1. Material Preparation cluster_testing 2. Performance Testing cluster_analysis 3. Data Analysis & Comparison Polymer Polymer (PVC, PLA, or PVA) MeltBlending Melt Blending / Compounding Polymer->MeltBlending Plasticizer Plasticizer (this compound or Alternative) Plasticizer->MeltBlending SpecimenPrep Specimen Preparation (Molding / Cutting) MeltBlending->SpecimenPrep Hardness Hardness Test (ASTM D2240) SpecimenPrep->Hardness Tensile Tensile Test (ASTM D638) SpecimenPrep->Tensile DSC DSC Analysis (ASTM D3418) SpecimenPrep->DSC Migration Migration Test (ISO 177) SpecimenPrep->Migration DataHardness Shore Hardness Hardness->DataHardness DataTensile Tensile Strength, Elongation, Modulus Tensile->DataTensile DataDSC Glass Transition Temperature (Tg) DSC->DataDSC DataMigration Migration Rate (% Weight Loss) Migration->DataMigration Comparison Comparative Analysis DataHardness->Comparison DataTensile->Comparison DataDSC->Comparison DataMigration->Comparison

Caption: Workflow for benchmarking plasticizer efficiency.

Logical Relationship of Plasticizer Properties

G MolecularWeight Molecular Weight Efficiency Plasticizing Efficiency MolecularWeight->Efficiency Permanence Permanence MolecularWeight->Permanence ChemicalStructure Chemical Structure (e.g., Linearity, Polarity) ChemicalStructure->Efficiency ChemicalStructure->Permanence Concentration Concentration Concentration->Efficiency Tg Glass Transition Temp. (Tg) Efficiency->Tg Hardness Hardness Efficiency->Hardness Flexibility Flexibility / Elongation Efficiency->Flexibility Migration Migration / Volatility Permanence->Migration

Caption: Key factors influencing plasticizer performance.

Conclusion

Based on the available data, this compound, often represented by its close analogue di(2-ethylhexyl) adipate (DEHA/DOA), demonstrates effective plasticizing properties in both PVC and PLA. In PVC, it offers good low-temperature flexibility, although it may exhibit slightly higher migration compared to some higher molecular weight phthalates. For PLA, adipate esters can effectively lower the glass transition temperature and improve flexibility. The performance of this compound in PVA is not well-documented in publicly available literature, indicating a need for further research in this area.

The choice of plasticizer is highly dependent on the specific requirements of the end-use application. While this compound presents a viable non-phthalate alternative, particularly where low-temperature performance is critical, a thorough evaluation of its mechanical properties, thermal stability, and migration resistance is essential for each specific polymer formulation. The experimental protocols and comparative data provided in this guide serve as a foundational resource for such evaluations.

Safety Operating Guide

Proper Disposal of Dihexyl Adipate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed, step-by-step procedures for the proper disposal of dihexyl adipate (B1204190), a common plasticizer used in research and development. Adherence to these guidelines will help your facility maintain a safe working environment and comply with relevant regulations.

Immediate Safety and Handling Precautions

Before handling dihexyl adipate, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to be aware of essential safety measures.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-impermeable gloves to prevent skin contact.

  • Eye Protection: Use safety glasses or goggles to shield against potential splashes.

  • Protective Clothing: Lab coats or other suitable protective clothing should be worn to minimize skin exposure.

  • Respiratory Protection: In situations with inadequate ventilation or the potential for aerosol formation, use a NIOSH/MSHA-approved respirator.

Handling and Storage:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.

  • Keep containers tightly sealed in a cool, dry, and dark location.

  • Store away from incompatible materials such as strong oxidizing agents and strong acids to prevent vigorous reactions.[1][2]

  • Avoid all sources of ignition, as irritating or toxic gases like carbon monoxide and carbon dioxide may be produced in a fire.[2]

Spill and Leak Procedures

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent environmental contamination.

Step 1: Initial Response

  • Evacuate all non-essential personnel from the immediate spill area.

  • Remove all potential ignition sources.

  • If it can be done safely, stop the source of the leak.

Step 2: Containment and Cleanup

  • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[3]

  • Do not allow the spilled material to enter drains, sewers, or waterways.[1][3]

  • Collect the absorbed material and any contaminated soil into suitable, closed, and labeled containers for disposal.[1][3]

  • Never reuse spilled material.[3]

  • After the bulk of the material has been collected, clean the contaminated surface with a 60-70% ethanol (B145695) solution followed by soap and water.[4]

Disposal Procedures

The primary and recommended method for the disposal of waste this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[3] This material and its container may be classified as hazardous waste depending on its characteristics and any contaminants.

Step-by-Step Disposal Protocol:

  • Waste Identification: Determine if the this compound waste exhibits any hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity). While this compound itself is not typically listed as a hazardous waste, any contamination could alter its classification.

  • Containerization: Place the waste this compound in a compatible, sealed, and clearly labeled container. The label should include the words "Hazardous Waste" (if applicable), the chemical name (this compound), and any associated hazards.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Engage a Licensed Waste Disposal Vendor: Contact a certified hazardous waste disposal company to arrange for pickup and proper disposal.

  • Manifesting: For regulated hazardous waste, a hazardous waste manifest will be required to track the waste from your facility to its final disposal site.

  • Empty Containers: Containers that have held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once cleaned, the container can be punctured to prevent reuse and disposed of in a sanitary landfill or recycled, depending on local regulations.

Regulatory and Quantitative Data

While this compound is not assigned a specific EPA hazardous waste code, its disposal is governed by federal, state, and local regulations for industrial waste. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department and local authorities to ensure full compliance.

ParameterValueSource(s)
EPA Maximum Contaminant Level (MCL) in Drinking Water 0.4 mg/L (or 0.4 ppm)[5][6][7][8]
World Health Organization (WHO) Drinking Water Guideline 80 µg/L[5][7]
Reportable Quantity (RQ) under CERCLA Not specifically listed[9]
Aquatic Toxicity (Daphnia magna) Acutely and chronically toxic at 480-850 and 24-52 µg/L, respectively[8]
Biodegradation Readily biodegradable in activated sludge[7]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_0 This compound Waste Management A Waste Generation (this compound) B Spill or Unused Material A->B C Assess for Hazardous Characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) B->C L Properly Cleaned Container Disposal (Landfill/Recycle) B->L Empty Container D Exhibits Hazardous Characteristics? C->D E Treat as Hazardous Waste D->E Yes F Treat as Non-Hazardous Industrial Waste D->F No G Package in Labeled, Sealed Container E->G F->G H Store in Designated Waste Area G->H I Contact Licensed Waste Disposal Vendor H->I J Transport with Manifest (if required) I->J K Incineration or Chemical Destruction J->K

Caption: Decision workflow for the proper disposal of this compound waste.

By following these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe handling and environmentally responsible disposal of this compound, reinforcing a culture of safety and compliance within their laboratories.

References

Personal protective equipment for handling Dihexyl adipate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Dihexyl adipate (B1204190) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.

I. Personal Protective Equipment (PPE)

When handling Dihexyl adipate, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety.

  • Eye Protection : Wear chemical splash goggles that comply with OSHA regulations.[1]

  • Hand Protection : Chemical-resistant gloves, such as nitrile or butyl rubber, should be worn to prevent skin contact.[1]

  • Body Protection : A lab coat or impervious clothing is necessary to protect against splashes and spills.[1] For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron is recommended.

  • Respiratory Protection : If handling in a poorly ventilated area or if mists are generated, use a NIOSH/MSHA-approved respirator.[1] All handling should ideally occur within a chemical fume hood to minimize inhalation exposure.[1]

II. Quantitative Data

The following table summarizes key physical and chemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₁₈H₃₄O₄[2]
Molecular Weight 314.5 g/mol [2]
Appearance Colorless liquid[1][2]
Melting Point -13.8 °C to 17.5 °C[2][3]
Boiling Point 175 - 181 °C @ 1 torr[2]
Flash Point 157.5 °C to 162.8 °C (325 °F)[1][3][4]
Density 0.935 - 0.945 g/cm³ @ 20°C[2][4]
Solubility in Water Insoluble[2][3]

III. Operational Plan: Handling this compound

This section outlines the step-by-step procedure for the safe handling of this compound in a laboratory environment.

A. Pre-Operational Checks

  • Consult Safety Data Sheet (SDS) : Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Verify Engineering Controls : Ensure the chemical fume hood is functioning correctly.

  • Assemble PPE : Put on all required personal protective equipment as detailed in Section I.

  • Prepare Workspace : Clear the work area of any unnecessary items and ensure easy access to an emergency eyewash station and safety shower.

  • Gather Materials : Have all necessary equipment and reagents for the experiment readily available.

B. Handling Procedure

  • Transporting : When moving this compound, use a secondary container to prevent spills in case the primary container breaks.

  • Dispensing : All dispensing and handling of this compound should be performed inside a chemical fume hood.[1]

  • Avoid Incompatibilities : Keep this compound away from strong oxidizing acids and other incompatible materials to prevent vigorous reactions.[1][2]

  • Heating : If heating is required, use a water bath or heating mantle. Avoid open flames.

C. Post-Handling Procedures

  • Secure Container : Tightly seal the this compound container after use.

  • Clean Workspace : Decontaminate the work area with an appropriate cleaning agent.

  • Doff PPE : Remove personal protective equipment in the correct order to avoid cross-contamination.

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the chemical.[1]

IV. First Aid Measures

In the event of exposure to this compound, follow these first aid procedures immediately.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[1][2]

  • Skin Contact : Remove contaminated clothing and shoes. Wash the affected area with soap and water for at least 15 minutes.[1][2]

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]

  • Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

V. Spill and Disposal Plan

A. Spill Cleanup Protocol

In the case of a this compound spill, follow these steps:

  • Immediate Response :

    • Alert others in the vicinity of the spill.

    • If the spill is large or you are unsure how to handle it, evacuate the area and contact your institution's emergency response team.

  • Containment :

    • For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent to dike the spill and prevent it from spreading.

  • Cleanup :

    • Wearing appropriate PPE, carefully scoop the absorbed material into a designated, labeled waste container.

    • Use non-sparking tools if there is any risk of ignition.

  • Decontamination :

    • Clean the spill area with soap and water.

    • Place all contaminated cleaning materials and PPE into a sealed, labeled container for proper disposal.

B. Waste Disposal Plan

  • Waste Collection :

    • Collect all this compound waste, including contaminated materials from spills, in a clearly labeled, sealed, and chemically compatible container.

    • This compound is a non-halogenated organic liquid and should be collected in a designated waste container for this category of chemical waste.

  • Labeling :

    • Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.

  • Storage :

    • Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.

  • Disposal :

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain.

VI. Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Post-Handling cluster_emergency Emergency Procedures prep1 Consult SDS prep2 Verify Fume Hood prep1->prep2 prep3 Don PPE prep2->prep3 prep4 Prepare Workspace prep3->prep4 handle1 Dispense in Fume Hood prep4->handle1 handle2 Perform Experiment handle1->handle2 handle3 Secure Container handle2->handle3 spill Spill Occurs handle2->spill exposure Exposure Occurs handle2->exposure handle4 Clean Workspace handle3->handle4 disp1 Collect Waste handle4->disp1 disp5 Doff PPE & Wash Hands handle4->disp5 disp2 Label Waste Container disp1->disp2 disp3 Store Waste disp2->disp3 disp4 EHS Disposal disp3->disp4 spill_response Spill Cleanup Protocol spill->spill_response first_aid First Aid Measures exposure->first_aid

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.